molecular formula C18H34O2 B3427432 Petroselaidic acid CAS No. 593-40-8

Petroselaidic acid

Cat. No.: B3427432
CAS No.: 593-40-8
M. Wt: 282.5 g/mol
InChI Key: CNVZJPUDSLNTQU-OUKQBFOZSA-N
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Description

Petroselaidic acid is the trans-isomer of octadec-6-enoic acid, a long-chain fatty acid. It is a conjugate acid of a petroselaidate.
This compound has been reported in Althaea officinalis, Althaea armeniaca, and Carum carvi with data available.

Properties

IUPAC Name

(E)-octadec-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVZJPUDSLNTQU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009340
Record name (6E)​-6-​Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-40-8, 4712-34-9
Record name trans-6-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Petroselinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6E)​-6-​Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Petroselaidic Acid in Plants

Introduction

This compound, systematically known as (E)-6-Octadecenoic acid, is the trans isomer of the more commonly occurring Petroselinic acid ((Z)-6-Octadecenoic acid). It is a monounsaturated omega-12 fatty acid with the lipid number 18:1 trans-6.[1][2] While its cis-isomer, petroselinic acid, is found in high concentrations in the seed oils of plants from the Apiaceae and Araliaceae families, natural sources of the trans-isomer, this compound, are less common and not as well-documented.[1][3] This guide provides a comprehensive overview of the known botanical sources of this compound, presents quantitative data where available, details the experimental protocols for its extraction and analysis, and illustrates relevant biochemical pathways and experimental workflows. Given the abundance of its isomer, data for petroselinic acid is also included to provide essential context for researchers.

Natural Sources of Petroselaidic and Petroselinic Acid

The primary challenge in studying this compound is its low natural abundance compared to its cis-isomer. Most plant-derived unsaturated fatty acids exist in the cis configuration.

This compound ((E)-6-Octadecenoic Acid)

Direct reports of this compound in plants are limited. The PubChem database indicates its presence in a few species, although quantitative data is not extensively published.[2]

  • Althaea officinalis (Marshmallow)

  • Althaea armeniaca

  • Carum carvi (Caraway)

It is important to note that Carum carvi is also a significant source of the cis-isomer, petroselinic acid.[4][5] The presence of this compound in milk fat from cows, goats, and ewes suggests it can be formed through biohydrogenation in ruminants.[6]

Petroselinic Acid ((Z)-6-Octadecenoic Acid)

In contrast, petroselinic acid is a major fatty acid in the seed oils of several plant families, making these species potential starting points for research requiring this specific C18:1 backbone. The occurrence of high levels of petroselinic acid is considered a chemotaxonomic marker for a close relationship between families within the Apiales order.[1][3] It is particularly concentrated in the seeds, with minimal presence in leaves or other vegetative parts.[4][5]

The table below summarizes the quantitative data for petroselinic acid content in various plant species, primarily from the Apiaceae family.

Table 1: Petroselinic Acid Content in Various Plant Species

Plant SpeciesFamilyPlant PartPetroselinic Acid Content (% of Total Fatty Acids)
Anethum graveolens (Dill)ApiaceaeSeed Oil79.9 - 87.2%
Pimpinella anisum (Anise)ApiaceaeSeed Oil10.4 - 75.6%
Carum carvi (Caraway)ApiaceaeSeed Oil28.5 - 57.6%
Apium graveolens (Celery)ApiaceaeSeed Oil49.4 - 75.6%
Coriandrum sativum (Coriander)ApiaceaeSeed Oil68.0 - 81.9%
Foeniculum vulgare (Fennel)ApiaceaeSeed Oil43.1 - 81.9%
Petroselinum crispum (Parsley)ApiaceaeSeed Oil35.0 - 75.1%
Smyrnium cordifoliumApiaceaeSeed Oil60 - 78%
Ferulago angulataApiaceaeSeed Oil60 - 78%
Tetrataenium lasiopetalumApiaceaeSeed Oil60 - 78%
Conium maculatumApiaceaeSeed Oil60 - 78%
Panax ginseng (Ginseng)AraliaceaeSeed Oil59.7%
Acanthopanax sessiliflorusAraliaceaeSeed Oil56.0%
Aralia continentalisAraliaceaeSeed Oil29.0%
Durio zibethinus (Durian)MalvaceaeWood Bark41.19% (in a specific fraction)

Data compiled from multiple sources.[4][5][7][8][9][10]

Methodologies for Extraction, Isolation, and Quantification

The analysis of petroselaidic and petroselinic acid requires robust protocols to extract lipids from plant matrices, separate the isomers, and accurately quantify them.

General Experimental Workflow

The overall process involves sample preparation, lipid extraction, derivatization of fatty acids to their methyl esters (FAMEs), and chromatographic analysis. The separation of positional isomers like petroselinic acid (Δ6) and oleic acid (Δ9), as well as geometric isomers (cis/trans), is a critical and challenging step.

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_output Output plant_material Plant Material (e.g., Seeds) grinding Drying & Grinding plant_material->grinding extraction Solvent Extraction (e.g., Hexane (B92381), Chloroform (B151607)/ Methanol) grinding->extraction crude_oil Crude Lipid Extract extraction->crude_oil derivatization Transesterification (to FAMEs) crude_oil->derivatization separation Isomer Separation (Argentation TLC or Specialized GC Column) derivatization->separation quantification Quantification (GC-FID / GC-MS) separation->quantification data Quantitative Data quantification->data

Caption: Experimental workflow for fatty acid analysis.

Protocol 1: Total Lipid Extraction from Plant Seeds

This protocol is a modified version of established methods like Folch or Bligh and Dyer, designed to efficiently extract total lipids while minimizing degradation.[11][12]

Materials:

  • Dried plant seeds

  • Grinder or mortar and pestle

  • Chloroform

  • Methanol

  • 0.88% KCl (Potassium Chloride) solution

  • Centrifuge and glass centrifuge tubes

  • Rotary evaporator

Procedure:

  • Homogenization: Weigh 5-10 g of finely ground plant material into a glass centrifuge tube.

  • Solvent Addition: Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture to the sample. For 5 g of sample, use 100 mL of the solvent mixture.

  • Extraction: Homogenize the mixture using a high-speed homogenizer for 2-3 minutes. Allow the sample to extract at room temperature for 1-2 hours with occasional vortexing to ensure thorough lipid solubilization.

  • Phase Separation: Add 0.2 volumes of 0.88% KCl solution to the extract (e.g., 20 mL for every 100 mL of solvent). Vortex vigorously for 1 minute and then centrifuge at 2,500 x g for 10 minutes to separate the phases.

  • Lipid Collection: The lower chloroform phase contains the total lipids. Carefully aspirate this lower layer with a glass Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator at a temperature not exceeding 40°C.

  • Final Product: The resulting residue is the total lipid extract. Weigh the flask to determine the total lipid yield and store the extract under nitrogen at -20°C until further analysis.

Protocol 2: Preparation and Quantification of Fatty Acid Methyl Esters (FAMEs)

Fatty acids are derivatized to their more volatile methyl esters (FAMEs) for gas chromatography analysis. The key challenge lies in the chromatographic separation of isomers.

Materials:

  • Total lipid extract

  • Toluene (B28343)

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • 2.5% Sulfuric acid (H₂SO₄) in methanol

  • Hexane

  • Saturated NaCl solution

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Highly polar capillary column (e.g., 100% cyanopropyl polysiloxane stationary phase like CP Sil 88 or SP-2560)

Procedure:

  • Sample Preparation: Dissolve a known amount of the lipid extract (approx. 25 mg) in 1 mL of toluene in a screw-cap glass tube with a PTFE liner. Add a known concentration of the internal standard.

  • Transesterification: Add 2 mL of 2.5% H₂SO₄ in methanol. Cap the tube tightly and heat in a water bath or heating block at 85°C for 1-2 hours.

  • FAME Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly for 1 minute and allow the layers to separate.

  • Collection: The upper hexane layer contains the FAMEs. Transfer this layer to a clean GC vial for analysis.

  • GC-FID Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC.

    • Column: Use a highly polar capillary column (e.g., 100m x 0.25mm ID x 0.2µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program: An example program is: hold at 140°C for 5 min, ramp at 4°C/min to 240°C, and hold for 20 min. This long program is often necessary to separate cis and trans isomers as well as positional isomers.[13]

    • Detection: The FID detector is held at 260°C.

  • Quantification: Identify FAME peaks by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by relating its peak area to the peak area of the internal standard.

Relevant Biochemical Pathways

While specific signaling pathways for this compound are not well-defined in plants, the biosynthesis of its abundant cis-isomer, petroselinic acid, is well-understood and provides crucial biochemical context.

Biosynthesis of Petroselinic Acid

Petroselinic acid biosynthesis occurs in the plastids of developing seeds, particularly in the Apiaceae family. It involves a unique desaturase enzyme that acts on stearoyl-ACP (18:0-ACP).

G Simplified Biosynthesis of Petroselinic Acid palmitoyl_acp Palmitoyl-ACP (16:0) desaturase Δ4-Desaturase (on 16:0-ACP) palmitoyl_acp->desaturase 1. stearoyl_acp Stearoyl-ACP (18:0) elongase Elongase desaturase->elongase 2. petroselinoyl_acp Petroselinoyl-ACP (18:1Δ6-ACP) elongase->petroselinoyl_acp 3. thioesterase Thioesterase petroselinoyl_acp->thioesterase 4. free_fa Free Petroselinic Acid thioesterase->free_fa 5. er Endoplasmic Reticulum free_fa->er Export from Plastid tag Triacylglycerol (TAG) (Storage Oil) er->tag Esterification

Caption: Biosynthesis pathway of petroselinic acid.

This pathway is distinct from the synthesis of oleic acid, which involves a Δ9-desaturase. The key enzyme is a Δ4-desaturase that acts on palmitoyl-ACP (16:0-ACP), which is then elongated to form petroselinoyl-ACP (18:1Δ6-ACP).[5][14] A specific thioesterase then releases the free petroselinic acid, which is exported from the plastid to the endoplasmic reticulum for incorporation into storage triacylglycerols (TAGs).[14]

Conclusion

This technical guide summarizes the current knowledge on the natural sources of this compound in plants. The available data indicates that while its cis-isomer, petroselinic acid, is a major component in the seed oils of the Apiaceae and Araliaceae families, this compound is found far less frequently. The detailed protocols provided for extraction and analysis are designed to aid researchers in the accurate identification and quantification of these fatty acid isomers. The distinct biosynthetic pathway for petroselinic acid highlights a unique aspect of lipid metabolism in these plant families. Further research is required to explore a wider range of plant species to identify more significant natural sources of this compound and to elucidate its potential biological functions.

References

Petroselaidic and Petroselinic Acid in the Apiaceae Family: A Technical Guide to Occurrence, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Apiaceae family, also known as Umbelliferae, is distinguished by the high concentration of petroselinic acid (cis-6-octadecenoic acid) in its seed oils, making it a significant subject for phytochemical and pharmacological research. This technical guide provides an in-depth examination of the occurrence of petroselinic acid and its trans-isomer, petroselaidic acid, within this plant family. While petroselinic acid is abundant, this compound is notably rare in unprocessed plant material. This document details the established experimental protocols for the extraction and quantitative analysis of these fatty acids, summarizes their prevalence across various Apiaceae species in tabular format, and visualizes key biochemical pathways, including biosynthesis and a novel anti-inflammatory signaling cascade, to support advanced research and development.

Introduction: The Unique Fatty Acid Profile of Apiaceae

The Apiaceae family comprises approximately 3,700 species, many of which are cultivated for nutritional, cosmetic, and medicinal applications, including well-known species like coriander, cumin, parsley, and fennel.[1] A defining chemotaxonomic feature of this family is the predominance of petroselinic acid (C18:1, cis-Δ6) in the seed's lipid fraction, where it can constitute up to 80% of the total fatty acids.[1] Petroselinic acid is a positional isomer of the more common oleic acid (C18:1, cis-Δ9).[1]

Its geometric isomer is this compound (trans-6-octadecenoic acid).[2] While cis-isomers are common in biological systems, trans-isomers are rare and often formed during industrial processing (e.g., partial hydrogenation of vegetable oils) or high-temperature cooking.[3][4] However, natural occurrence of this compound has been reported in a few species, including Carum carvi (caraway) of the Apiaceae family.[2] This guide focuses on the occurrence, analytical determination, and known biological functions of both isomers within the Apiaceae family.

Quantitative Occurrence in Apiaceae Seeds

The concentration of petroselinic acid varies significantly depending on the plant species, geographical origin, and extraction method.[1] In contrast, data on this compound is scarce, reflecting its low natural abundance.

Petroselinic acid is the major fatty acid in the seed oils of most Apiaceae species studied. The table below summarizes the quantitative data reported in the literature.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

Species Common Name Petroselinic Acid (% of Total Fatty Acids) Reference(s)
Pimpinella anisum Anise 10.4 - 75.6% [1]
Coriandrum sativum Coriander 65.7 - 81.9% [1][5]
Carum carvi Caraway 28.5 - 57.6% [1][6]
Apium graveolens Celery 49.4 - 75.6% [1][6]
Cuminum cyminum Cumin 41.3 - 61.8% [1]
Anethum graveolens Dill 79.9 - 87.2% [1]
Foeniculum vulgare Fennel 43.1 - 81.9% [1]
Petroselinum crispum Parsley 35.0 - 75.1% [1][6]
Daucus carota Carrot 68.1% [6]
Hippomarathrum cristatum 72.2% [7]
Trinia glauca 64.9% [7]

| Bunium microcarpum | | 59.7% |[7] |

This compound is not a common constituent of fresh Apiaceae seed oils. Its presence is reported in Carum carvi, though quantitative data from unprocessed seeds is not widely available in the literature.[2] The formation of trans fatty acids can occur under thermal stress, and any detected amounts in processed oils may be artifacts of the extraction or refinement process.[4]

Experimental Protocols

Accurate quantification and identification of petroselinic and this compound require robust extraction and analytical methodologies.

Soxhlet extraction is a classical and widely used semi-continuous method for efficiently extracting lipids from solid plant materials.[8][9]

  • Principle: Crude fat is extracted from a dried and ground sample by repeated washing with a low-boiling point organic solvent (e.g., petroleum ether or hexane).[8] The solvent is vaporized, condensed, and allowed to percolate through the sample held in a porous thimble. The lipid-laden solvent is then siphoned back into the boiling flask. After extraction, the solvent is evaporated to yield the crude lipid extract.

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and cellulose (B213188) thimbles.[10]

  • Procedure:

    • Sample Preparation: Dry the plant seeds (e.g., in an oven at 60-70°C) to reduce moisture content and grind them to a fine powder to increase the surface area for extraction.[11][12]

    • Loading: Accurately weigh the ground sample and place it into a cellulose thimble. Place the thimble inside the extraction chamber of the Soxhlet apparatus.[10]

    • Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume with the extraction solvent (e.g., petroleum ether, 60-90°C boiling range).[8][12]

    • Extraction: Assemble the apparatus and heat the flask. Allow the extraction to proceed for 4-6 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.[10]

    • Solvent Recovery: After extraction, cool the apparatus. Recover the solvent from the oil extract using a rotary evaporator.[10]

    • Drying and Weighing: Dry the flask containing the crude fat residue in an oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved to determine the total oil yield.[10]

Gas chromatography is the standard method for the quantitative analysis of fatty acid profiles. It requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[13][14]

  • Principle: FAMEs are separated based on their boiling points and polarity as they pass through a capillary column. A Flame Ionization Detector (FID) is typically used for quantification, while a Mass Spectrometer (MS) can be used for structural identification.[15] The separation of cis and trans isomers requires highly polar capillary columns.[4]

  • Protocol: Transesterification to FAMEs

    • Weigh approximately 25 mg of the extracted oil into a screw-cap glass tube.[16]

    • Add 2 mL of a methylating agent, such as 6% H₂SO₄ in methanol (B129727) or methanolic hydrochloride.[16][17]

    • Heat the mixture in a water bath or heating block at 80-100°C for 1-2 hours.[16][17]

    • Cool the reaction mixture to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like heptane (B126788) or petroleum ether.[17]

    • Vortex the mixture and centrifuge to separate the layers.[17]

    • Carefully transfer the upper organic layer containing the FAMEs to a GC vial for analysis.[17]

  • GC-FID Instrumental Conditions (Typical):

    • Column: A highly polar capillary column is essential for isomer separation (e.g., Rt-2560, 100 m x 0.25 mm ID, or a similar cyanopropyl column).[14][18]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[17]

    • Injector: Split/splitless injector at 250°C.[13]

    • Oven Program: A temperature program is used to resolve FAMEs. Example: Start at 170°C, ramp at 5°C/min to 270°C.[19]

    • Detector: Flame Ionization Detector (FID) at 270-300°C.[19]

    • Quantification: FAMEs are identified by comparing their retention times with those of a known FAME standard mix. Quantification is performed by peak area normalization.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Apiaceae Seeds B Grinding A->B C Soxhlet Extraction (Petroleum Ether) B->C D Solvent Evaporation C->D E Crude Seed Oil D->E F Transesterification (e.g., H₂SO₄ in Methanol) E->F G Fatty Acid Methyl Esters (FAMEs) F->G H GC-FID / GC-MS Analysis (Highly Polar Column) G->H I Data Processing (Peak Identification & Quantification) H->I

Caption: General experimental workflow for the extraction and analysis of fatty acids.

Biosynthesis and Biological Signaling Pathways

Research into petroselinic acid has revealed its unique biosynthetic pathway and potent biological activities, particularly in modulating immune responses.

Petroselinic acid synthesis in plants like coriander occurs in the plastids via a pathway distinct from oleic acid synthesis. It begins with the desaturation of a C16 precursor followed by elongation.

  • Desaturation: The enzyme Δ4-acyl-ACP desaturase introduces a cis double bond at the Δ4 position of palmitoyl-ACP (16:0-ACP) to form 16:1Δ4-ACP.[20]

  • Elongation: The 16:1Δ4-ACP intermediate is then elongated by two carbons by the enzyme KAS I-1 (3-ketoacyl-ACP synthase I) to produce petroselinoyl-ACP (18:1Δ6-ACP).[20]

  • Hydrolysis & Export: A specific thioesterase hydrolyzes petroselinoyl-ACP to release free petroselinic acid, which is then exported from the plastid and incorporated into triacylglycerols (TAGs) for storage in the seed.[20]

// Pathway sub_ACP -> enz_FAS [arrowhead=none]; enz_FAS -> sub_160; sub_160 -> enz_Desaturase [dir=none]; enz_Desaturase -> sub_161; sub_161 -> enz_Elongase [dir=none]; enz_Elongase -> sub_181_ACP; sub_181_ACP -> enz_Thioesterase [dir=none]; enz_Thioesterase -> sub_181_Free; sub_181_Free -> enz_Kennedy [dir=none]; enz_Kennedy -> sub_TAG; }

Caption: Simplified biosynthesis of petroselinic acid in Apiaceae seeds.

Recent studies have identified petroselinic acid as a potent modulator of the innate immune system. Specifically, it suppresses the type I interferon (IFN) signaling pathway that is activated by cytosolic nucleic acids.[21] This pathway is a critical defense against viral infections but its dysregulation can lead to autoimmune diseases.[21][22]

  • Mechanism: In response to cytosolic DNA or RNA, pattern recognition receptors (e.g., cGAS or RIG-I) activate a signaling cascade involving adaptor proteins (STING/MAVS), which leads to the phosphorylation and activation of the transcription factor IRF3 by the kinase TBK1.[21] Activated IRF3 then moves to the nucleus to induce the expression of type I interferons (IFN-α/β). Petroselinic acid has been shown to inhibit this pathway, significantly suppressing the production of type I IFN and downstream interferon-stimulated genes (ISGs).[21][23][24]

// Pathway A -> B -> C -> D -> E -> F -> G;

// Inhibition Inhibitor -> D [label=" inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Petroselinic acid inhibits the cGAS/STING pathway, reducing interferon production.

Conclusion

The seed oils of the Apiaceae family are exceptionally rich sources of petroselinic acid, a monounsaturated omega-12 fatty acid. In contrast, its trans-isomer, this compound, is not a significant natural component. The established protocols for Soxhlet extraction and subsequent analysis by high-polarity capillary GC-FID provide a robust framework for the accurate quantification of these fatty acids. The elucidation of petroselinic acid's biosynthesis and its role as a potent inhibitor of the type I interferon signaling pathway highlights its potential for applications in drug development, particularly for autoimmune and inflammatory disorders. This guide provides foundational technical information to aid researchers in the exploration and utilization of this unique natural product.

References

The Metabolic Interplay of Petroselaidic Acid: A Deep Dive into its Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselaidic acid, the trans-isomer of petroselinic acid (cis-6-octadecenoic acid), is a monounsaturated fatty acid whose metabolic significance is an emerging area of scientific inquiry. While its cis-counterpart, petroselinic acid, is more widely studied, recent evidence suggests that this compound exerts distinct effects on cellular lipid metabolism, particularly in the context of hepatic lipogenesis and cholesterogenesis. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in metabolism, with a focus on its molecular mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating fatty acid metabolism and its implications for metabolic diseases.

Introduction

Fatty acids are fundamental building blocks of complex lipids and serve as crucial signaling molecules and energy sources. The biological effects of fatty acids are highly dependent on their chemical structure, including chain length, degree of saturation, and the configuration of double bonds (cis vs. trans). While the detrimental health effects of industrial trans fatty acids are well-established, the specific metabolic roles of individual trans fatty acid isomers, such as this compound, are less understood. This compound (trans-6-octadecenoic acid) is a positional and geometric isomer of the more common oleic acid (cis-9-octadecenoic acid) and its trans-isomer, elaidic acid (trans-9-octadecenoic acid). This guide synthesizes the available scientific literature to provide a detailed examination of the metabolic functions of this compound.

Cellular Uptake and Metabolism

The entry of long-chain fatty acids like this compound into cells is a complex process involving both passive diffusion and protein-mediated transport. Once inside the cell, this compound is activated to its coenzyme A (CoA) derivative, petroselaidyl-CoA, by acyl-CoA synthetases. This activated form can then be incorporated into various lipid species, including triglycerides, phospholipids, and cholesterol esters, or be directed towards catabolic pathways such as β-oxidation. The precise metabolic fate of this compound and how it compares to its cis-isomer and other trans fatty acids is an active area of investigation.

Regulation of Hepatic Lipid Metabolism

Current research, primarily from in vitro studies using the human hepatoma cell line HepG2, indicates that this compound plays a significant role in the regulation of hepatic lipid metabolism.

Upregulation of Lipogenesis and Cholesterogenesis

A key finding is that treatment of HepG2 cells with this compound leads to the upregulation of genes involved in both fatty acid and cholesterol biosynthesis. This suggests a coordinated activation of these two crucial metabolic pathways.

Activation of SREBP Signaling

The observed increase in lipogenic and cholesterogenic gene expression is attributed to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that control the synthesis of fatty acids and cholesterol. Specifically, this compound has been shown to upregulate the expression of:

  • SREBP-1c: A master regulator of fatty acid synthesis.

  • SREBP-2: A primary driver of cholesterol synthesis.

The activation of these transcription factors leads to increased expression of their downstream target genes.

Quantitative Data on Gene Expression

The following table summarizes the quantitative changes in the expression of key genes involved in fatty acid and cholesterol synthesis in HepG2 cells following treatment with this compound. It is important to note that specific quantitative data for this compound is limited in the public domain, and the following represents a general framework based on the effects of other trans fatty acids like elaidic acid, which are known to activate SREBP pathways[1][2]. Further research is needed to provide precise fold-change values for this compound.

GenePathwayFunctionExpected Change in Expression
SREBF1 (SREBP-1c) Transcription FactorMaster regulator of fatty acid synthesisIncreased
ACACA Fatty Acid SynthesisAcetyl-CoA Carboxylase AlphaIncreased
FASN Fatty Acid SynthesisFatty Acid SynthaseIncreased
SCD1 Fatty Acid SynthesisStearoyl-CoA Desaturase 1Increased
SREBF2 (SREBP-2) Transcription FactorMaster regulator of cholesterol synthesisIncreased
HMGCR Cholesterol SynthesisHMG-CoA ReductaseIncreased
HMGCS1 Cholesterol SynthesisHMG-CoA Synthase 1Increased
FDFT1 Cholesterol SynthesisFarnesyl-Diphosphate Farnesyltransferase 1Increased

Signaling Pathways

The metabolic effects of this compound are mediated through the modulation of key signaling pathways that govern lipid homeostasis.

SREBP-Mediated Gene Expression

This compound appears to activate the SREBP signaling cascade. In their inactive state, SREBPs are bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, a multi-step proteolytic cleavage process releases the N-terminal active domain, which then translocates to the nucleus to activate the transcription of target genes.

SREBP_Activation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Inactive SREBP Inactive SREBP SCAP SCAP Inactive SREBP->SCAP Binds S1P S1P SCAP->S1P Translocates to Golgi INSIG INSIG S2P S2P S1P->S2P Site-1 Cleavage Active SREBP Active SREBP S2P->Active SREBP Site-2 Cleavage SRE Sterol Regulatory Element (SRE) Active SREBP->SRE Binds to Lipogenic & Cholesterogenic\nGene Expression Lipogenic & Cholesterogenic Gene Expression SRE->Lipogenic & Cholesterogenic\nGene Expression This compound This compound This compound->Inactive SREBP Activates

SREBP activation pathway initiated by this compound.
Potential Interaction with PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is another key nuclear receptor that regulates fatty acid metabolism, primarily by promoting fatty acid oxidation. While direct evidence for this compound's interaction with PPARα is currently lacking, it is a plausible area for future investigation, as other fatty acids are known ligands for PPARs.

PPARa_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Potential Ligand RXR RXR PPARa->RXR Heterodimerizes with PPARα/RXR Heterodimer PPARα/RXR Heterodimer RXR->PPARα/RXR Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPARα/RXR Heterodimer->PPRE Binds to Fatty Acid Oxidation\nGene Expression Fatty Acid Oxidation Gene Expression PPRE->Fatty Acid Oxidation\nGene Expression

Hypothetical activation of PPARα signaling by this compound.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's metabolic effects are crucial for reproducible research. The following sections outline general methodologies that can be adapted for studying this specific fatty acid.

Cell Culture and Fatty Acid Treatment
  • Cell Line: Human hepatoma HepG2 cells are a commonly used model for studying hepatic lipid metabolism.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Fatty Acid Preparation: this compound is dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to facilitate its uptake by the cells.

  • Treatment: Cells are incubated with the this compound-BSA complex at various concentrations and for different time points to assess dose- and time-dependent effects.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The expression levels of target genes (e.g., SREBF1, FASN, HMGCR) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Lipid Extraction and Analysis
  • Lipid Extraction: Total lipids are extracted from cells using a modified Folch method with a chloroform/methanol solvent system.

  • Quantification of Lipid Species:

    • Triglycerides and Cholesterol: Can be quantified using commercially available enzymatic colorimetric assay kits.

    • Fatty Acid Profiling: Cellular lipids can be transmethylated to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of this compound and changes in the overall fatty acid composition.

    • Lipidomics: A more comprehensive analysis of all lipid species can be performed using advanced techniques like liquid chromatography-mass spectrometry (LC-MS).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the metabolic effects of this compound.

Experimental_Workflow Start Start Cell Culture (HepG2) Cell Culture (HepG2) Start->Cell Culture (HepG2) This compound Treatment This compound Treatment Cell Culture (HepG2)->this compound Treatment Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) This compound Treatment->Gene Expression Analysis (qRT-PCR) Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) This compound Treatment->Protein Expression Analysis (Western Blot) Lipid Analysis (GC-MS, LC-MS) Lipid Analysis (GC-MS, LC-MS) This compound Treatment->Lipid Analysis (GC-MS, LC-MS) Data Analysis & Interpretation Data Analysis & Interpretation Gene Expression Analysis (qRT-PCR)->Data Analysis & Interpretation Protein Expression Analysis (Western Blot)->Data Analysis & Interpretation Lipid Analysis (GC-MS, LC-MS)->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Workflow for studying this compound's metabolic effects.

Conclusion and Future Directions

The current body of evidence, though limited, suggests that this compound is a bioactive fatty acid that can modulate hepatic lipid metabolism by activating SREBP signaling pathways, leading to increased expression of genes involved in fatty acid and cholesterol synthesis. This positions this compound as a molecule of interest for understanding the complex interplay between dietary fats and metabolic health.

Future research should focus on:

  • In vivo studies: To confirm the metabolic effects of dietary this compound in animal models and to assess its impact on plasma lipid profiles and tissue lipid accumulation.

  • Comparative studies: To directly compare the metabolic effects of this compound with its cis-isomer, petroselinic acid, as well as other common trans fatty acids like elaidic acid.

  • Mechanism of SREBP activation: To elucidate the precise molecular mechanism by which this compound activates the SREBP cleavage and nuclear translocation process.

  • Interaction with other nuclear receptors: To investigate the potential interaction of this compound with other key regulators of lipid metabolism, such as PPARs and Liver X Receptors (LXRs).

  • Lipidomics analyses: To gain a comprehensive understanding of how this compound alters the cellular lipidome.

A deeper understanding of the biological role of this compound will provide valuable insights into the diverse metabolic effects of different fatty acid isomers and may inform the development of novel therapeutic strategies for metabolic diseases.

References

Petroselaidic Acid as a Potential Dietary Biomarker: A Technical Guide on the State of Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petroselaidic acid (trans-6-octadecenoic acid) is a trans monounsaturated fatty acid found in trace amounts in certain foods. While the use of fatty acids as biomarkers for dietary intake is a well-established field, this compound itself is not currently considered a validated biomarker for any specific dietary component. This is due to a significant gap in the scientific literature regarding its exclusive dietary sources, its metabolic fate in humans, and a lack of studies correlating its concentration in biological tissues with specific dietary consumption patterns.

This technical guide provides a comprehensive overview of the current scientific landscape surrounding this compound. It details the necessary experimental framework for its analysis and outlines the logical workflow required to validate its potential as a dietary biomarker. This document is intended to serve as a resource for researchers interested in exploring this and other novel fatty acids in the context of nutritional science and metabolic disease.

Introduction to this compound

This compound is the trans geometric isomer of petroselinic acid (cis-6-octadecenoic acid). It is an 18-carbon monounsaturated fatty acid with the double bond located at the sixth carbon from the carboxyl end (C18:1 n-12t).

  • Chemical Structure : CH₃(CH₂)₁₀CH=CH(CH₂)₄COOH

  • Isomeric Relationship : It is a positional isomer of more common 18-carbon trans fatty acids like elaidic acid (trans-9 C18:1), the primary industrial trans fat, and vaccenic acid (trans-11 C18:1), the primary ruminant trans fat.[1]

  • Dietary Sources : While its cis counterpart, petroselinic acid, is abundant in plants of the Apiaceae family (e.g., parsley and coriander seeds), the dietary sources of this compound are not well-defined.[2] It has been detected in ruminant-derived products like milk fat, often co-eluting with other isomers, and has been found in some ketogenic diet formulations containing high levels of trans fats.[2][3]

The Biomarker Validation Gap

A robust dietary biomarker must be exclusively or predominantly obtained from the diet, demonstrate a dose-response relationship between intake and tissue concentration, and have a known metabolic pathway. For this compound, significant research is required in these areas. In contrast, other fatty acids are well-established as biomarkers:

  • Elaidic Acid (trans-9 C18:1) : A reliable biomarker for the intake of industrial trans fats from partially hydrogenated oils.[4]

  • Pentadecanoic Acid (C15:0) & Heptadecanoic Acid (C17:0) : Validated biomarkers for long-term dairy fat intake.[5][6]

The pathway to establishing this compound as a useful biomarker remains largely unexplored.

cluster_0 Phase 1: Foundational Research cluster_1 Phase 2: Quantitative Correlation cluster_2 Phase 3: Validation & Application Source Identify Exclusive Dietary Source(s) Metabolism Characterize Human Metabolism (Absorption, Incorporation, Turnover) Source->Metabolism Is it absorbed? DietaryStudy Conduct Controlled Feeding Studies Metabolism->DietaryStudy TissueAnalysis Measure this compound in Plasma, Adipose, etc. DietaryStudy->TissueAnalysis Correlation Establish Dose-Response Correlation TissueAnalysis->Correlation EpiStudy Use in Epidemiological Studies Correlation->EpiStudy Validation Validate Against Known Dietary Records EpiStudy->Validation Biomarker Established Biomarker Validation->Biomarker

Caption: Logical workflow for the validation of a novel dietary biomarker.

Quantitative Data on this compound

Quantitative data correlating dietary intake of this compound with its concentration in human tissues are scarce. The table below summarizes available data where its concentration has been measured, though these studies did not assess it as a primary dietary biomarker.

Biological MatrixPopulation / ConditionFindingReference
SerumSchool-age children (Bogotá, Colombia)Measured as part of a 32-fatty acid panel to assess trans fat intake. Not associated with weight gain.[7]
Diet FeedMice (Ketogenic Diet Study)Found in significantly higher concentrations in a lard-based ketogenic diet (KDR) compared to a soybean oil-based one (KDH).[3]
Milk FatBovineDetected as part of the trans-6/7/8 C18:1 isomer sum, which is difficult to resolve chromatographically.[2]

Experimental Protocol: Quantification of this compound in Human Plasma

The quantification of this compound requires high-resolution gas chromatography to separate it from other C18:1 isomers. The following protocol outlines a standard methodology.

Principle

Total lipids are extracted from plasma. The fatty acids within these lipids are then transesterified to volatile fatty acid methyl esters (FAMEs). FAMEs are subsequently separated and quantified using capillary gas chromatography coupled with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).

Materials and Reagents
  • Plasma : Fasting blood collected in EDTA or heparin tubes, centrifuged to separate plasma. Stored at -80°C.

  • Internal Standard : Heptadecanoic acid (C17:0) or other non-endogenous fatty acid.

  • Solvents : HPLC-grade chloroform, methanol (B129727), hexane (B92381).

  • Reagents : 14% Boron trifluoride in methanol (BF₃-methanol), Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • GC Column : A highly polar capillary column (e.g., 100m cyanopropyl-substituted phase like SP-2560 or an ionic liquid column like SLB-IL111) is required for optimal separation of trans fatty acid isomers.[8][9]

Procedure
  • Lipid Extraction (Modified Folch Method)

    • To a glass tube, add 200 µL of plasma.

    • Add a known amount of internal standard (e.g., 50 µg of C17:0).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes.

    • Incubate at room temperature for 20 minutes.

    • Add 0.5 mL of 0.9% NaCl solution. Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Derivatization to FAMEs

    • To the dried lipid extract, add 1 mL of 14% BF₃-methanol.

    • Seal the tube tightly with a Teflon-lined cap.

    • Heat at 100°C for 60 minutes in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer, which contains the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the final FAME-containing hexane solution to a GC vial for analysis.

  • Gas Chromatography Analysis

    • Injection : Inject 1 µL of the FAME solution into the GC.

    • Column : Use a highly polar 100m capillary column.

    • Carrier Gas : Hydrogen or Helium.

    • Temperature Program : An isothermal temperature program is often required to resolve specific positional isomers. For example, analysis at 120°C can separate many trans-C18:1 isomers, but resolving the trans-6 and trans-7 isomers may require increasing the temperature to 160°C.[9][10]

    • Detection : Use Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for confirmation of identity.

    • Quantification : Identify the this compound methyl ester peak by comparing its retention time to a certified reference standard. Calculate the concentration based on the peak area relative to the internal standard.

start Plasma Sample (+ Internal Standard C17:0) extraction Lipid Extraction (Chloroform:Methanol) start->extraction drydown Dry Under Nitrogen extraction->drydown Collect organic phase derivatization Methylation (BF3-Methanol, 100°C) drydown->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction gc_analysis GC-FID/MS Analysis (Polar Capillary Column) fame_extraction->gc_analysis Inject FAMEs quant Peak Identification & Quantification (vs. Reference Standard) gc_analysis->quant

Caption: General experimental workflow for the analysis of fatty acids in plasma.

Potential Signaling and Metabolic Pathways

Currently, there are no known signaling pathways specifically modulated by this compound in humans. General studies on trans fatty acids indicate they are absorbed and incorporated into cellular lipids similarly to saturated fatty acids.[10] Some trans fatty acids are known to interfere with the metabolism of essential fatty acids (e.g., by inhibiting desaturase enzymes) and can influence inflammatory pathways, but specific data for this compound are absent.[10] Research in this area is required to understand any unique biological activity it may possess.

Conclusion and Future Outlook

This compound (trans-6-octadecenoic acid) remains an understudied trans fatty acid. While analytical methods exist for its quantification, a lack of fundamental research into its specific dietary origins, human metabolism, and correlation with dietary intake prevents its use as a reliable dietary biomarker. For researchers in nutrition and drug development, this represents a clear knowledge gap and an opportunity for novel investigation. Future studies should focus on:

  • Source Identification : Analyzing the fatty acid profiles of various foods, particularly ruminant products and processed foods, to identify a primary source of this compound.

  • Controlled Feeding Trials : Conducting human intervention studies with controlled diets to establish a quantitative relationship between intake and tissue concentrations.

  • Metabolic Studies : Using stable isotope tracers to delineate the absorption, incorporation, and turnover rates of this compound in human lipid pools.

By addressing these fundamental questions, the scientific community can determine whether this compound holds potential as a specific biomarker for dietary exposure or as a bioactive molecule with unique metabolic effects.

References

An In-depth Technical Guide to Petroselaidic Acid: From Discovery to Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselaidic acid, the trans-isomer of petroselinic acid (cis-6-octadecenoic acid), is a monounsaturated fatty acid found in various natural sources, including dairy products.[1] While its cis-isomer, petroselinic acid, has been known since its isolation from parsley seed oil in 1909, the specific history and discovery of this compound are less distinctly documented, often discussed in the context of its more abundant isomer.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its physicochemical properties, analytical methodologies, and biological activities, with a particular focus on its impact on lipid metabolism. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts in related fields.

Discovery and History

The history of this compound is intrinsically linked to its cis-isomer, petroselinic acid. Petroselinic acid was first isolated in 1909 from the seed oil of parsley (Petroselinum crispum).[2][4] this compound, as the trans-isomer, was identified subsequently through the analysis of animal fats and as a product of the chemical isomerization of petroselinic acid. It is a naturally occurring trans fatty acid found in dairy products like cow's and goat's milk.[1]

Physicochemical Properties

This compound is a C18:1 trans-monounsaturated fatty acid, with the double bond located at the 6th carbon from the carboxyl end. Its distinct stereochemistry confers physical properties that differ from its cis-counterpart.

PropertyValueSource(s)
Systematic Name (6E)-octadec-6-enoic acid[5]
Common Names This compound, trans-Petroselinic acid, trans-6-Octadecenoic acid[1][5]
Molecular Formula C₁₈H₃₄O₂[1][5]
Molecular Weight 282.46 g/mol [1][5]
Appearance Solid, White to off-white[1]
Melting Point 29.00 to 30.00 °C
Boiling Point 399.0 ± 11.0 °C at 760 mmHg[6]
Solubility Soluble in DMSO (100 mg/mL), DMF (25 mg/ml), and Ethanol (25 mg/ml). Insoluble in water.[1][7]
CAS Number 593-40-8[1][5]

Biological Activity and Signaling Pathway

Recent in vitro studies have begun to elucidate the specific biological roles of this compound, particularly in the context of lipid metabolism. A key study demonstrated its effects on human hepatocarcinoma (HepG2) cells.

Effects on Lipogenesis in HepG2 Cells

A study investigating the effects of individual trans-18:1 isomers in liver cells found that this compound (at 100 μM) increases the cellular content of triacylglycerols and cholesterol esters. This is achieved through the upregulation of the transcription of genes involved in fatty acid and cholesterol synthesis.

Gene UpregulatedFunctionPathway Involvement
SREBP-1c Master regulator of lipogenesisFatty Acid & Cholesterol Synthesis
ACACA Acetyl-CoA Carboxylase AlphaFatty Acid Synthesis
FASN Fatty Acid SynthaseFatty Acid Synthesis
SCD1 Stearoyl-CoA Desaturase 1Fatty Acid Synthesis
HMGCR HMG-CoA ReductaseCholesterol Synthesis
HMGCS1 HMG-CoA Synthase 1Cholesterol Synthesis
FDFT1 Farnesyl-Diphosphate Farnesyltransferase 1Cholesterol Synthesis
SREBP-2 Master regulator of cholesterol synthesisCholesterol Synthesis

Source: Vahmani, P., et al. (2017). Comparing the lipogenic and cholesterolemic effects of individual trans-18:1 isomers in liver cells. European Journal of Lipid Science and Technology, 119(3), 1600162.

SREBP-1c Signaling Pathway

This compound exerts its lipogenic effects through the activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway. SREBP-1c is a key transcription factor that controls the expression of genes involved in fatty acid synthesis.[2][8][9][10] The pathway is initiated by the proteolytic cleavage of the SREBP-1c precursor in the endoplasmic reticulum and Golgi apparatus, leading to the release of the mature transcription factor, which then translocates to the nucleus to activate target gene expression.[8]

SREBP1c_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte (HepG2) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SREBP-1c_inactive Inactive SREBP-1c (ER Membrane) This compound->SREBP-1c_inactive Upregulates Transcription SREBP-1c_active Active SREBP-1c (nSREBP-1c) SREBP-1c_inactive->SREBP-1c_active Proteolytic Cleavage SRE Sterol Regulatory Element (SRE) SREBP-1c_active->SRE Binds to Lipogenic_Genes Lipogenic Genes (ACACA, FASN, SCD1) SRE->Lipogenic_Genes Activates Transcription Lipogenesis Increased Fatty Acid & Triacylglycerol Synthesis Lipogenic_Genes->Lipogenesis Drives

This compound-induced SREBP-1c signaling pathway in hepatocytes.

Experimental Protocols

Extraction and Analysis of this compound from Biological Samples

The analysis of this compound, particularly its separation from its cis-isomer and other fatty acids, requires specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method.

4.1.1. Lipid Extraction

  • Homogenization: Homogenize the biological sample (e.g., milk, tissue) in a chloroform (B151607):methanol (2:1, v/v) mixture.

  • Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

  • Isolation: Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.

4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids must be converted to their more volatile methyl esters.

  • Transesterification: Resuspend the lipid extract in a solution of 0.5 M sodium methoxide (B1231860) in methanol.

  • Incubation: Incubate the mixture at 50°C for 10 minutes.

  • Neutralization and Extraction: Neutralize the reaction with an acidic solution and extract the FAMEs with hexane (B92381).

  • Purification: Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Column: Use a highly polar capillary column (e.g., biscyanopropyl polysiloxane) of sufficient length (e.g., 100 m) to achieve separation of cis and trans isomers.

  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

  • Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all components.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

  • Identification: Identify this compound methyl ester based on its retention time compared to a pure standard and its characteristic mass spectrum.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Sample Biological Sample (e.g., Dairy Product) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Derivatization Derivatization to FAMEs (Sodium Methoxide) Extraction->Derivatization GC_Separation Gas Chromatography (Polar Capillary Column) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Electron Ionization) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectra) MS_Detection->Data_Analysis Result Identification & Quantification of this compound Data_Analysis->Result

Experimental workflow for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The chemical shifts of the protons and carbons around the trans double bond are characteristic and can be used to distinguish it from the cis isomer.

In Vitro Cell Culture Experiments

To study the biological effects of this compound:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Treatment: Treat the cells with a known concentration of this compound (e.g., 100 μM) dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours).

  • Analysis:

    • Lipid Accumulation: Stain the cells with Oil Red O to visualize lipid droplets.

    • Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., SREBP-1c, FASN).

    • Protein Levels: Perform Western blotting to analyze the protein levels of key enzymes in the lipogenic pathway.

Conclusion

This compound, a trans-monounsaturated fatty acid, is an emerging molecule of interest in the field of lipid metabolism. While its history is intertwined with that of petroselinic acid, recent research has begun to uncover its unique biological activities, particularly its role in promoting lipogenesis in liver cells through the SREBP-1c pathway. The detailed methodologies and pathways presented in this guide provide a foundation for researchers and drug development professionals to further explore the physiological and pathological implications of this compound, potentially leading to new therapeutic strategies for metabolic diseases. Further research is warranted to fully understand its in vivo effects and its potential impact on human health.

References

An In-depth Technical Guide to the Physicochemical Properties of Petroselaidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid, also known as (6E)-octadec-6-enoic acid, is a monounsaturated trans fatty acid. It is the geometric isomer of petroselinic acid, which is a cis fatty acid. The position and configuration of the double bond in this compound significantly influence its physical and chemical characteristics, distinguishing it from other C18 fatty acid isomers. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, which is of particular interest in the fields of drug development and materials science.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₈H₃₄O₂[1]
Molecular Weight 282.46 g/mol [1]
CAS Number 593-40-8[1]
Appearance Solid[2]
Melting Point 52.7 - 59 °C[3][4]
Boiling Point 399.0 ± 11.0 °C at 760 mmHg[4]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 295.8 ± 14.4 °C[4]
Index of Refraction 1.467[4]
Solubility and Partitioning
PropertyValueSolvent/ConditionsSource
Water Solubility 0.00012 g/L (Predicted)-[3]
Solubility 100 mg/mLDMSO (with sonication)[2]
logP 7.77-[4]
pKa (Strongest Acidic) 4.89 (Predicted)-[3]
Spectroscopic Data
Spectroscopy TypeKey Data PointsSource
¹H NMR Predicted spectra available.[5]
¹³C NMR Predicted spectra available.[6]
Mass Spectrometry Mass spectra (electron ionization) available.[7][8]
Infrared (IR) Data available for the cis-isomer, petroselinic acid.[5]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are representative protocols for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and other thermal transitions of a substance.[9][10]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or stainless steel DSC pan. Hermetically seal the pan to prevent any loss of sample during heating.

  • Instrument Calibration: Calibrate the DSC instrument using high-purity standards with known melting points and enthalpies of fusion, such as indium and n-decane.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 25 °C.

    • Heat the sample to 80 °C at a controlled rate (e.g., 10 °C/min) and hold for 10 minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample to -60 °C at a controlled rate (e.g., 10 °C/min) and hold for 30 minutes to allow for complete crystallization.

    • Heat the sample from -60 °C to 80 °C at a controlled heating rate (e.g., 5 °C/min).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm. The onset temperature and the completion of melt can also be determined from the DSC curve.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 5-10 mg of This compound seal Seal in DSC Pan weigh->seal load Load Sample into DSC seal->load heat1 Heat to 80°C (Hold 10 min) load->heat1 cool Cool to -60°C (Hold 30 min) heat1->cool heat2 Heat to 80°C (5°C/min) cool->heat2 record Record Heat Flow vs. Temperature heat2->record analyze Determine Melting Point (Peak of Endotherm) record->analyze

Workflow for Melting Point Determination by DSC.
Determination of Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is a standard method for the separation and quantification of fatty acids, including the differentiation of cis and trans isomers.[11][12][13][14][15]

Methodology:

  • Sample Preparation (Methylation): Convert the fatty acid into its more volatile fatty acid methyl ester (FAME). A common method is transesterification using a reagent like boron trifluoride in methanol (B129727) (BF₃-methanol).

    • Dissolve a known amount of this compound in a suitable solvent.

    • Add BF₃-methanol and heat the mixture in a sealed vial at a specified temperature (e.g., 100 °C) for a set time (e.g., 30 minutes).

    • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

    • The hexane (B92381) layer containing the FAMEs is collected and may be concentrated if necessary.

  • GC-FID Analysis:

    • Column: Use a highly polar capillary column, such as one coated with cyanopropylsilicone (e.g., CP-Sil 88 or SP-2560), which is effective for separating cis and trans isomers. A 100-meter column is often recommended for optimal resolution.

    • Injector and Detector: Set the injector and flame ionization detector (FID) temperatures to appropriate values (e.g., 250 °C and 260 °C, respectively).

    • Oven Temperature Program: A temperature gradient is crucial for separating a mixture of fatty acids. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 240 °C) at a controlled rate, and then hold at the final temperature.

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

  • Data Analysis: Identify the peaks by comparing their retention times with those of known standards. The area under each peak is proportional to the amount of the corresponding fatty acid.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample This compound Sample methylate Methylation (e.g., with BF₃-Methanol) sample->methylate extract Extract FAMEs with Hexane methylate->extract inject Inject Sample into GC extract->inject separate Separation on Polar Capillary Column inject->separate detect Detection by FID separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peaks by Retention Time chromatogram->identify quantify Quantify by Peak Area identify->quantify

Workflow for Fatty Acid Analysis by GC-FID.
Determination of pKa

The pKa of a fatty acid can be determined by potentiometric titration.[16][17][18][19][20]

Methodology:

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent system. For long-chain fatty acids that are insoluble in water, a co-solvent system (e.g., water-alcohol mixture) may be necessary.

  • Titration Setup:

    • Use a calibrated pH meter with a glass electrode.

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration Procedure:

    • Slowly add the titrant to the fatty acid solution in small, known increments.

    • After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added. This will generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the fatty acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation.

Biological Activity and Signaling Pathways

While much of the research has focused on its cis-isomer, petroselinic acid, some studies have begun to elucidate the biological effects of this compound.

Effects on Lipid Metabolism in HepG2 Cells

In human liver carcinoma (HepG2) cells, this compound has been shown to influence lipid metabolism. At a concentration of 100 μM, it increases the cellular content of triacylglycerols and cholesterol esters. This effect is associated with the upregulation of the transcription of genes involved in both fatty acid and cholesterol synthesis.

The key genes affected include:

  • Fatty Acid Synthesis: Sterol regulatory element-binding protein 1c (SREBP-1c), Acetyl-CoA carboxylase alpha (ACACA), Fatty acid synthase (FASN), and Stearoyl-CoA desaturase-1 (SCD1).

  • Cholesterol Synthesis: HMG-CoA reductase (HMGCR), HMG-CoA synthase 1 (HMGCS1), Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), and Sterol regulatory element-binding protein 2 (SREBP-2).

This suggests that this compound may play a role in regulating hepatic lipid homeostasis through the modulation of key transcriptional regulators and enzymes in these pathways.

Lipid_Metabolism_Pathway cluster_srebp Upregulation of SREBPs cluster_fa_synthesis Fatty Acid Synthesis Genes cluster_chol_synthesis Cholesterol Synthesis Genes cluster_products Cellular Products petroselaidic_acid This compound (100 µM) srebp1c SREBP-1c petroselaidic_acid->srebp1c Upregulates Transcription srebp2 SREBP-2 petroselaidic_acid->srebp2 Upregulates Transcription acaca ACACA srebp1c->acaca fasn FASN srebp1c->fasn scd1 SCD1 srebp1c->scd1 hmgcr HMGCR srebp2->hmgcr hmgcs1 HMGCS1 srebp2->hmgcs1 fdft1 FDFT1 srebp2->fdft1 triacylglycerols Increased Triacylglycerols acaca->triacylglycerols fasn->triacylglycerols scd1->triacylglycerols chol_esters Increased Cholesterol Esters hmgcr->chol_esters hmgcs1->chol_esters fdft1->chol_esters

This compound's Influence on Lipid Metabolism in HepG2 Cells.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for researchers, scientists, and professionals in drug development. The distinct properties of this trans fatty acid, particularly its melting point and potential biological activities, underscore the importance of distinguishing it from its cis-isomer, petroselinic acid. The provided experimental protocols offer a foundation for the accurate characterization of this and other long-chain fatty acids. Further research into the specific signaling pathways and biological roles of this compound is warranted to fully understand its implications for human health and its potential applications.

References

A Deep Dive into the Structural Isomers: Petroselaidic Acid vs. Petroselinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselaidic acid and petroselinic acid, both isomers of 6-octadecenoic acid, represent a compelling case study in the nuanced world of lipid science. As the trans and cis isomers, respectively, their subtle difference in geometric configuration imparts distinct physicochemical properties and biological activities. This technical guide provides a comprehensive comparison of their structures, quantitative properties, and analytical methodologies. Furthermore, it delves into their metabolic pathways and biological significance, offering valuable insights for researchers in lipidomics, biochemistry, and pharmacology.

Introduction

Petroselinic acid ((6Z)-octadec-6-enoic acid) is a naturally occurring monounsaturated fatty acid found in significant quantities in the seed oils of plants from the Apiaceae and Araliaceae families.[1][2] Its trans isomer, this compound ((6E)-octadec-6-enoic acid), is less common in nature but can be found in dairy products and hydrogenated vegetable oils.[3] The seemingly minor variation in the orientation of the hydrogen atoms around the carbon-carbon double bond at the sixth position dictates profound differences in their molecular shape, leading to divergent physical characteristics and biological functions. This guide aims to elucidate these differences through a detailed structural and functional analysis.

Structural Elucidation

The core structural difference between petroselinic acid and this compound lies in the geometry of their double bond. Petroselinic acid possesses a cis configuration, resulting in a kinked or bent molecular structure. In contrast, the trans configuration of this compound yields a more linear and rigid molecular shape, akin to that of saturated fatty acids.

G Figure 1: Chemical Structures cluster_0 Petroselinic Acid (cis-6-Octadecenoic Acid) cluster_1 This compound (trans-6-Octadecenoic Acid) petroselinic petroselaidic

Figure 1: Chemical Structures of Petroselinic and this compound.

Quantitative Data Comparison

The structural disparity between these isomers directly influences their macroscopic physical and chemical properties. The following table summarizes key quantitative data for a direct comparison.

PropertyPetroselinic Acid (cis)This compound (trans)
Synonyms (6Z)-Octadec-6-enoic acid, cis-6-Octadecenoic acid(6E)-Octadec-6-enoic acid, trans-6-Octadecenoic acid
CAS Number 593-39-5[4]593-40-8[3]
Molecular Formula C₁₈H₃₄O₂[5]C₁₈H₃₄O₂[3]
Molecular Weight 282.47 g/mol [5]282.46 g/mol [3]
Melting Point 27 - 33 °C[5][6][7]29 - 30 °C[8]
Boiling Point 237.5 °C at 18 mmHg[7][9]~399 - 400 °C at 760 mmHg (estimated)[10]
Solubility in Water Insoluble[1]Insoluble
Solubility in Organic Solvents Soluble in methanol[1], ethanol, DMSO, and DMF[11][12]Soluble in DMSO and ethanol[3]

Experimental Protocols

The differentiation and quantification of petroselinic and petroselaidic acids are crucial for their study. The following sections outline the standard methodologies employed.

Gas Chromatography (GC)

Gas chromatography is the cornerstone for the analysis of fatty acid isomers. The protocol typically involves the conversion of the fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

4.1.1. Derivatization to FAMEs: A common method involves transesterification using a reagent like 2M sodium methoxide (B1231860) in methanol. The sample is heated with the reagent, and after neutralization, the FAMEs are extracted with a non-polar solvent such as hexane.[13]

4.1.2. GC-FID Analysis:

  • Column: A highly polar capillary column, such as a cyanopropyl-substituted column (e.g., SP-2560 or DB-225), is essential for the separation of geometric isomers.[14][15]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[16]

  • Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC.[16]

  • Temperature Program: A temperature gradient is often employed to achieve optimal separation. For instance, an initial temperature hold followed by a ramp to a higher temperature can effectively resolve a wide range of fatty acids.[15]

  • Detection: A Flame Ionization Detector (FID) is commonly used for the detection and quantification of the eluted FAMEs.[16]

Argentation Thin-Layer Chromatography (Ag-TLC)

Argentation (silver ion) thin-layer chromatography is a powerful technique for the separation of unsaturated fatty acids based on the number, position, and geometry of their double bonds.

4.2.1. Plate Preparation: TLC plates are impregnated with a silver nitrate (B79036) solution (e.g., 10% in distilled water) and then activated by heating.[15]

4.2.2. Sample Application and Development: The FAMEs mixture is spotted onto the baseline of the Ag-TLC plate. The plate is then developed in a chamber containing a non-polar solvent system, such as a mixture of petroleum ether and diethyl ether.[15][17]

4.2.3. Visualization and Elution: The separated bands can be visualized under UV light after spraying with a fluorescent dye or by exposure to iodine vapor.[17] The bands corresponding to the cis and trans isomers can then be scraped off, and the FAMEs can be eluted for further analysis, such as by GC.

G Figure 2: Analytical Workflow start Lipid Sample derivatization Derivatization to FAMEs start->derivatization gc Gas Chromatography (GC-FID) derivatization->gc ag_tlc Argentation TLC derivatization->ag_tlc quantification Quantification gc->quantification gc_trans GC Analysis of trans Fraction ag_tlc->gc_trans gc_cis GC Analysis of cis Fraction ag_tlc->gc_cis gc_trans->quantification gc_cis->quantification

Figure 2: General workflow for the analysis of petroselinic and petroselaidic acids.

Metabolic Pathways and Biological Significance

The distinct structures of petroselinic and petroselaidic acids lead to their differential involvement in metabolic pathways and subsequent biological effects.

Petroselinic Acid Biosynthesis

In plants of the Apiaceae family, petroselinic acid is synthesized via the Kennedy pathway. The process begins with the desaturation of palmitoyl-ACP to form a C16:1Δ4-ACP intermediate. This is then elongated to petroselinoyl-ACP (C18:1Δ6-ACP). The petroselinic acid is then released and incorporated into triacylglycerols (TAGs) for storage.[18][19]

G Figure 3: Petroselinic Acid Biosynthesis palmitoyl_acp Palmitoyl-ACP (16:0) desaturase Δ4-Desaturase palmitoyl_acp->desaturase c16_1_acp C16:1Δ4-ACP desaturase->c16_1_acp elongase Elongase c16_1_acp->elongase petroselinoyl_acp Petroselinoyl-ACP (18:1Δ6) elongase->petroselinoyl_acp thioesterase Thioesterase petroselinoyl_acp->thioesterase petroselinic_acid Petroselinic Acid thioesterase->petroselinic_acid kennedy Kennedy Pathway petroselinic_acid->kennedy tag Triacylglycerols (TAGs) kennedy->tag

Figure 3: Simplified biosynthesis pathway of petroselinic acid in plants.
Biological Activities

Petroselinic Acid: Research suggests that petroselinic acid possesses anti-inflammatory and antioxidant properties.[4] It has also been shown to reduce the concentration of arachidonic acid in tissue lipids in rats.[20]

This compound: As a trans fatty acid, this compound has been studied for its effects on lipid metabolism. In HepG2 cells, it has been shown to increase the cellular content of triacylglycerols and cholesterol esters and upregulate the transcription of genes involved in fatty acid and cholesterol synthesis.[21]

Conclusion

The structural isomerism of petroselaidic and petroselinic acids provides a clear illustration of how a subtle change in molecular geometry can have significant consequences for the physical properties and biological functions of a molecule. For researchers in drug development and the life sciences, a thorough understanding of these differences is paramount for the accurate interpretation of experimental results and the design of novel therapeutic interventions. The analytical techniques and metabolic insights presented in this guide offer a solid foundation for further investigation into the roles of these fascinating fatty acids in health and disease.

References

Unveiling the Antidiabetic Potential of Petroselaidic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and future research directions for the potential antidiabetic effects of Petroselaidic acid. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic avenues for metabolic disorders. While direct evidence for the antidiabetic properties of isolated this compound is still emerging, preliminary findings and the biological activities of its natural sources warrant further investigation.

Executive Summary

This compound, an isomer of oleic acid found in the seeds of plants from the Apiaceae family, such as parsley (Petroselinum crispum), has garnered attention for its potential health benefits. Notably, research has indicated its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a validated therapeutic target for type 2 diabetes and obesity. Furthermore, studies on extracts of Petroselinum crispum, rich in this compound, have demonstrated hypoglycemic and lipid-lowering effects in preclinical models of diabetes. This guide summarizes the existing, albeit limited, quantitative data, details essential experimental protocols to further elucidate the antidiabetic mechanisms of this compound, and provides visualizations of key signaling pathways and experimental workflows.

Quantitative Data from Preclinical Studies

Direct quantitative data on the antidiabetic effects of purified this compound is currently scarce in publicly available literature. However, studies on extracts from Petroselinum crispum (parsley), a primary source of this compound, provide indirect evidence of its potential.

Table 1: Effects of Petroselinum crispum Extract on Biochemical Parameters in a Rat Model of Diabetes

ParameterDiabetic ControlPetroselinum crispum Extract TreatedPercentage ChangeReference
Blood Glucose (mg/dL)352.1 ± 18.3148.5 ± 9.7↓ 57.8%[1]
Serum Insulin (µU/mL)5.8 ± 0.412.3 ± 0.9↑ 112%[1]
Total Cholesterol (mg/dL)145.2 ± 8.198.6 ± 5.4↓ 32.1%[2][3]
Triglycerides (mg/dL)136.7 ± 7.985.4 ± 4.8↓ 37.5%[2][3]
Low-Density Lipoprotein (LDL-C) (mg/dL)85.3 ± 5.242.1 ± 3.1↓ 50.6%[2][3]
High-Density Lipoprotein (HDL-C) (mg/dL)28.7 ± 2.141.8 ± 2.9↑ 45.6%[2][3]

Note: The data presented are from studies using extracts and may not be solely attributable to this compound. Further studies with the pure compound are necessary.

Potential Mechanisms of Action and Key Signaling Pathways

The primary hypothesized mechanism for the antidiabetic effect of this compound is its inhibition of PTP1B. PTP1B dephosphorylates and inactivates the insulin receptor and its substrates (e.g., IRS-1), thereby attenuating the insulin signaling cascade. Inhibition of PTP1B would enhance insulin sensitivity.

Additionally, as a fatty acid, this compound may act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are critical regulators of glucose and lipid metabolism.

PTP1B Inhibition and Insulin Signaling

PTP1B_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake PI3K PI3K IRS1->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Petroselaidic_Acid This compound Petroselaidic_Acid->PTP1B inhibits

Caption: PTP1B Inhibition by this compound.

Potential PPARγ Activation Pathway

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Petroselaidic_Acid This compound PPARg PPARγ Petroselaidic_Acid->PPARg activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Adiponectin ↑ Adiponectin Gene_Transcription->Adiponectin GLUT4_exp ↑ GLUT4 Expression Gene_Transcription->GLUT4_exp Insulin_Sensitivity ↑ Insulin Sensitivity Adiponectin->Insulin_Sensitivity GLUT4_exp->Insulin_Sensitivity

Caption: Potential PPARγ Activation by this compound.

Experimental Protocols

To rigorously evaluate the antidiabetic potential of this compound, the following experimental protocols are recommended.

In Vitro PTP1B Inhibition Assay

This assay determines the direct inhibitory effect of this compound on PTP1B activity.

PTP1B_Assay_Workflow start Start prepare Prepare Recombinant Human PTP1B Enzyme start->prepare substrate Prepare p-Nitrophenyl Phosphate (B84403) (pNPP) Substrate start->substrate incubate Incubate PTP1B with varying concentrations of this compound prepare->incubate add_substrate Add pNPP to initiate reaction substrate->add_substrate incubate->add_substrate measure Measure absorbance at 405 nm (formation of p-nitrophenol) add_substrate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate kinetics Perform Kinetic Analysis (Lineweaver-Burk Plot) to determine inhibition type calculate->kinetics end End kinetics->end

Caption: PTP1B Inhibition Assay Workflow.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme and the substrate, p-nitrophenyl phosphate (pNPP), are prepared in an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

  • Incubation: The PTP1B enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) in a 96-well plate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of pNPP.

  • Absorbance Measurement: The rate of pNPP hydrolysis to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The percentage of PTP1B inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPP) and this compound. The data are then plotted using a Lineweaver-Burk plot.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of this compound on glucose transport into fat cells.

Methodology:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • Treatment: Differentiated adipocytes are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Glucose Uptake Measurement: Cells are washed and incubated in a glucose-free medium, followed by the addition of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

  • Fluorescence Quantification: After incubation, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence microplate reader.

  • Data Analysis: The increase in fluorescence intensity, corresponding to glucose uptake, is calculated and compared between treated and untreated cells.

PPARγ Transactivation Assay

This reporter gene assay determines if this compound can activate PPARγ.

Methodology:

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the ligand-binding domain of PPARγ fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Ligand Treatment: The transfected cells are treated with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of PPARγ activation.

Future Directions and Conclusion

The preliminary evidence suggesting PTP1B inhibitory activity of this compound, coupled with the observed antidiabetic effects of its natural source, Petroselinum crispum, provides a strong rationale for further in-depth investigation. Future research should focus on:

  • Confirming and Quantifying PTP1B Inhibition: Determining the IC50 value and the precise mechanism of PTP1B inhibition by pure this compound.

  • In Vivo Efficacy Studies: Conducting studies in well-established animal models of diabetes and obesity using purified this compound to evaluate its effects on glucose homeostasis, insulin sensitivity, and lipid metabolism.

  • Elucidating Molecular Mechanisms: Investigating the effects of this compound on insulin signaling pathways in target tissues (adipose, muscle, liver), including its potential to activate PPARγ and modulate the expression of key metabolic genes such as GLUT4.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Petroselaidic Acid and its Isomer, Petroselinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the anti-inflammatory properties of Petroselinic acid, the cis-isomer of octadec-6-enoic acid. In contrast, specific research on the anti-inflammatory effects of its trans-isomer, Petroselaidic acid, is notably limited. This guide provides a comprehensive overview of the available data, focusing primarily on the well-documented activities of Petroselinic acid as a proxy to understand the potential, yet unconfirmed, properties of this compound. The clear distinction between the two isomers will be maintained throughout this document.

Introduction

This compound ((E)-octadec-6-enoic acid) is a trans-monounsaturated fatty acid. While its direct anti-inflammatory effects are not well-documented, its cis-isomer, Petroselinic acid ((Z)-octadec-6-enoic acid), has demonstrated significant anti-inflammatory potential in various in vitro studies. This guide will delve into the known mechanisms of action, experimental data, and relevant biological pathways associated with Petroselinic acid, offering valuable insights for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms of Petroselinic Acid

Petroselinic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the innate immune response and inflammatory mediator production.

1. Inhibition of Pro-inflammatory Mediators:

Petroselinic acid has been shown to reduce the production of key inflammatory molecules. Specifically, it significantly decreases the secretion of Prostaglandin E2 (PGE2) and the expression of Intracellular Adhesion Molecule-1 (ICAM-1) in human fibroblasts and keratinocytes.[1] PGE2 is a potent mediator of inflammation, pain, and fever, while ICAM-1 is crucial for the adhesion and transmigration of leukocytes to inflamed tissues.

2. Suppression of Type I Interferon Signaling:

A pivotal anti-inflammatory mechanism of Petroselinic acid is its ability to suppress the production of type I interferons (IFN-I) and interferon-stimulated genes (ISGs) induced by cytosolic nucleic acids.[2] This is particularly relevant in autoimmune and inflammatory conditions characterized by the aberrant activation of nucleic acid sensing pathways. Petroselinic acid achieves this by inhibiting the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), which are critical downstream signaling components of both the cGAS-STING (for cytosolic DNA) and RIG-I/MDA5-MAVS (for cytosolic RNA) pathways.[2]

It is important to note that Petroselinic acid's inhibitory action is specific to these pathways. Studies have shown that it does not suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) when stimulated by lipopolysaccharide (LPS), which activates the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade.[2]

Quantitative Data on Anti-inflammatory Effects of Petroselinic Acid

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of Petroselinic acid.

Table 1: Inhibition of Pro-inflammatory Markers by Petroselinic Acid

Cell TypeInflammatory StimulusMeasured MarkerPetroselinic Acid ConcentrationObserved EffectReference
Human FibroblastsPhorbol myristate acetate (B1210297) (PMA)Prostaglandin E2 (PGE2)0.1 µMDramatic reduction in PGE2 production[1]
Human FibroblastsPhorbol myristate acetate (PMA)ICAM-10.1, 1.0, 10, 100 µMSignificant decrease in ICAM-1 expression[1]
Human KeratinocytesBasalProstaglandin E2 (PGE2)0.1 µM and 1 µMSignificant reduction in basal PGE2 levels[1]

Table 2: Inhibition of Type I Interferon Signaling by Petroselinic Acid

Cell LineStimulusMeasured Marker (mRNA)Petroselinic Acid ConcentrationObserved EffectReference
A549 (human lung carcinoma)Poly(I:C)IFNB, CXCL10200 µMSignificant suppression of expression[2]
BJ5ta (human fibroblasts)Poly(I:C)IFNB, CXCL10200 µMSignificant suppression of expression[2]
U937 (human monocytic)Poly(I:C)IFNB, CXCL10200 µMSignificant suppression of expression[2]
BMDM (mouse bone marrow-derived macrophages)Poly(I:C)Ifnb, Cxcl10, Rsad2, Ifit1, Ifit2, Usp18, Isg15200 µMGreatly attenuated expression[2]
A549 (human lung carcinoma)HT-DNAIFNB, CXCL10200 µMMarkedly inhibited induction[2]
BJ5ta (human fibroblasts)HT-DNAIFNB, CXCL10200 µMMarkedly inhibited induction[2]
U937 (human monocytic)HT-DNAIFNB, CXCL10200 µMMarkedly inhibited induction[2]

Note: The effective inhibitory dose of Petroselinic acid for Type I IFN signaling is reported to be between 50-100 µM.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Petroselinic acid's anti-inflammatory effects.

1. Cell Culture and Treatment for Pro-inflammatory Marker Analysis

  • Cell Lines: Human dermal fibroblasts and human keratinocytes (e.g., HaCaT).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for fibroblasts, keratinocyte growth medium for keratinocytes) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • Inflammatory Stimulation: For inflammatory induction, cells are treated with a pro-inflammatory agent such as Phorbol myristate acetate (PMA).

  • Petroselinic Acid Treatment: Cells are pre-incubated with varying concentrations of Petroselinic acid (e.g., 0.1 µM to 100 µM) for a specified period before and during inflammatory stimulation.

  • Analysis of Markers:

    • PGE2 Measurement: Supernatants from cell cultures are collected, and PGE2 levels are quantified using an Enzyme Immunoassay (EIA) kit.

    • ICAM-1 Measurement: Cell surface expression of ICAM-1 is determined by cell-based ELISA or flow cytometry using an anti-ICAM-1 antibody.

2. In Vitro Model for Type I Interferon Signaling

  • Cell Lines: A549, BJ5ta, U937, and bone marrow-derived macrophages (BMDMs).[2]

  • Culture Conditions: Cells are maintained in their respective standard culture media and conditions.

  • Transfection and Stimulation:

    • To mimic viral RNA infection, cells are transfected with Polyinosinic:polycytidylic acid (Poly(I:C)) using a transfection reagent like Lipofectamine 2000.[2]

    • To mimic viral DNA infection, cells are transfected with Herring Testes DNA (HT-DNA).[2]

    • For TLR4 stimulation, cells are treated with Lipopolysaccharide (LPS).[2]

  • Petroselinic Acid Treatment: Cells are pre-treated with Petroselinic acid (e.g., 200 µM) for 6 hours prior to transfection or stimulation.[2]

  • Gene Expression Analysis (RT-qPCR):

    • Total RNA is extracted from the cells.

    • cDNA is synthesized using reverse transcriptase.

    • Quantitative PCR is performed using primers specific for target genes such as IFNB1, CXCL10, and housekeeping genes for normalization.[2]

  • Protein Secretion Analysis (ELISA):

    • Cell culture supernatants are collected.

    • The concentration of secreted IFN-β is measured using a specific ELISA kit.[2]

  • Western Blotting for Signaling Proteins:

    • Cell lysates are prepared and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are probed with primary antibodies against total and phosphorylated forms of TBK1 and IRF3, followed by HRP-conjugated secondary antibodies for detection.[2]

3. Dual-Luciferase Reporter Assay for ISRE Promoter Activity

  • Cell Line: HEK-293T cells.[2]

  • Transfection: Cells are co-transfected with an IFN-stimulated response element (ISRE)-luciferase reporter plasmid and a Renilla luciferase control plasmid (pRL-TK).[2]

  • Treatment and Stimulation: Cells are treated with Petroselinic acid followed by stimulation with an inducer of the IFN pathway (e.g., Poly(I:C) or HT-DNA).

  • Luciferase Activity Measurement: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the ISRE promoter activity.[2]

Visualizations of Signaling Pathways and Workflows

Below are diagrams created using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows discussed.

G cluster_0 Cytosolic Nucleic Acid Sensing Pathways cluster_1 RIG-I/MDA5 Pathway (RNA Sensing) cluster_2 cGAS-STING Pathway (DNA Sensing) Cytosolic RNA Cytosolic RNA RIG-I/MDA5 RIG-I/MDA5 Cytosolic RNA->RIG-I/MDA5 MAVS MAVS RIG-I/MDA5->MAVS TBK1 TBK1 MAVS->TBK1 Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS STING STING cGAS->STING STING->TBK1 IRF3 IRF3 p-IRF3 p-IRF3 IRF3->p-IRF3 p-TBK1 p-TBK1 p-TBK1->IRF3 IFN-I & ISGs IFN-I & ISGs p-IRF3->IFN-I & ISGs Petroselinic Acid Petroselinic Acid Petroselinic Acid->p-TBK1 Petroselinic Acid->p-IRF3 TBK1->p-TBK1

Caption: Petroselinic acid inhibits Type I IFN signaling.

G cluster_workflow Experimental Workflow: Gene Expression Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Petroselinic Acid Stimulation Stimulation Treatment->Stimulation Poly(I:C) / HT-DNA RNA Extraction RNA Extraction Stimulation->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Data Analysis Data Analysis RT-qPCR->Data Analysis

References

Methodological & Application

Application Notes and Protocols for the Soxhlet Extraction of Petroselaidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid, the trans-isomer of petroselinic acid, is a monounsaturated omega-12 fatty acid of significant interest in various research and development fields. Found in the seed oils of plants belonging to the Apiaceae family, such as parsley (Petroselinum crispum), coriander, and fennel, this fatty acid and its cis-isomer have demonstrated a range of biological activities.[1][2] These include anti-inflammatory, antidiabetic, antibacterial, and antifungal properties.[1][3][4] Recent studies have also highlighted its potential in the treatment of autoimmune disorders by suppressing type I interferon signaling pathways.[5] In cellular studies, trans-petroselinic acid has been observed to increase triacylglycerol and cholesterol ester content and upregulate genes involved in fatty acid and cholesterol synthesis.[6]

Given its therapeutic and industrial potential, efficient extraction of this compound from its natural sources is crucial. Soxhlet extraction is a classic and robust method for the continuous extraction of lipids from solid materials, offering high efficiency and suitability for a wide range of sample types.[3] This document provides a detailed protocol for the Soxhlet extraction of lipids rich in this compound from plant material, specifically parsley seeds, which are a known source of its cis-isomer, petroselinic acid.[2][4]

Signaling Pathway of Petroselinic Acid Biosynthesis

The biosynthesis of petroselinic acid, the cis-isomer of this compound, in plants of the Apiaceae family involves a series of enzymatic steps primarily occurring in the plastids and endoplasmic reticulum. Understanding this pathway provides context for the presence of this fatty acid in the seed oil.

Petroselinic_Acid_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Malonyl-CoA Malonyl-CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Malonyl-CoA->Fatty_Acid_Synthase Acetyl-CoA Palmitoyl-ACP Palmitoyl-ACP Fatty_Acid_Synthase->Palmitoyl-ACP C16:0-ACP delta4-desaturase delta4-desaturase Palmitoyl-ACP->delta4-desaturase Desaturation 16:1delta4-ACP 16:1delta4-ACP delta4-desaturase->16:1delta4-ACP Elongase Elongase 16:1delta4-ACP->Elongase Elongation Petroselinoyl-ACP Petroselinoyl-ACP Elongase->Petroselinoyl-ACP C18:1Δ6-ACP Thioesterase Thioesterase Petroselinoyl-ACP->Thioesterase Hydrolysis Petroselinic_Acid_Free Petroselinic Acid Thioesterase->Petroselinic_Acid_Free Acyl-CoA_Synthetase Acyl-CoA_Synthetase Petroselinic_Acid_Free->Acyl-CoA_Synthetase Activation Petroselinoyl-CoA Petroselinoyl-CoA Acyl-CoA_Synthetase->Petroselinoyl-CoA Kennedy_Pathway Kennedy_Pathway Petroselinoyl-CoA->Kennedy_Pathway Esterification TAG Triacylglycerols (TAG) Kennedy_Pathway->TAG Storage Soxhlet_Extraction_Workflow start Start sample_prep Sample Preparation (Drying and Grinding of Parsley Seeds) start->sample_prep weighing Weighing and Loading (Ground seeds into thimble) sample_prep->weighing assembly Apparatus Assembly (Soxhlet extractor, flask, condenser) weighing->assembly extraction Soxhlet Extraction (Heating and solvent cycling for 6-8h) assembly->extraction cooling Cooling (Apparatus cools to room temperature) extraction->cooling solvent_recovery Solvent Recovery (Rotary Evaporation) cooling->solvent_recovery drying Lipid Drying (Removal of residual solvent) solvent_recovery->drying yield_calc Yield Calculation drying->yield_calc analysis Post-Extraction Analysis (e.g., GC-MS for fatty acid profile) yield_calc->analysis end End analysis->end

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Petroselaidic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid, the trans-isomer of petroselinic acid (cis-6-octadecenoic acid), is a monounsaturated fatty acid of interest in various fields, including nutrition, biofuels, and as a potential biomarker. Accurate and reliable quantification of this compound is crucial for understanding its metabolic role and for quality control in various products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound involves sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis for separation and detection, and subsequent data analysis for quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological or Food Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (Acid-Catalyzed) Extraction->Derivatization GC_Separation GC Separation (Highly Polar Capillary Column) Derivatization->GC_Separation MS_Detection MS Detection (Electron Ionization) GC_Separation->MS_Detection Peak_Integration Peak Identification & Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Experimental Protocols

Lipid Extraction (Folch Method)

This protocol is suitable for extracting lipids from biological tissues or fluids.

Materials:

Protocol:

  • Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample.

  • Agitate the mixture for 15-20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

  • Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This acid-catalyzed derivatization converts fatty acids to their more volatile methyl esters.[1]

Materials:

  • Acetyl chloride

  • Methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heater block or water bath

  • Screw-cap glass tubes

Protocol:

  • To the dried lipid extract, add 1 mL of a freshly prepared 10% (v/v) solution of acetyl chloride in methanol.

  • Securely cap the tube and heat at 95°C for 60 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Centrifuge for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

For the separation of cis and trans fatty acid isomers like this compound and Petroselinic acid, a highly polar capillary column is recommended.[1][2]

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Highly polar cyanopropyl-substituted capillary column (e.g., CP-Sil 88, SP-2560, or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 20:1
Oven Program Initial temperature of 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.
MS Transfer Line 250°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

The identification of this compound methyl ester is based on its retention time relative to its cis isomer (Petroselinic acid) and its characteristic mass spectrum. On highly polar columns, trans isomers typically elute slightly before their corresponding cis isomers.

Table 1: Quantitative Data for this compound Analysis

AnalyteRetention Time (min)Characteristic m/z Ions (for FAME)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound methyl esterIsomer specific296 (M+), 265, 222, 180, 137, 97, 55Analyte dependentAnalyte dependent
Internal Standard (e.g., C17:0 FAME)Instrument specific284 (M+), 253, 213, 143, 87, 74N/AN/A

Note: The mass spectrum of this compound (free acid) shows prominent peaks at m/z 117.0, 129.0, 84.0, 96.0, and 81.0.[3] The mass spectrum of its methyl ester will show a molecular ion at m/z 296 and characteristic fragmentation patterns for FAMEs.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the quantitative analysis process using an internal standard.

Quantification_Logic cluster_input Input Data cluster_calibration Calibration cluster_calculation Calculation Analyte_Peak Analyte Peak Area (this compound FAME) Concentration_Calculation Concentration Calculation Analyte_Peak->Concentration_Calculation IS_Peak Internal Standard Peak Area (e.g., C17:0 FAME) IS_Peak->Concentration_Calculation Calibration_Curve Calibration Curve (Analyte/IS Area Ratio vs. Concentration) Calibration_Curve->Concentration_Calculation Final_Concentration Final Concentration of this compound Concentration_Calculation->Final_Concentration

Caption: Logic diagram for quantitative analysis using an internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described methods for lipid extraction, derivatization, and GC-MS analysis are robust and suitable for the accurate quantification of this compound in various sample matrices. The use of a highly polar capillary column is critical for the successful separation of this compound from its cis isomer and other fatty acids.

References

Application Notes and Protocols: Argentation Thin-Layer Chromatography for Petroselaidic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid, the trans isomer of petroselinic acid, is a monounsaturated omega-12 fatty acid.[1][2] It is a positional isomer of elaidic acid, differing in the position of the double bond along the carbon chain. The accurate separation and quantification of fatty acid isomers like this compound are crucial in various fields, including nutrition, cosmetics, and pharmaceutical development, due to the distinct physiological effects of different isomers.

Argentation thin-layer chromatography (Ag-TLC) is a powerful analytical technique used for the separation of unsaturated lipids.[3] The principle of this method lies in the ability of silver ions (Ag+), impregnated into the silica (B1680970) gel stationary phase, to form reversible charge-transfer complexes with the π-electrons of the carbon-carbon double bonds in unsaturated fatty acids. The stability of these complexes, and thus the retention of the fatty acid on the plate, depends on the number, position, and configuration (cis or trans) of the double bonds. Saturated fatty acids, lacking double bonds, do not form these complexes and migrate furthest up the plate. Trans isomers form weaker complexes than their corresponding cis isomers and therefore have higher Rf values. This differential interaction allows for the effective separation of fatty acid isomers that are often difficult to resolve by other chromatographic methods.[3][4]

Application: Separation of this compound

Ag-TLC is particularly well-suited for separating complex mixtures of fatty acid methyl esters (FAMEs) based on their degree of unsaturation.[5] Its primary applications in the context of this compound include:

  • Separation from Saturated Fatty Acids: Easily separates this compound from saturated fatty acids like stearic and palmitic acid.

  • Separation of Geometric Isomers: Efficiently resolves this compound (trans) from its cis counterpart, petroselinic acid.[3]

  • Separation of Positional Isomers: Separates this compound (trans-6-octadecenoic acid) from other C18:1 trans isomers, such as elaidic acid (trans-9-octadecenoic acid) and vaccenic acid (trans-11-octadecenoic acid).[4]

  • Fractionation for Further Analysis: Ag-TLC can be used as a preparative step to isolate the trans-monoene fraction, which can then be scraped from the plate and quantified by a secondary method like gas chromatography (GC).[4][6][7]

Experimental Protocols

This section provides a detailed methodology for the separation and analysis of this compound using Ag-TLC.

Materials and Reagents
  • TLC Plates: Pre-coated Silica Gel 60 glass plates (20x20 cm or 5x20 cm).[7]

  • Silver Nitrate (B79036) (AgNO₃): ACS grade or higher.

  • Solvents: Methanol (B129727), petroleum ether, diethyl ether, acetic acid (all analytical or HPLC grade).

  • Standards: this compound, petroselinic acid, oleic acid, elaidic acid, and stearic acid standards.

  • Sample Derivatization Reagent: Boron trifluoride-methanol solution (BF₃-Methanol) or methanolic HCl for conversion of fatty acids to FAMEs.

  • Development Chamber: Glass TLC tank with a tight-fitting lid.

  • Sample Applicator: Micropipettes or capillary tubes.

  • Visualization Reagents:

    • Iodine crystals (for non-destructive visualization).

    • Primuline solution (0.05% in acetone/water 80:20 v/v) for fluorescent detection.

    • Charring solution (e.g., 10% sulfuric acid in ethanol) for destructive, quantitative visualization.

  • Oven: For plate activation and charring.

Preparation of Argentation-TLC Plates
  • Prepare a 0.5% to 2.0% (w/v) solution of silver nitrate in methanol. The concentration can be adjusted based on the complexity of the sample; lower concentrations are often advantageous for quantitative analysis.[7]

  • Completely immerse the silica gel TLC plates in the methanolic silver nitrate solution for approximately 5 minutes for pre-coated plates.[7]

  • Remove the plates from the solution, allow the excess methanol to drain, and let them air-dry in a dark place (e.g., a fume hood with the light off) for 30 minutes to prevent photo-degradation of the silver nitrate.

  • Activate the plates by heating them in an oven at 110°C for 30-60 minutes.

  • Store the activated plates in a desiccator or a light-proof container until use. Plates should ideally be used within 24 hours.

Sample Preparation (Conversion to FAMEs)

Fatty acids in biological samples are typically present as complex lipids (e.g., triglycerides). They must first be hydrolyzed and then converted to their more volatile fatty acid methyl esters (FAMEs) for optimal separation.[8]

  • Hydrolyze the lipid sample using an appropriate method (e.g., saponification with methanolic NaOH).

  • Methylate the resulting free fatty acids using a reagent like BF₃-Methanol according to standard protocols.

  • Extract the FAMEs into a non-polar solvent such as hexane (B92381).

  • Evaporate the solvent under a stream of nitrogen and re-dissolve the FAMEs in a small, known volume of hexane or chloroform (B151607) to a final concentration of approximately 10-20 mg/mL.

Chromatographic Development

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Results plate_prep Prepare & Activate Ag-TLC Plate spotting Spot Samples & Standards on Plate plate_prep->spotting sample_prep Prepare FAME Sample & Standards sample_prep->spotting development Develop Plate in Saturated Chamber spotting->development visualization Dry and Visualize Separated Spots development->visualization quant Quantify Spots (Densitometry or Elution-GC) visualization->quant data Calculate Rf Values & Concentrations quant->data G cluster_0 Ag-TLC Plate cluster_1 Separated Fatty Acid Methyl Esters cluster_2 Interaction with Ag+ Ions in Silica origin Origin Cis Petroselinic Acid (cis) (Strong Interaction) solvent_front Solvent Front Saturated Saturated FA (No Interaction) interaction_none No Complex Saturated->interaction_none Trans This compound (trans) (Weak Interaction) interaction_weak Weak Complex Trans->interaction_weak interaction_strong Strongest Complex Cis->interaction_strong

References

Application Note: Quantification of Petroselaidic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of petroselaidic acid in various sample matrices using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a trans isomer of oleic acid, is an important fatty acid in nutritional and biomedical research. Due to the lack of a strong intrinsic chromophore, a pre-column derivatization step with 2,4'-dibromoacetophenone (B128361) is employed to enable sensitive UV detection. This method provides excellent separation of this compound from other common fatty acids.

Introduction

This compound (trans-6-octadecenoic acid) is a monounsaturated trans fatty acid. Accurate quantification of individual fatty acids like this compound is crucial in food science, nutrition, and clinical diagnostics. While gas chromatography (GC) is a common technique for fatty acid analysis, HPLC offers advantages for the separation of non-volatile or thermally labile compounds and for the resolution of certain isomers.[1][2] This protocol outlines an HPLC method that utilizes pre-column derivatization to enhance the detection and quantification of this compound.

Principle

The carboxylic acid group of this compound is derivatized with 2,4'-dibromoacetophenone in the presence of a catalyst to form a UV-absorbing ester. This derivative is then separated from other derivatized fatty acids on a C18 reversed-phase column using a gradient elution program. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase, primarily driven by hydrophobicity. Quantification is achieved by comparing the peak area of the this compound derivative to a calibration curve prepared from known standards.

Experimental

  • This compound standard (≥95.0%)

  • 2,4'-dibromoacetophenone

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane

  • Sodium hydroxide (B78521) (2 mol/L)

  • Hydrochloric acid

  • Internal Standard (e.g., Undecanoic acid)

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., two 250 x 4.6 mm, 5 µm columns in series)

  • Reaction vials

  • Heating block or water bath

  • Nitrogen evaporator

  • Vortex mixer

Standard Solution Preparation:

  • Prepare a stock solution of this compound and the internal standard in a suitable organic solvent (e.g., dichloromethane).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve over the desired concentration range.

Sample Preparation (from lipid extract):

  • Saponification: To hydrolyze esterified fatty acids, treat the lipid extract with 2 mol/L NaOH and heat.

  • Acidification: Acidify the solution to a pH of approximately 2 with HCl to protonate the free fatty acids.

  • Extraction: Extract the free fatty acids into an organic solvent such as dichloromethane.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

To prevent the degradation and isomerization of unsaturated fatty acids, a modified derivatization procedure at a lower temperature is recommended.[3]

  • To the dried fatty acid residue (from standards or samples) in a reaction vial, add 0.5 mL of 2,4'-dibromoacetophenone solution (12 g/L in acetone) and 60 µL of triethylamine.[4]

  • Vortex the mixture thoroughly.

  • Heat the vial at 40°C for 30 minutes.[3]

  • Protect the samples from light during and after derivatization.

  • After cooling, the sample is ready for HPLC analysis.

The following HPLC conditions are based on a method developed for the separation of a complex mixture of fatty acid derivatives, including this compound.[4]

ParameterValue
Column Two C18 columns (250 x 4.6 mm, 5 µm) in series
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program A time-dependent gradient is used for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detector UV
Wavelength 256 nm

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
03070
244.595.5
344.595.5
403070

Note: The gradient may need to be optimized based on the specific column and HPLC system used.

Data Analysis and Quantification

  • Identification: The this compound derivative peak is identified by comparing its retention time with that of a pure, derivatized standard.

  • Calibration: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) versus the concentration of the this compound standards.

  • Quantification: The concentration of this compound in the samples is determined using the linear regression equation derived from the calibration curve.

Results

A typical chromatogram will show the separation of various fatty acid derivatives. The elution order on a C18 column is generally based on decreasing polarity and increasing carbon chain length. In a mixture of C18 fatty acid isomers, the retention time of this compound will be distinct from its cis isomers and other saturated and unsaturated fatty acids.[4][5]

Table 2: Example Retention Data for C18 Fatty Acid Derivatives

Fatty Acid DerivativeExpected Elution Order
Linolenic acidEarly
Linoleic acid...
Oleic acid...
This compound ...
Stearic acidLate

Note: The exact retention times will vary depending on the specific HPLC system and conditions.

Method Validation Summary

A full method validation should be performed to ensure reliable results. Key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Accuracy The closeness of test results to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

The described derivatization and HPLC method can achieve low detection limits, in the picogram range, making it highly sensitive.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Lipid Sample Saponification Saponification (NaOH) Sample->Saponification Acidification Acidification (HCl) Saponification->Acidification Extraction Extraction (Dichloromethane) Acidification->Extraction Drying Drying (N2) Extraction->Drying Derivatization Add 2,4'-dibromoacetophenone & Triethylamine Drying->Derivatization Reaction Heat at 40°C for 30 min Derivatization->Reaction HPLC RP-HPLC-UV Analysis Reaction->HPLC Data Data Acquisition & Quantification HPLC->Data

References

Application Notes and Protocols for the Derivatization of Petroselaidic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid, the trans-isomer of petroselinic acid (18:1 cis-6), is a monounsaturated fatty acid of interest in various fields, including nutrition, biofuels, and as a potential biomarker.[1][2] Gas chromatography (GC) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of fatty acids. However, due to their low volatility and potential for adsorption in the GC system, direct analysis of free fatty acids is challenging.[3] Derivatization is a crucial step to convert fatty acids into more volatile and less polar compounds, thereby improving chromatographic separation, peak shape, and detection sensitivity.[4][5] This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis, focusing on the most common and effective method: esterification to form fatty acid methyl esters (FAMEs).

Principle of Derivatization for GC Analysis

The primary goal of derivatization in the context of GC analysis of fatty acids is to increase their volatility.[4][5] This is typically achieved by converting the polar carboxyl group (-COOH) into a less polar ester group. Methyl esters are the most common derivatives due to their stability and excellent chromatographic properties. The process generally involves reacting the fatty acid with an alcohol (most commonly methanol) in the presence of a catalyst.[6]

Several methods are available for the preparation of FAMEs, including acid-catalyzed and base-catalyzed reactions.[4][7] Silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, is another derivatization technique, though less common for routine fatty acid analysis.[8][9][10]

Experimental Protocols

This section details two robust and widely used protocols for the preparation of this compound methyl esters (PAMEs) for GC analysis: acid-catalyzed methylation with boron trifluoride (BF₃)-methanol and a two-step base-catalyzed followed by acid-catalyzed methylation.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used and effective method for the esterification of a broad range of fatty acids.[7][11]

Materials:

  • This compound sample (or lipid extract containing this compound)

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Pasteur pipettes

  • GC autosampler vials

Procedure:

  • Sample Preparation: Accurately weigh 1-25 mg of the this compound sample or lipid extract into a reaction vial. If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen before proceeding.

  • Reagent Addition: Add 2 mL of 12% w/w BF₃-methanol reagent to the vial.

  • Reaction: Tightly cap the vial and heat it at 60°C for 5-10 minutes in a water bath or on a heating block. For complex lipid matrices, a longer reaction time may be necessary.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the this compound methyl ester.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC system.

Protocol 2: Base-Catalyzed followed by Acid-Catalyzed Methylation (KOH/HCl)

This two-step method is also suitable for the determination of cis and trans fatty acids.[4][12]

Materials:

  • This compound sample (or lipid extract)

  • n-Hexane (GC grade)

  • 2 M Methanolic potassium hydroxide (B78521) (KOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Reaction vials with PTFE-lined caps

  • Water bath

  • Vortex mixer

  • Pasteur pipettes

  • GC autosampler vials

Procedure:

  • Sample Preparation: Dissolve the this compound sample or lipid extract in 2 mL of n-hexane in a reaction vial.

  • Base-Catalyzed Transesterification: Add 1 mL of 2 M methanolic KOH solution to the vial.[4]

  • Cap the vial and shake it vigorously for 30 seconds.

  • Heat the mixture in a water bath at 70°C for 2 minutes.[4]

  • Acidification: Cool the vial and then add 1.2 mL of 1.0 M HCl to neutralize the base and catalyze further esterification.[4] Gently stir the solution.

  • Extraction: After phase separation, add an additional 1 mL of n-hexane.

  • Transfer: Transfer the upper hexane layer containing the FAMEs to a GC autosampler vial for analysis.[4]

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected performance of the derivatization methods. The values are representative and may vary depending on the specific experimental conditions and sample matrix.

Table 1: Comparison of Derivatization Methods for this compound

Derivatization MethodReagentReaction Time (min)Reaction Temperature (°C)Recovery (%)RSD (%)
BF₃-Methanol12% BF₃ in Methanol106095 - 99< 5
KOH/HCl2M KOH in Methanol, 1M HCl57092 - 97< 6
TMS-DMTrimethylsilyl-diazomethane105090 - 106< 4

Recovery and Relative Standard Deviation (RSD) are key performance indicators. Higher recovery and lower RSD are desirable. Data is illustrative and based on typical performance for fatty acid analysis.[12]

Table 2: GC-FID Operating Conditions for this compound Methyl Ester Analysis

ParameterCondition
Column Highly polar capillary column (e.g., SP-2560, CP-Sil 88)
Column Dimensions 100 m x 0.25 mm ID, 0.20 µm film thickness
Injector Temperature 250 °C
Detector Temperature 260 °C (FID)
Oven Program Initial 100°C, hold 4 min, ramp to 240°C at 3°C/min, hold 15 min
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 100:1

These are typical GC conditions and may require optimization for specific instruments and applications.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Derivatization_Workflow_BF3 cluster_protocol1 Protocol 1: BF3-Methanol Derivatization start Start: this compound Sample add_bf3 Add 2 mL BF3-Methanol start->add_bf3 heat Heat at 60°C for 10 min add_bf3->heat cool Cool to Room Temperature heat->cool add_solvents Add 1 mL Hexane & 1 mL NaCl(aq) cool->add_solvents vortex Vortex to Extract add_solvents->vortex separate Phase Separation vortex->separate transfer Transfer Hexane Layer separate->transfer dry Dry with Na2SO4 transfer->dry end End: PAME in Hexane for GC Analysis dry->end

Caption: Workflow for BF₃-Methanol Derivatization of this compound.

Derivatization_Workflow_KOH_HCl cluster_protocol2 Protocol 2: KOH/HCl Derivatization start Start: this compound in Hexane add_koh Add 1 mL 2M Methanolic KOH start->add_koh shake_heat Shake & Heat at 70°C for 2 min add_koh->shake_heat cool Cool shake_heat->cool add_hcl Add 1.2 mL 1M HCl cool->add_hcl add_hexane Add 1 mL Hexane add_hcl->add_hexane separate Phase Separation add_hexane->separate transfer Transfer Hexane Layer separate->transfer end End: PAME in Hexane for GC Analysis transfer->end

Caption: Workflow for KOH/HCl Derivatization of this compound.

Conclusion

The derivatization of this compound to its corresponding methyl ester is an essential step for accurate and reliable GC analysis. Both the acid-catalyzed BF₃-methanol method and the two-step base/acid-catalyzed method are effective for this purpose. The choice of method may depend on the sample matrix, available reagents, and specific analytical requirements. Proper execution of these protocols will yield volatile derivatives suitable for robust chromatographic separation and quantification.

References

Application Notes and Protocols: Investigating the In Vitro Effects of Petroselaidic Acid in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Petroselaidic acid, a positional isomer of oleic acid, is a monounsaturated omega-12 fatty acid.[1] While its biological activities are an area of growing interest, a comprehensive understanding of its specific effects on hepatocytes is still emerging. The human hepatoma cell line, HepG2, is a well-established in vitro model for studying hepatic lipid metabolism and toxicity.[2][3][4] These application notes provide a framework of detailed protocols for investigating the potential effects of this compound on HepG2 cells, covering key cellular processes such as lipid accumulation, cytotoxicity, apoptosis, and the modulation of relevant signaling pathways. The methodologies presented are based on established protocols for studying other fatty acids in HepG2 cells, providing a robust starting point for research into this compound.

Data Presentation: Summarized Quantitative Data from Fatty Acid Studies in HepG2 Cells

Due to the limited availability of direct in vitro studies on this compound in HepG2 cells, the following tables summarize representative quantitative data from studies on other common fatty acids (oleic acid and palmitic acid) to provide a contextual framework for expected outcomes.

Table 1: Effects of Fatty Acids on HepG2 Cell Viability and Apoptosis

Fatty AcidConcentrationExposure TimeViability AssayViability (% of Control)Apoptosis AssayApoptotic Cells (% of Total)Reference
Free Fatty Acids (FFA)2 mM12-36hMTT70-80%Annexin V-FITC/PIIncreased late apoptosis[5]
Free Fatty Acids (FFA)3 mM12-36hMTT60-70%Annexin V-FITC/PIIncreased late apoptosis[5]
Oleic Acid50 µM48hMTTNot specifiedFlow CytometryNot specified[6]
Palmitic Acid25 µM, 50 µM24hMTTDose-dependent decreaseHoechst 33258Increased apoptosis[7]
Arachidonic AcidConcentration-dependentTime-dependentNot specifiedDose- and time-dependent decreaseTUNEL, DNA ladderingIncreased apoptosis[8]

Table 2: Effects of Fatty Acids on Lipid Accumulation and Gene Expression in HepG2 Cells

Fatty AcidConcentrationExposure TimeLipid Accumulation MethodKey Gene Expression ChangesReference
Oleic Acid50, 200, 500 µM24hNot specifiedUpregulation of 142 genes (>2-fold), Downregulation of 426 genes, PLIN2 upregulation[9][10]
Oleic Acid1 mMNot specified[3H]glycerol incorporationNot specified[4]
Palmitic Acid50 µMNot specifiedNot specifiedRegulation of 11 genes, Decreased metallothioneins, Increased PAI-1 and IGF-II[11]
Free Fatty Acids (FFA)0.5 mM16hOil Red OIncreased SREBP-1 and SCD1[2]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the cytotoxic effects of this compound on HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable vehicle, e.g., ethanol (B145695) or DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group.

  • Incubate the cells for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in HepG2 cells.

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Visualization and Quantification of Intracellular Lipid Accumulation

Objective: To assess the effect of this compound on lipid droplet formation in HepG2 cells.

Materials:

  • HepG2 cells

  • Culture plates or chamber slides

  • This compound

  • Oil Red O staining solution or BODIPY 493/503

  • 4% Paraformaldehyde (PFA) for fixing

  • Microscope

Procedure (Oil Red O Staining):

  • Culture HepG2 cells on coverslips in a 6-well plate and treat with this compound for 24 hours.[2]

  • Wash the cells with PBS and fix with 4% PFA for 30 minutes.[2]

  • Wash with water and then with 60% isopropanol (B130326).

  • Stain with freshly prepared Oil Red O solution for 20 minutes.

  • Wash with 60% isopropanol and then with water.

  • Counterstain the nuclei with hematoxylin (B73222) if desired.

  • Mount the coverslips and visualize lipid droplets (stained red) under a microscope.

  • For quantification, the stain can be eluted with isopropanol and the absorbance measured.

Protocol 4: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To investigate the effect of this compound on the expression of genes involved in lipid metabolism.

Materials:

  • HepG2 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green Master Mix

  • RT-qPCR instrument

  • Primers for target genes (e.g., SREBP-1, FASN, PLIN2) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Treat HepG2 cells with this compound for a specified time.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform RT-qPCR using SYBR Green Master Mix and specific primers for the target and housekeeping genes.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol 5: Western Blot Analysis of Signaling Proteins

Objective: To examine the effect of this compound on the activation of key signaling pathways, such as the AMPK pathway.

Materials:

  • HepG2 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-ACC, anti-ACC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HepG2 cells with this compound for the desired time points.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagram

cluster_0 cluster_1 Cellular Response This compound This compound AMPK AMPK This compound->AMPK p-AMPK p-AMPK (Active) AMPK->p-AMPK Activation ACC ACC p-AMPK->ACC Phosphorylation SREBP-1c SREBP-1c p-AMPK->SREBP-1c Inhibition Fatty Acid Oxidation Fatty Acid Oxidation p-AMPK->Fatty Acid Oxidation Activation p-ACC p-ACC (Inactive) ACC->p-ACC Lipogenesis Lipogenesis p-ACC->Lipogenesis Inhibition FASN FASN SREBP-1c->FASN Activation FASN->Lipogenesis

Caption: Proposed AMPK signaling pathway in response to this compound in HepG2 cells.

Experimental Workflow Diagram

cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Analysis A Seed HepG2 Cells B Overnight Incubation A->B C Treat with this compound B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Lipid Accumulation (Oil Red O/BODIPY) C->F G RNA Extraction & RT-qPCR C->G H Protein Extraction & Western Blot C->H I Quantify Cytotoxicity, Apoptosis, & Lipid Content D->I E->I F->I J Analyze Gene & Protein Expression Changes G->J H->J

References

Animal Models for Studying Petroselaidic Acid Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid (trans-6-octadecenoic acid) is a trans fatty acid that is the geometric isomer of petroselinic acid. While research on petroselinic acid (the cis isomer) is more extensive, understanding the distinct physiological and metabolic effects of this compound is crucial. This document provides an overview of the current understanding of this compound's effects, primarily derived from in vitro studies and research on related trans fatty acids, and offers guidance on designing animal studies to further investigate its impact. Due to a scarcity of in vivo studies specifically focused on this compound, the protocols provided are representative methodologies based on studies of similar trans fatty acid isomers.

Application Notes

This compound is of interest to researchers in various fields, including nutrition, metabolic diseases, and cardiovascular health. In vitro studies have provided initial insights into its cellular effects. Notably, in HepG2 cells, this compound (100 μM) has been shown to increase the cellular content of triacylglycerols and cholesterol esters.[1] This is accompanied by the upregulation of transcription of genes involved in fatty acid synthesis, such as SREBP-1c, ACACA, FASN, and SCD1, as well as genes involved in cholesterol synthesis, including HMGCR, HMGCS1, FDFT1, and SREBP-2.[1]

Animal studies on other trans isomers of octadecenoic acid suggest that they can have catabolic effects on adipocyte metabolism. For instance, replacing oleic acid (a cis isomer) with trans isomers in media containing rat adipocytes stimulated lipolysis and inhibited glucose utilization.[2] This suggests that this compound could potentially influence fat accumulation and glucose metabolism in vivo.

Studies on the cis isomer, petroselinic acid, in rats have shown that dietary administration can lead to its incorporation into heart, liver, and blood lipids, and significantly reduce the concentration of arachidonic acid in these tissues.[3] While not directly indicative of this compound's effects, this highlights the potential for dietary trans fatty acids to be incorporated into tissues and modulate lipid profiles.

Potential Areas of Investigation in Animal Models:
  • Metabolic Syndrome: Given the in vitro evidence of effects on lipid and cholesterol synthesis pathways, rodent models of diet-induced obesity and insulin (B600854) resistance are highly relevant.

  • Cardiovascular Health: The impact on lipid profiles warrants investigation into the long-term effects on atherosclerosis and other cardiovascular parameters.

  • Hepatic Steatosis: The observed increase in triacylglycerols in liver cells suggests that animal studies should assess the potential for this compound to induce or exacerbate fatty liver disease.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected effects of this compound from in vitro studies and studies of similar trans fatty acids. These tables are intended to serve as a template for presenting data from future animal studies.

Table 1: Effects of Dietary this compound on Plasma Lipid Profile in a Rodent Model

ParameterControl DietThis compound Diet (e.g., 1% w/w)p-value
Total Cholesterol (mg/dL)120 ± 10145 ± 12<0.05
LDL Cholesterol (mg/dL)40 ± 560 ± 7<0.05
HDL Cholesterol (mg/dL)60 ± 655 ± 5>0.05
Triglycerides (mg/dL)100 ± 15150 ± 20<0.01

Data are presented as mean ± SD. Statistical analysis performed using Student's t-test.

Table 2: Gene Expression Analysis in Liver Tissue of Rodents Fed this compound

GeneFold Change (this compound vs. Control)p-value
SREBP-1c2.5<0.01
FASN2.2<0.01
SCD11.8<0.05
SREBP-22.0<0.01
HMGCR1.9<0.05

Data are presented as fold change relative to the control group. Statistical analysis performed on ΔΔCt values.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the effects of this compound in a rodent model. These are based on established methodologies for studying dietary fatty acids.

Protocol 1: Rodent Dietary Intervention Study

Objective: To determine the in vivo effects of dietary this compound on metabolic parameters.

Animal Model: Male C57BL/6J mice, 8 weeks old.

Materials:

  • This compound (high purity)

  • Control diet (e.g., AIN-93M)

  • Experimental diet: Control diet supplemented with this compound (e.g., 1% by weight), ensuring the control and experimental diets are isocaloric.

  • Metabolic cages

Procedure:

  • Acclimatization: Acclimate mice to the housing facility and handling for one week.

  • Randomization: Randomly assign mice to two groups (n=10-12 per group): Control and this compound.

  • Dietary Administration: Provide the respective diets and water ad libitum for a period of 8-12 weeks.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • At the end of the study, place mice in metabolic cages for 24-hour urine and feces collection to assess nutrient absorption.

  • Sample Collection:

    • At the end of the intervention period, fast mice for 6 hours.

    • Collect blood via cardiac puncture under anesthesia.

    • Euthanize mice and harvest tissues (liver, adipose tissue, heart, etc.). Snap-freeze tissues in liquid nitrogen and store at -80°C.

Protocol 2: Analysis of Plasma and Tissue Lipids

Objective: To quantify the impact of this compound on lipid profiles.

Materials:

  • Collected plasma and tissue samples

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Commercial assay kits for cholesterol and triglycerides

Procedure:

  • Plasma Analysis:

    • Use commercial enzymatic kits to determine total cholesterol, HDL cholesterol, LDL cholesterol, and triglyceride concentrations in plasma.

  • Tissue Lipid Extraction:

    • Homogenize a known weight of liver or other tissue.

    • Extract total lipids using the Folch method (chloroform:methanol 2:1 v/v).

  • Fatty Acid Profile Analysis:

    • Prepare fatty acid methyl esters (FAMEs) from the extracted lipids.

    • Analyze FAMEs by GC-MS to determine the fatty acid composition of the tissues, including the incorporation of this compound.

Protocol 3: Gene Expression Analysis by qRT-PCR

Objective: To investigate the effect of this compound on the expression of genes involved in lipid metabolism.

Materials:

  • Frozen liver tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., SREBP-1c, FASN, SCD1, SREBP-2, HMGCR) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument and reagents

Procedure:

  • RNA Extraction: Isolate total RNA from liver tissue using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound group to the control group.

Mandatory Visualization

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_intervention Phase 2: Dietary Intervention cluster_analysis Phase 3: Sample Collection & Analysis cluster_outcome Phase 4: Outcome Assessment acclimatization Acclimatization (1 week) randomization Randomization acclimatization->randomization control_diet Control Diet randomization->control_diet pa_diet This compound Diet randomization->pa_diet monitoring Weekly Monitoring (Body Weight, Food Intake) control_diet->monitoring pa_diet->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection biochemical_analysis Biochemical Analysis (Plasma Lipids) sample_collection->biochemical_analysis gene_expression Gene Expression (qRT-PCR) sample_collection->gene_expression histology Histological Analysis sample_collection->histology data_interpretation Data Interpretation biochemical_analysis->data_interpretation gene_expression->data_interpretation histology->data_interpretation srebp_pathway cluster_stimulation Stimulation cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_synthesis Cellular Outcome petroselaidic_acid This compound srebp_scap_golgi SREBP-SCAP to Golgi petroselaidic_acid->srebp_scap_golgi Promotes transport (Hypothesized) srebp_scap SREBP-SCAP Complex insig INSIG srebp_scap->insig Sterol-dependent retention srebp_scap->srebp_scap_golgi s1p S1P s2p S2P n_srebp nSREBP (Active form) s2p->n_srebp srebp_scap_golgi->s1p Cleavage 1 srebp_scap_golgi->s2p Cleavage 2 sre SRE (Sterol Regulatory Element) n_srebp->sre target_genes Target Gene Transcription (FASN, SCD1, HMGCR, etc.) sre->target_genes lipid_synthesis Increased Fatty Acid & Cholesterol Synthesis target_genes->lipid_synthesis

References

Laboratory Synthesis of Petroselaidic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselaidic acid, the trans-isomer of petroselinic acid, is a monounsaturated fatty acid of interest in various research fields, including lipid metabolism and as a potential component in the development of novel therapeutics.[1][2] This document provides detailed application notes and experimental protocols for the laboratory synthesis of this compound. Two primary synthetic routes are presented: the isomerization of the readily available cis-isomer, petroselinic acid, and a de novo synthesis involving the partial reduction of 6-octadecynoic acid. These protocols are intended to provide researchers with the necessary information to produce high-purity this compound for experimental use.

Introduction

This compound, systematically named (E)-octadec-6-enoic acid, is the geometric isomer of petroselinic acid ((Z)-octadec-6-enoic acid).[3] While petroselinic acid is naturally abundant in the seed oils of plants from the Apiaceae family, such as parsley and coriander, this compound is less common in nature.[3][4] The distinct spatial arrangement of the acyl chain in the trans configuration can lead to different physical properties and biological activities compared to its cis-counterpart, making it a valuable tool for research in lipidomics and drug discovery.

The synthesis of this compound in a laboratory setting can be approached in two main ways. The most straightforward method involves the isomerization of the double bond in petroselinic acid from the cis to the trans configuration. This can be achieved using various catalysts. An alternative approach is a multi-step chemical synthesis starting from smaller, commercially available precursors to first construct the corresponding alkyne, 6-octadecynoic acid, followed by a stereoselective partial reduction to yield the trans-alkene.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(E)-Octadec-6-enoic acid[5]
Common NamesThis compound, trans-6-Octadecenoic acid[6][7]
CAS Number593-40-8[7]
Molecular FormulaC₁₈H₃₄O₂[5][7]
Molar Mass282.46 g/mol [7]
AppearanceCrystalline solid[6]
Purity (Commercially available)≥98%[6]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReference
¹³C NMRSpectra available in public databases[8]
Mass Spectrometry (GC-MS)Experimental data available in public databases[8]

Experimental Protocols

Two distinct protocols for the synthesis of this compound are detailed below.

Protocol 1: Isomerization of Petroselinic Acid using p-Toluenesulfinic Acid

This protocol is adapted from a general method for the cis-trans isomerization of unsaturated fatty acids.[9]

Materials:

  • Petroselinic acid (high purity)

  • p-Toluenesulfinic acid (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Hexane (B92381)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve petroselinic acid in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfinic acid to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the ratio of cis to trans isomers.

  • Workup: Once the desired level of isomerization is achieved, cool the reaction mixture to room temperature. Dilute the mixture with hexane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate (B1210297) gradient, to isolate the this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Synthesis via Partial Reduction of 6-Octadecynoic Acid

This protocol involves a two-step synthesis: the formation of the alkyne followed by its reduction.

Part A: Synthesis of 6-Octadecynoic Acid

This is a representative procedure for the synthesis of an acetylenic fatty acid.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation of 1-Dodecyne: In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-dodecyne in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium via a dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

  • Alkylation: Dissolve 6-bromohexanoic acid in anhydrous THF and add it to the solution of the lithium acetylide. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding 1 M hydrochloric acid. Extract the product with diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. Purify the resulting crude 6-octadecynoic acid by column chromatography or recrystallization.

Part B: Partial Reduction to this compound

This procedure utilizes a dissolving metal reduction to achieve the desired trans-alkene.[3][4][6][7][10]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Low-temperature thermometer

  • Mechanical stirrer

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense ammonia gas at -78 °C.

  • Dissolving Metal: Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[3]

  • Alkyne Addition: Dissolve the 6-octadecynoic acid in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.

  • Reaction: Stir the reaction mixture for several hours, maintaining the temperature at or below the boiling point of ammonia (-33 °C).

  • Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Workup: Add diethyl ether and dilute hydrochloric acid to the residue. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Purification and Characterization: Remove the solvent and purify the crude this compound by column chromatography or recrystallization. Confirm the structure and stereochemistry by NMR and IR spectroscopy.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Route 1: Isomerization cluster_1 Route 2: De Novo Synthesis Petroselinic_Acid Petroselinic Acid (cis-isomer) Isomerization Isomerization (p-Toluenesulfinic Acid) Petroselinic_Acid->Isomerization Petroselaidic_Acid_1 This compound (trans-isomer) Isomerization->Petroselaidic_Acid_1 Purification Purification (Chromatography) Petroselaidic_Acid_1->Purification Starting_Materials 1-Dodecyne & 6-Bromohexanoic Acid Alkyne_Synthesis Alkyne Synthesis Starting_Materials->Alkyne_Synthesis Octadecynoic_Acid 6-Octadecynoic Acid Alkyne_Synthesis->Octadecynoic_Acid Partial_Reduction Partial Reduction (Na/NH₃) Octadecynoic_Acid->Partial_Reduction Petroselaidic_Acid_2 This compound (trans-isomer) Partial_Reduction->Petroselaidic_Acid_2 Petroselaidic_Acid_2->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Synthetic routes to this compound.

Signaling Pathway (Illustrative Example of Fatty Acid Action)

While there is no "signaling pathway" for the chemical synthesis itself, the following diagram illustrates a simplified, representative pathway of how a fatty acid like this compound might influence cellular signaling, for example, through nuclear receptors.

Fatty_Acid_Signaling FA This compound Membrane Cell Membrane FA->Membrane Transport Receptor Nuclear Receptor (e.g., PPAR) FA->Receptor Binding & Activation Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nucleus->Receptor Gene Target Gene Receptor->Gene Binds to DNA mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., altered lipid metabolism) Protein->Response

Caption: Fatty acid influence on gene expression.

References

Application Notes and Protocols for Petroselaidic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid is a trans fatty acid, the trans-isomer of petroselinic acid, found in dairy products[1]. In cell culture experiments, it has been observed to influence lipid metabolism. For instance, in HepG2 cells, a 100 μM concentration of this compound has been shown to increase the cellular content of triacylglycerols and cholesterol esters. This is accompanied by the upregulation of genes involved in fatty acid synthesis, such as SREBP-1c, ACACA, FASN, and SCD1, as well as genes related to cholesterol synthesis, including HMGCR, HMGCS1, FDFT1, and SREBP-2[2].

These application notes provide detailed protocols for investigating the effects of this compound in cell culture, including methods for assessing cell viability, apoptosis, and changes in gene and protein expression.

Data Presentation

Quantitative Data on this compound Effects

Currently, comprehensive quantitative data such as IC50 values for this compound across multiple cell lines are not widely available in the public domain. The table below summarizes the known effective concentration and provides a template for researchers to populate with their own experimental data.

Cell LineAssayParameterValueReference
HepG2Gene ExpressionEffective Concentration100 µM[2]
User Definede.g., MTS AssayIC50User Data
User Definede.g., Annexin V Assay% Apoptosis at X µMUser Data

Experimental Protocols

Preparation of this compound for Cell Culture

This compound is a crystalline solid with limited solubility in aqueous solutions. Proper preparation of stock solutions and working concentrations is critical for experimental reproducibility.

Materials:

  • This compound (powder)

  • Ethanol (B145695), absolute (or DMSO)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

  • Water bath or incubator at 37°C

  • Shaker

Protocol:

  • Prepare a high-concentration stock solution: Dissolve this compound in ethanol or DMSO. For example, prepare a 100 mM stock solution. It may be necessary to gently warm the solution to 37°C to fully dissolve the fatty acid.

  • Prepare a BSA-containing medium: Dissolve fatty acid-free BSA in your cell culture medium to a desired concentration (e.g., 10%). Gently mix until the BSA is fully dissolved.

  • Complex this compound with BSA: While vortexing the BSA-containing medium, slowly add the this compound stock solution to achieve the desired final concentration. The final concentration of the solvent (ethanol or DMSO) should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

  • Incubate for complexation: Incubate the this compound-BSA solution for at least 30 minutes at 37°C with gentle shaking to allow for the complexation of the fatty acid to BSA.

  • Sterilize the solution: Sterilize the final working solution by passing it through a 0.22 µm syringe filter.

  • Prepare control media: Prepare a vehicle control medium containing the same concentration of ethanol (or DMSO) and BSA as the this compound-containing medium.

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound-BSA complexed medium

  • Vehicle control medium

  • MTS reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the overnight culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTS Addition: Following incubation, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol is for identifying and quantifying apoptotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound-BSA complexed medium

  • Vehicle control medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Western Blotting for Phosphorylated Proteins

This protocol provides a general framework for assessing changes in protein phosphorylation (e.g., TBK1, IRF3) in response to fatty acid treatment. Note that the cis-isomer, petroselinic acid, has been shown to affect TBK1 and IRF3 phosphorylation[3].

Materials:

  • Cells of interest

  • This compound-BSA complexed medium

  • Vehicle control medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 4: RT-qPCR for Gene Expression Analysis

This protocol is for quantifying changes in the mRNA levels of target genes (e.g., SREBP-1c, FASN) following this compound treatment.

Materials:

  • Cells of interest

  • This compound-BSA complexed medium

  • Vehicle control medium

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.

Mandatory Visualizations

Petroselaidic_Acid_Lipogenesis_Pathway Petroselaidic_Acid This compound Cell_Membrane Cellular Uptake Petroselaidic_Acid->Cell_Membrane SREBP_2 SREBP-2 Cell_Membrane->SREBP_2 Upregulates SREBP_1c SREBP-1c Cell_Membrane->SREBP_1c Upregulates HMGCR HMGCR SREBP_2->HMGCR HMGCS1 HMGCS1 SREBP_2->HMGCS1 FDFT1 FDFT1 SREBP_2->FDFT1 ACACA ACACA SREBP_1c->ACACA FASN FASN SREBP_1c->FASN SCD1 SCD1 SREBP_1c->SCD1 Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis HMGCS1->Cholesterol_Synthesis FDFT1->Cholesterol_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis ACACA->Fatty_Acid_Synthesis FASN->Fatty_Acid_Synthesis SCD1->Fatty_Acid_Synthesis

Caption: this compound upregulates key genes in lipid biosynthesis.

Petroselinic_Acid_Interferon_Pathway Petroselinic_Acid Petroselinic Acid (cis-isomer) cGAS_RIGI cGAS / RIG-I Petroselinic_Acid->cGAS_RIGI Inhibits pTBK1 p-TBK1 Petroselinic_Acid->pTBK1 Inhibits pIRF3 p-IRF3 Petroselinic_Acid->pIRF3 Inhibits TBK1 TBK1 cGAS_RIGI->TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 IRF3->pIRF3 Phosphorylation Type_I_IFN Type I Interferon Production pIRF3->Type_I_IFN

Caption: Petroselinic acid inhibits the type I interferon signaling pathway.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance at 490nm Incubate_MTS->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Caption: Workflow for assessing cell viability with the MTS assay.

Experimental_Workflow_Apoptosis Start Start Seed_and_Treat Seed and Treat Cells in 6-well Plate Start->Seed_and_Treat Harvest_Cells Harvest Cells Seed_and_Treat->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC & PI Wash_Cells->Stain_Cells Incubate Incubate (15 min) Stain_Cells->Incubate Analyze_FCM Analyze by Flow Cytometry Incubate->Analyze_FCM

Caption: Workflow for detecting apoptosis via Annexin V staining.

References

Protocol for saponification of triglycerides to yield Petroselaidic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Petroselaidic acid, the trans-isomer of Petroselinic acid, through the saponification of triglycerides rich in Petroselinic acid, followed by a catalyzed isomerization. Petroselinic acid, a monounsaturated omega-12 fatty acid (18:1 cis-6), is first liberated from its triglyceride form present in natural oils, such as coriander or parsley seed oil, via alkaline hydrolysis. The resulting cis-isomer is then converted to the desired trans-isomer, this compound, using a straightforward and efficient chemical isomerization method. This protocol offers a reliable method for producing this compound for research and development purposes.

Introduction

This compound is the trans-isomer of Petroselinic acid.[1][2] While Petroselinic acid is naturally found in the cis configuration in various plant oils, particularly those from the Apiaceae family like parsley (Petroselinum crispum) and coriander (Coriandrum sativum), the trans-isomer is less common in nature but may be present in dairy products.[1][3] The synthesis of pure this compound is often required for various research applications, including its use as an analytical standard and for investigating its biological activities.

The protocol outlined below is a two-stage process:

  • Saponification: Triglycerides from a suitable oil source are hydrolyzed using a strong base to yield glycerol (B35011) and the sodium or potassium salt of the fatty acids. Acidification of this mixture liberates the free fatty acids, including Petroselinic acid.

  • Isomerization: The purified Petroselinic acid is then subjected to a catalyzed isomerization reaction to convert the cis-double bond to a trans-double bond, yielding this compound.

Data Presentation

Table 1: Saponification Reaction Parameters for Petroselinic Acid Isolation

ParameterValueReference
Starting MaterialCoriander Oil[4]
Amount of Oil446.10 g[4]
BaseSodium Hydroxide (B78521) (NaOH)[4]
Base Concentration3 N[4]
Volume of Base800 mL[4]
Reaction Time2.5 hours[4]
Reaction ConditionReflux[4]
Acid for NeutralizationHydrochloric Acid (HCl)[4]
pH for Acidification1[4]
Extraction SolventHexane (B92381)[4]
Purification MethodCrystallization in absolute ethanol (B145695) at -20 °C[4]
Yield of Petroselinic Acid80%[4]

Table 2: Cis-Trans Isomerization Reaction Parameters

ParameterValueReference
Catalystp-Toluenesulfinic acid[4][5]
Reaction Temperature100 °C[4][5]
Reaction Time90 minutes[4][5]
Catalyst to Oil Ratio (w/w)20:250[4]
AtmosphereNitrogen[6]
Yield of trans Isomers~80%[4][5]

Experimental Protocols

Part 1: Saponification of Triglycerides and Isolation of Petroselinic Acid

This protocol is adapted from a method for isolating Petroselinic acid from coriander oil.[4]

Materials:

  • Coriander oil (or other high-Petroselinic acid oil)

  • 3 N Sodium Hydroxide (NaOH) solution

  • 3 N Hydrochloric Acid (HCl) solution

  • Hexane

  • Absolute Ethanol

  • Magnesium sulfate (B86663) (anhydrous)

  • 2 L round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Saponification:

    • In a 2 L round-bottom flask, combine 446.10 g of coriander oil with 800 mL of a 3 N sodium hydroxide solution.

    • Set up the flask for reflux and heat the mixture for 2.5 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification and Extraction:

    • Carefully acidify the cooled reaction mixture to a pH of 1 using a 3 N hydrochloric acid solution. This will precipitate the free fatty acids.

    • Transfer the acidified mixture to a large separatory funnel and extract the fatty acids with hexane. Perform the extraction three times for optimal recovery.

    • Wash the combined hexane extracts with water to remove any remaining acid or salts.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude fatty acid mixture.

  • Purification of Petroselinic Acid:

    • Dissolve the crude fatty acid mixture in a minimal amount of absolute ethanol.

    • Cool the solution to -20 °C to induce crystallization of the Petroselinic acid.

    • Collect the crystalline Petroselinic acid by filtration and dry the solid. A yield of approximately 80% can be expected based on the initial Petroselinic acid content of the oil.[4]

Part 2: Isomerization of Petroselinic Acid to this compound

This protocol is based on a general method for the cis-trans isomerization of unsaturated fatty acids using p-toluenesulfinic acid as a catalyst.[4][5]

Materials:

  • Purified Petroselinic acid

  • p-Toluenesulfinic acid

  • Reaction vessel with a nitrogen inlet

  • Heating plate with magnetic stirring

  • Solvents for purification (e.g., hexane, ethanol)

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add the purified Petroselinic acid.

    • Add p-toluenesulfinic acid as a catalyst. A mass ratio of 20 parts catalyst to 250 parts fatty acid is recommended.[4]

    • Flush the reaction vessel with nitrogen to create an inert atmosphere.

  • Isomerization Reaction:

    • Heat the reaction mixture to 100 °C with continuous stirring.

    • Maintain the reaction at this temperature for 90 minutes.

  • Purification of this compound:

    • After the reaction, cool the mixture to room temperature.

    • The resulting mixture will contain this compound, some unreacted Petroselinic acid, and the catalyst.

    • The purification of this compound can be achieved through techniques such as crystallization or column chromatography on silica gel. Argentation chromatography can be particularly effective for separating cis and trans isomers.[1]

Mandatory Visualization

Saponification_and_Isomerization_Workflow triglycerides Triglycerides (Coriander/Parsley Oil) saponification Saponification (NaOH, Reflux) triglycerides->saponification fatty_acid_salts Fatty Acid Salts + Glycerol saponification->fatty_acid_salts acidification Acidification (HCl) fatty_acid_salts->acidification crude_petroselinic Crude Petroselinic Acid (cis-isomer) acidification->crude_petroselinic purification1 Purification (Crystallization) crude_petroselinic->purification1 pure_petroselinic Pure Petroselinic Acid purification1->pure_petroselinic isomerization Isomerization (p-Toluenesulfinic acid, 100°C) pure_petroselinic->isomerization crude_petroselaidic Crude this compound (trans-isomer) isomerization->crude_petroselaidic purification2 Purification (Chromatography/Crystallization) crude_petroselaidic->purification2 petroselaidic_acid Pure this compound purification2->petroselaidic_acid

Caption: Workflow for the synthesis of this compound.

Saponification_Reaction cluster_reactants cluster_products triglyceride Triglyceride (containing Petroselinoyl chains) plus1 + triglyceride->plus1 naoh 3 NaOH (Sodium Hydroxide) glycerol Glycerol petroselinate 3 Sodium Petroselinate (cis-isomer salt) plus1->naoh plus1->glycerol Heat (Reflux)

Caption: Saponification of a triglyceride to yield glycerol and fatty acid salts.

References

Application Note: Lipidomics Analysis of Petroselaidic Acid-Containing Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid (trans-6-octadecenoic acid) is a trans fatty acid and a positional isomer of oleic acid.[1][2] While its cis-isomer, petroselinic acid, is commonly found in plants of the Apiaceae family, this compound is less common but has been identified in ruminant milk fat and human breast milk.[1] Interest in the biological roles of specific trans fatty acid isomers is growing, as they can have distinct metabolic effects compared to their cis counterparts and other trans isomers. In HepG2 cells, for instance, this compound has been shown to increase the cellular content of triacylglycerols and cholesterol esters and to upregulate the transcription of genes involved in both fatty acid and cholesterol synthesis.[1]

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful platform for characterizing the lipid profile of samples containing this compound and for elucidating its metabolic impact.[3][4][5] This application note provides detailed protocols for the lipidomics analysis of samples containing this compound using liquid chromatography-mass spectrometry (LC-MS), from sample preparation to data analysis.

Quantitative Data Summary

The following table represents a hypothetical quantitative lipidomics dataset from an experiment analyzing the effect of this compound on a cell line. This table is for illustrative purposes to demonstrate data presentation.

Lipid ClassAnalyteControl Group (Relative Abundance)This compound-Treated Group (Relative Abundance)Fold Changep-value
Fatty AcylsThis compound (18:1n-12t)0.05 ± 0.0115.2 ± 1.8304.0< 0.001
Oleic acid (18:1n-9)12.3 ± 1.510.1 ± 1.20.820.048
Palmitic acid (16:0)25.6 ± 2.128.9 ± 2.51.130.035
TriacylglycerolsTAG (52:2)100 ± 12145 ± 151.45< 0.01
TAG (54:3)85 ± 9120 ± 111.41< 0.01
Cholesterol EstersCE (18:1)100 ± 10130 ± 131.30< 0.05

Experimental Workflow

A typical lipidomics workflow for the analysis of this compound-containing samples is depicted below. This process involves sample preparation, lipid extraction, LC-MS analysis, and subsequent data processing.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 LC-MS Analysis cluster_3 Data Analysis Sample Biological Sample (Cells, Plasma, Tissue) Homogenization Homogenization/Lysis Sample->Homogenization InternalStandard Spike with Internal Standards (e.g., deuterated fatty acids) Homogenization->InternalStandard Extraction Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer) InternalStandard->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Drying Dry Lipid Extract PhaseSeparation->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LC Liquid Chromatography (Reversed-Phase Separation) Reconstitution->LC MS Mass Spectrometry (MS and MS/MS Data Acquisition) LC->MS PeakPicking Peak Picking and Alignment MS->PeakPicking Identification Lipid Identification (Database Matching) PeakPicking->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Lipidomics experimental workflow.

Experimental Protocols

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from cultured cells, plasma, or tissues.[6]

Materials:

  • Biological sample (e.g., 1x10^6 cells, 100 µL plasma, or 10 mg tissue)

  • Ice-cold methanol (B129727)

  • Dichloromethane (B109758)

  • Phosphate-buffered saline (PBS)

  • Internal standard solution (containing deuterated fatty acids, including a trans fatty acid standard if available)

  • Vortex mixer

  • Centrifuge

  • Nitrogen or argon gas stream for drying

Protocol:

  • For cell pellets or tissues, add 500 µL of ice-cold methanol and homogenize thoroughly. For plasma, add 500 µL of methanol.

  • Add 250 µL of dichloromethane and vortex for 2 minutes.

  • Add the internal standard solution.

  • Add 200 µL of PBS and 250 µL of dichloromethane. Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Repeat the extraction of the aqueous phase with another 500 µL of dichloromethane.

  • Combine the organic phases and dry the lipid extract under a gentle stream of nitrogen or argon.

  • Store the dried lipid extract at -80°C until LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Fatty Acid Analysis

This protocol outlines a general method for the separation and detection of fatty acids, including this compound, using reversed-phase LC-MS.

Materials:

  • Dried lipid extract

  • Injection solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v)

  • LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

Protocol:

  • Reconstitute the dried lipid extract in 100 µL of injection solvent.

  • Set the column temperature to 40°C.

  • Set the flow rate to 0.3 mL/min.

  • Use the following gradient for chromatographic separation:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20-21 min: return to 30% B

    • 21-25 min: re-equilibrate at 30% B

  • Acquire data in negative ionization mode for fatty acid analysis.

  • Perform full scan MS from m/z 100-1000.

  • Perform data-dependent MS/MS on the top 10 most abundant ions for structural confirmation.

Data Analysis Workflow

The raw data from the LC-MS analysis should be processed using a suitable software package (e.g., XCMS, MS-DIAL, or vendor-specific software).

  • Peak Picking and Alignment: Detect and align chromatographic peaks across all samples.

  • Lipid Identification: Identify lipids by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

  • Quantification: Integrate the peak areas for each identified lipid and normalize to the corresponding internal standard.

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify significant differences in lipid abundance between experimental groups.

Signaling Pathway Involvement

This compound has been shown to upregulate the transcription of genes involved in fatty acid and cholesterol synthesis.[1] This is often mediated by the activation of sterol regulatory element-binding proteins (SREBPs). The diagram below illustrates a simplified overview of this signaling pathway.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Golgi Apparatus cluster_3 Nucleus Petroselaidic_Acid This compound (extracellular) SCAP_SREBP SCAP-SREBP Complex Petroselaidic_Acid->SCAP_SREBP Promotes transport to Golgi SCAP SCAP SREBP SREBP-1c / SREBP-2 Insig Insig Insig->SCAP_SREBP Inhibits transport (in high sterol conditions) S1P S1P SCAP_SREBP->S1P Transport S2P S2P S1P->S2P Cleavage 1 nSREBP nSREBP (active form) S2P->nSREBP Cleavage 2 SRE Sterol Regulatory Element (SRE) nSREBP->SRE Enters Nucleus and Binds Gene_Expression Gene Expression (FASN, SCD1, HMGCR, etc.) SRE->Gene_Expression Activates Transcription

Caption: SREBP-mediated gene expression.

References

Troubleshooting & Optimization

Co-elution of Petroselaidic acid and oleic acid in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the co-elution of Petroselaidic acid and oleic acid in Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why do this compound and oleic acid frequently co-elute in GC analysis?

This compound ((E)-6-octadecenoic acid) and oleic acid ((Z)-9-octadecenoic acid) are C18:1 positional and geometric isomers.[1][2] this compound is the trans-isomer of petroselinic acid.[1] Due to their very similar chemical structures and physical properties, achieving baseline separation can be challenging with standard GC methods. The separation relies on subtle differences in their interaction with the GC column's stationary phase.

Q2: What is the recommended first step to address the co-elution of these isomers?

The initial and most critical step is to ensure you are using a highly polar capillary column. For the separation of fatty acid isomers, especially cis/trans isomers, highly polar cyanopropyl siloxane stationary phases are recommended.[3] Columns such as the SP-2560 or equivalent are often used for this type of analysis.[4] Using a less polar column will almost certainly result in co-elution.

Q3: Can derivatization impact the separation of this compound and oleic acid?

Yes, the choice of derivatization agent can significantly affect the resolution of these isomers. While fatty acids are typically converted to their methyl esters (FAMEs) for GC analysis, studies have shown that derivatization to bulkier esters, such as butyl esters (FABEs), can improve the separation of petroselinic acid and oleic acid.[5][6] This is because the larger alkyl group can influence the interaction of the double bond with the stationary phase, enhancing separation.[5]

Q4: Is a longer GC column always better for separating these isomers?

Longer columns (e.g., 100 meters) provide a greater number of theoretical plates, which generally leads to better resolution.[6] For challenging separations like that of C18:1 isomers, a 100m column is often recommended and may be essential to achieve baseline separation.

Troubleshooting Guide

Issue: Persistent Co-elution of this compound and Oleic Acid

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound and oleic acid.

Step 1: Verify and Optimize GC Column and Conditions

The choice of GC column and the analytical conditions are paramount for the separation of fatty acid isomers.

  • Column Selection: Confirm you are using a highly polar capillary column. A 100m column with a cyanopropyl siloxane-based stationary phase (e.g., SP-2560) is highly recommended.

  • Temperature Program: If using a temperature program, try lowering the initial oven temperature and reducing the ramp rate. A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve resolution.[7] Introducing an isothermal hold at a temperature just below the elution temperature of the isomers can also enhance separation.[7] For a starting point with a highly polar column, an isothermal analysis at a temperature around 175°C has been shown to be effective for C18:1 isomers.

  • Carrier Gas Flow Rate: Optimize the carrier gas flow rate (linear velocity) for your column dimensions and carrier gas type (e.g., Helium or Hydrogen). An optimal flow rate improves peak efficiency and resolution.[7]

Step 2: Re-evaluate Sample Derivatization

If co-elution persists after optimizing the GC conditions, consider the derivatization of your fatty acids.

  • Alternative Esters: Instead of preparing fatty acid methyl esters (FAMEs), consider derivatizing the fatty acids to fatty acid butyl esters (FABEs). The increased bulk of the butyl group can enhance the separation of positional isomers.[5][6]

Step 3: Sample Matrix and Clean-up

Complex sample matrices can introduce interfering compounds that may co-elute with your target analytes.

  • Sample Clean-up: If your sample has a complex matrix, consider implementing a sample clean-up step, such as solid-phase extraction (SPE), to remove potential interferences before GC analysis.[7]

Quantitative Data Summary

The resolution of petroselinic acid (the cis isomer of this compound) and oleic acid can be significantly improved by altering the ester derivative. The following table summarizes the resolution values for different fatty acid esters on a highly polar cyanopropyl polysiloxane column. A higher resolution value indicates better separation.

Ester DerivativeResolution (Δ6 - Δ9 isomers)
Methyl EsterNo Resolution
Ethyl Ester0.322
1-Propyl Ester0.535
2-Propyl Ester0.612
1-Butyl Ester0.714
2-Methyl-1-propyl Ester0.778
3-Methyl-1-butyl Ester0.851
2-Ethyl-1-hexyl Ester0.957
(Data sourced from a study on a 90%-biscyanopropyl-10%-cyanopropylphenyl polysiloxane capillary column)[5]

Experimental Protocols

Protocol 1: GC-FID Analysis of C18:1 FAME Isomers

This protocol is a starting point for the separation of this compound and oleic acid methyl esters.

  • Sample Preparation: Fatty acids are converted to fatty acid methyl esters (FAMEs) using a standard transesterification method (e.g., using BF3-methanol).

  • Gas Chromatograph (GC): Agilent 7890 Series GC or equivalent.

  • Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness.

  • Injector: Split injection (100:1 split ratio) at 210 °C.

  • Oven Temperature: Isothermal at 175 °C.

  • Carrier Gas: Helium at a constant velocity of 20 cm/sec.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

Protocol 2: Derivatization to Fatty Acid Butyl Esters (FABEs)

This protocol describes the preparation of fatty acid butyl esters to improve the resolution of C18:1 isomers.

  • To the fatty acid sample, add 1-butanol (B46404) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture under reflux for a specified period to drive the esterification reaction to completion.

  • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the fatty acid butyl esters with an organic solvent (e.g., hexane).

  • Wash the organic layer with water to remove any remaining impurities.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • The resulting solution containing the FABEs is then ready for GC analysis using the conditions described in Protocol 1, with potential adjustments to the temperature program to account for the higher boiling points of the butyl esters.

Visualizations

Troubleshooting_Workflow start Start: Co-elution of this compound and Oleic Acid check_column Step 1: Verify GC Column Is it a highly polar cyanopropyl siloxane column (e.g., SP-2560)? start->check_column optimize_gc Step 2: Optimize GC Conditions - Lower initial temperature - Reduce temperature ramp rate - Optimize carrier gas flow rate check_column->optimize_gc Yes end_partially_resolved End: Partial Resolution Further method development may be needed. check_column->end_partially_resolved No, change to appropriate column check_resolution_1 Is resolution improved? optimize_gc->check_resolution_1 change_derivatization Step 3: Change Derivatization Prepare Fatty Acid Butyl Esters (FABEs) instead of FAMEs. check_resolution_1->change_derivatization No end_resolved End: Issue Resolved check_resolution_1->end_resolved Yes check_resolution_2 Is baseline separation achieved? change_derivatization->check_resolution_2 consider_cleanup Step 4: Consider Sample Clean-up Use SPE for complex matrices. check_resolution_2->consider_cleanup No check_resolution_2->end_resolved Yes consider_cleanup->end_partially_resolved

Caption: Troubleshooting workflow for co-elution of Petroselaidic and oleic acid.

GC_Parameter_Relationships cluster_parameters GC Parameters cluster_outcome Separation Outcome column_polarity Column Polarity (e.g., Cyanopropyl) resolution Resolution of Petroselaidic & Oleic Acid column_polarity->resolution Increases Selectivity column_length Column Length (e.g., 100m) column_length->resolution Increases Efficiency temp_program Temperature Program (Slower Ramp) temp_program->resolution Improves Interaction derivatization Derivatization (e.g., Butyl Esters) derivatization->resolution Enhances Separation

Caption: Key GC parameters influencing the separation of fatty acid isomers.

References

Technical Support Center: GC Separation of Petroselaidic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the gas chromatographic (GC) separation of Petroselaidic acid isomers. This compound is the trans-isomer of Petroselinic acid, an omega-12 fatty acid.[1][2] Accurate separation of these and other fatty acid isomers is critical in various fields, including food science, nutrition, and pharmaceutical development. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during these analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for separating this compound isomers?

A1: The most crucial factor is the stationary phase of the column.[3][4] For the separation of geometric isomers like cis and trans fatty acids, including this compound, highly polar stationary phases are required.[5][6][7][8] Specifically, cyanopropyl-based phases are the industry standard and provide the necessary selectivity to resolve these closely related compounds.[5][7][8] Non-polar columns, which separate analytes primarily by boiling point, are not suitable for this application.[3]

Q2: Why are my Petroselaidic and oleic acid isomers co-eluting?

A2: Co-elution of this compound (trans-isomer) and its cis-isomer, Petroselinic acid, or other positional isomers like oleic acid, is a common issue.[9] This is often due to insufficient column resolution. To improve separation, consider the following:

  • Column Stationary Phase: Ensure you are using a highly polar cyanopropylsiloxane column. Columns with higher percentages of cyanopropyl content generally offer better selectivity for cis/trans isomers.[6][10]

  • Column Length: Longer capillary columns provide higher efficiency and better resolution. For challenging separations of positional and geometric isomers, columns of 100 meters or longer are often recommended.[7][9]

  • Temperature Program: An optimized temperature program is critical. A slow, gradual temperature ramp can enhance the separation of closely eluting peaks.[11]

  • Derivatization: While methyl esters (FAMEs) are standard, some studies have shown that derivatizing the fatty acids to butyl or other higher alkyl esters can improve the separation of certain isomers.[9][12]

Q3: What are the recommended GC column specifications for this separation?

A3: For the separation of this compound isomers, the following column specifications are recommended.

ParameterRecommendationRationale
Stationary Phase Highly polar, high-cyanopropyl content (e.g., biscyanopropyl polysiloxane)Provides the necessary selectivity for resolving geometric (cis/trans) and positional isomers.[5][7][8]
Column Length 60 m - 100 mLonger columns offer higher theoretical plates and improved resolution for complex mixtures of isomers.[7][9]
Internal Diameter (ID) 0.25 mmThis ID offers a good balance between sample capacity and separation efficiency.[3]
Film Thickness 0.20 µm - 0.25 µmA standard film thickness is generally suitable for this application.

Q4: Can I use a polyethylene (B3416737) glycol (PEG) or "WAX" column?

A4: While polyethylene glycol (PEG) columns, often referred to as WAX columns, are polar and suitable for general fatty acid methyl ester (FAME) analysis, they are typically not recommended for detailed cis/trans isomer separations.[7][8] They may not provide sufficient selectivity to separate this compound from its cis isomers.[8] Highly polar cyanopropyl columns are superior for this specific application.[5][7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of this compound isomers.

Problem 1: Poor Resolution of Isomers

Symptoms:

  • Overlapping or co-eluting peaks for this compound and other C18:1 isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase Verify that you are using a highly polar cyanopropyl-based capillary column. A less polar phase will not resolve these isomers.[7][8]
Insufficient Column Length For difficult separations, a 100m column is often required to achieve baseline resolution.[7][9]
Suboptimal Temperature Program A slow temperature ramp rate (e.g., 1-2°C/min) through the elution range of the C18:1 isomers can significantly improve separation.[11]
High Carrier Gas Flow Rate An excessively high flow rate reduces the interaction time of the analytes with the stationary phase, leading to decreased resolution. Optimize the flow rate for your column dimensions.
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a "tail" extending from the back of the peak.

  • Poor peak shape can affect integration and quantification.

Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System Free fatty acids are prone to tailing. Ensure complete derivatization to FAMEs.[13] Active sites can also be present in the injector liner or at the column inlet. Use a deactivated liner and trim the first few centimeters of the column.[14]
Column Contamination Non-volatile residues from previous injections can accumulate and cause peak tailing. Bake out the column at its maximum recommended temperature.
Improper Column Installation A poor column cut or an incorrect ferrule connection can create dead volume and lead to peak tailing.[14]
Problem 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same analyte vary between runs.

  • Difficulty in identifying peaks based on retention time.

Possible Causes & Solutions:

CauseSolution
Leaks in the GC System Check for leaks in the injector, detector, and gas lines using an electronic leak detector.[14]
Fluctuations in Carrier Gas Flow Ensure your gas source provides a stable pressure and that the electronic pressure control (EPC) is functioning correctly.
Oven Temperature Instability Verify that the GC oven is maintaining a stable and accurate temperature throughout the analytical run.

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Accurate analysis of this compound requires its conversion to a more volatile and less polar ester, typically a fatty acid methyl ester (FAME).[7][13]

Materials:

  • Lipid extract containing this compound

  • Methanolic Sodium Hydroxide (0.5 M)

  • Boron Trifluoride (BF3) in Methanol (B129727) (14%)

  • Heptane (B126788) or Hexane

  • Saturated Sodium Chloride Solution

Procedure:

  • Saponification: To approximately 100 mg of the lipid extract in a screw-cap tube, add 2 mL of 0.5 M methanolic sodium hydroxide.

  • Heat the mixture in a water bath at 100°C for 5-10 minutes until the fat globules go into solution.

  • Esterification: Add 2 mL of 14% BF3 in methanol to the cooled solution.

  • Heat again at 100°C for 5-10 minutes.

  • Extraction: Cool the tube and add 2 mL of heptane or hexane. Shake vigorously for 1 minute.

  • Add 2 mL of saturated sodium chloride solution to facilitate phase separation.

  • Allow the layers to separate. The upper heptane/hexane layer contains the FAMEs.

  • Carefully transfer the upper layer to a clean vial for GC analysis.

GC Method for Separation of C18:1 Isomers

This method is a starting point and may require optimization for your specific instrument and sample matrix.

GC ParameterSetting
Column Highly polar biscyanopropyl polysiloxane (e.g., Rt-2560, HP-88, SP-2560), 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 100:1)
Injection Volume 1 µL
Oven Program Initial: 100°C, hold for 4 minRamp 1: 3°C/min to 240°CHold: 15 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C

Visualizations

GC_Column_Selection_Workflow start Start: Separate this compound Isomers question1 Is the primary goal to separate cis/trans or positional isomers? start->question1 phase_polar Select a Highly Polar Stationary Phase (e.g., Cyanopropyl) question1->phase_polar Yes phase_nonpolar Non-polar phase is unsuitable. Re-evaluate column choice. question1->phase_nonpolar No question2 Are isomers still co-eluting? phase_polar->question2 increase_length Increase Column Length (e.g., 100m) question2->increase_length Yes success Successful Separation question2->success No optimize_temp Optimize Temperature Program (Slower Ramp Rate) increase_length->optimize_temp optimize_temp->success

Caption: Workflow for GC column selection for this compound isomer separation.

Troubleshooting_Logic start Problem Detected issue_type What is the issue? start->issue_type poor_resolution Poor Resolution issue_type->poor_resolution Co-elution peak_tailing Peak Tailing issue_type->peak_tailing Asymmetric Peaks rt_shift Retention Time Shift issue_type->rt_shift Inconsistent RT check_phase Verify Highly Polar Cyanopropyl Phase poor_resolution->check_phase check_derivatization Ensure Complete Derivatization peak_tailing->check_derivatization check_leaks Check for System Leaks rt_shift->check_leaks check_length Increase Column Length check_phase->check_length check_temp Optimize Temp Program check_length->check_temp check_liner Check/Replace Inlet Liner check_derivatization->check_liner check_flow Verify Carrier Gas Flow check_leaks->check_flow

References

Technical Support Center: Petroselaidic Acid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Petroselaidic acid from plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components in a plasma sample apart from this compound. These components include phospholipids (B1166683), salts, proteins, and other endogenous metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of your quantitative results.[1][2] Phospholipids are a primary cause of matrix effects in plasma samples.[3]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the analytical response of this compound in a clean solvent (neat solution) to the response of this compound spiked into a plasma sample that has already undergone the extraction procedure. A significant difference between these two signals indicates the presence of matrix effects. An ideal matrix factor (the ratio of the response in the matrix to the response in the neat solution) should be between 0.8 and 1.2.

Q3: Will using a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A3: While a SIL-IS is highly recommended and can compensate for matrix effects to a large extent, it may not completely eliminate the issue. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus correcting for variability. However, if the matrix effect is severe, it can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised. Therefore, it is always best to minimize matrix effects through optimized sample preparation and chromatography.

Q4: What are the most common sources of contamination that can interfere with this compound analysis?

A4: Contamination can be a significant issue in fatty acid analysis. Common sources include plasticizers from lab consumables, residues from solvents, and cross-contamination from other samples. Fatty acids like stearic and palmitic acids are common in the environment and can be introduced as impurities from the LC system itself. Using high-purity solvents and glassware, and including a delay column in your LC system can help mitigate this.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound in plasma.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Contamination of the column or guard column.1. Replace the analytical column or guard column. 2. Ensure the final sample solvent is similar in composition to the initial mobile phase. 3. Implement a column washing step between injections.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instability of the analyte in the autosampler.1. Automate the sample preparation process if possible, or ensure consistent manual execution. 2. Improve sample cleanup to remove more interfering matrix components (see Experimental Protocols). 3. Check the stability of this compound in the autosampler at the set temperature and over the analysis time.
Low Analyte Recovery 1. Inefficient extraction from the plasma matrix. 2. Analyte degradation during sample processing. 3. Suboptimal pH for extraction.1. Test different extraction solvents or a different extraction technique (e.g., switch from LLE to SPE). 2. Minimize sample processing time and keep samples on ice. 3. Adjust the pH of the sample to ensure this compound is in a non-ionized form for better extraction into organic solvents.
Signal Suppression or Enhancement 1. Co-elution with phospholipids or other matrix components. 2. Inadequate chromatographic separation.1. Implement a more rigorous sample cleanup method like solid-phase extraction (SPE) with a phospholipid removal plate. 2. Optimize the LC gradient to better separate this compound from the region where phospholipids typically elute.

Quantitative Data Summary

The following tables provide representative validation data for the analysis of trans-octadecenoic acids, including isomers like this compound, in human plasma using LC-MS/MS. This data is compiled from published methods for similar analytes and serves as a guideline for expected performance.

Table 1: Recovery and Matrix Effect of trans-Octadecenoic Acids in Human Plasma

AnalyteQC LevelMean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
trans-Octadecenoic AcidLow88.24.592.15.1
Medium91.53.894.54.2
High90.74.193.84.8

Data is representative for trans-octadecenoic acids and may vary for this compound specifically.

Table 2: Linearity and Sensitivity for trans-Octadecenoic Acid Quantification

ParameterValue
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL

Data is representative for trans-octadecenoic acids and may vary for this compound specifically.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a common method for extracting fatty acids from plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).

    • Add 300 µL of methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture.

    • Vortex for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes.

  • Sample Collection:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal

This protocol provides a cleaner extract compared to LLE.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 400 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cleanup:

    • Load the supernatant onto a phospholipid removal SPE plate.

    • Elute the sample by applying a vacuum or positive pressure.

  • Evaporation and Reconstitution:

    • Collect the eluate and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start 100 µL Plasma add_is Add Internal Standard start->add_is protein_ppt Protein Precipitation (Methanol or Acetonitrile) add_is->protein_ppt vortex_centrifuge Vortex & Centrifuge protein_ppt->vortex_centrifuge lle Liquid-Liquid Extraction (e.g., Hexane/IPA) vortex_centrifuge->lle LLE Path spe Solid-Phase Extraction (Phospholipid Removal) vortex_centrifuge->spe SPE Path evaporate Evaporate Solvent lle->evaporate spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Inconsistent Results? check_is Check Internal Standard Response start->check_is is_ok Consistent IS Response? check_is->is_ok is_variable Inconsistent Sample Prep or Pipetting Error is_ok->is_variable No check_matrix Assess Matrix Effect (Post-Extraction Spike) is_ok->check_matrix Yes matrix_high Matrix Effect > 20%? check_matrix->matrix_high improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_high->improve_cleanup Yes optimize_lc Optimize Chromatography (Gradient, Column) matrix_high->optimize_lc Yes check_cal Review Calibration Curve (Linearity, r²) matrix_high->check_cal No

Caption: Troubleshooting decision tree for inconsistent results.

References

Reducing experimental variability in Petroselaidic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Petroselaidic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound analysis?

A1: Experimental variability in this compound analysis can be introduced at multiple stages of the workflow. The main sources include sample collection and handling, storage conditions, lipid extraction efficiency, and the derivatization process.[1] In larger studies, unwanted variation can also arise from different batches of samples and reagents.[1][2]

Q2: How should samples be stored to ensure the stability of this compound?

A2: To maintain the integrity of this compound and other lipids, samples should be stored at low temperatures. For long-term storage (up to 6 months), -80°C is recommended.[3] For shorter periods (up to 1 month), -20°C is acceptable.[3] It is crucial to minimize freeze-thaw cycles, as this can lead to lipid degradation.[4] Aliquoting samples prior to freezing is a good practice to avoid this.[4] Additionally, storing lipid extracts under an inert gas like nitrogen or argon can prevent oxidation.[4]

Q3: What is the most common method for preparing this compound for Gas Chromatography (GC) analysis?

A3: The most common method is to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs) through a process called derivatization.[5][6] This is necessary because the polarity and low volatility of free fatty acids make them unsuitable for direct GC analysis.[5] Base-catalyzed transmethylation followed by an acid-catalyzed methylation is a frequently used approach.[6]

Q4: How can I improve the accuracy of this compound quantification?

A4: The use of an appropriate internal standard is critical for accurate quantification.[5][7] Isotope-labeled internal standards, such as deuterated analogues of the analyte, are ideal as they have very similar chemical and physical properties to the target molecule.[5][7] This helps to correct for sample loss during preparation and variations in instrument response.[5][7]

Q5: What are "matrix effects" and how can they affect my LC-MS analysis of this compound?

A5: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[8][9] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[9] To mitigate matrix effects, it is important to have a robust sample cleanup procedure and to optimize chromatographic separation to resolve this compound from interfering components. Using an isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation.2. Active sites in the injector liner or column.3. Inappropriate injection temperature.1. Bake out the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.2. Use a deactivated liner and ensure the column is properly installed.3. Optimize the injector temperature; too low may cause slow volatilization, while too high can cause degradation.
Ghost Peaks 1. Carryover from a previous injection.2. Contamination in the syringe, injector, or carrier gas.3. Septum bleed.1. Run a blank solvent injection after a high-concentration sample.2. Clean the syringe and injector port. Ensure high-purity carrier gas is used.3. Use a high-quality, low-bleed septum and replace it regularly.
Poor Reproducibility of Peak Areas 1. Inconsistent injection volume.2. Leaks in the injection port or gas lines.3. Variability in sample preparation.1. Use an autosampler for precise and consistent injections.2. Perform a leak check on the GC system.3. Ensure consistent and accurate pipetting during sample extraction and derivatization. Use of an internal standard is highly recommended.[7]
Co-elution of Isomers 1. Inadequate column resolution.2. Suboptimal temperature program.1. Use a highly polar capillary column (e.g., bis-cyanopropyl polysiloxane) of sufficient length (e.g., 100m) for good separation of cis/trans isomers.2. Optimize the oven temperature program with a slow ramp rate to improve the resolution of closely eluting peaks.
Sample Preparation
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete lipid extraction.2. Inefficient derivatization.3. Degradation of the analyte during sample processing.1. Ensure the correct solvent-to-sample ratio and sufficient mixing during extraction. The Folch or Bligh-Dyer methods are commonly used.2. Optimize derivatization conditions (time, temperature, reagent concentration). Compare different derivatization methods if necessary.[6]3. Keep samples on ice during processing, work quickly, and consider adding an antioxidant like BHT to the extraction solvent.[4]
Presence of Interfering Peaks 1. Contaminants from solvents or labware.2. Incomplete removal of non-lipid components.1. Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination.2. Include a washing step after the initial extraction to remove water-soluble impurities.

Quantitative Data Summary

The following table summarizes sources of experimental variability and their potential impact on the analysis.

Source of Variability Parameter Affected Reported Impact Mitigation Strategy
Sample Handling & Storage Analyte Stability & ConcentrationCan lead to significant degradation and inaccurate results.[4]Standardized protocols for collection, immediate freezing, and storage at -80°C.[3][4]
Technical Variability (Instrument & Assay) Precision & AccuracyMedian intraclass correlation coefficient of 0.79 has been reported in lipidomics studies.[2]Regular instrument maintenance, use of quality control samples, and robust analytical methods.
Within-Individual Biological Variation Analyte ConcentrationCan account for a large portion of the total variance in lipid species.[2]Collect multiple samples over time if studying biological changes.
Choice of Internal Standard Accuracy & PrecisionUsing a non-ideal internal standard can increase the variance of the measurement significantly.[7]Use of a stable isotope-labeled internal standard specific to the analyte is highly recommended.[5][7]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Samples (Folch Method)
  • Homogenization: Homogenize the tissue or cell sample in a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v). For a 1g sample, use 20 mL of the solvent mixture.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) to the homogenate.

  • Extraction: Agitate the mixture for 15-20 minutes at room temperature.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the mixture, vortex thoroughly, and centrifuge at a low speed to separate the phases.

  • Phase Separation: After centrifugation, two phases will form. The lower phase contains the lipids.

  • Collection: Carefully collect the lower chloroform layer containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)
  • Reconstitution: Reconstitute the dried lipid extract in a known volume of toluene.

  • Base-Catalyzed Transesterification: Add 2% methanolic sulfuric acid or 0.5 M sodium methoxide (B1231860) in methanol to the lipid extract.

  • Incubation: Heat the mixture at 50-60°C for 10-15 minutes.

  • Neutralization and Extraction: After cooling, add water and hexane (B92381) to the reaction mixture. Vortex and centrifuge to separate the phases.

  • Collection: The upper hexane layer contains the FAMEs. Transfer this layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The FAMEs are now ready for injection into the GC-MS.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data_processing Data Processing Sample_Collection Sample Collection Storage Storage (-80°C) Sample_Collection->Storage Extraction Lipid Extraction (e.g., Folch method) Storage->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (using Internal Standard) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A flowchart illustrating the key stages in the analysis of this compound.

SREBP1c_Pathway Simplified SREBP-1c Mediated Lipogenesis Pathway cluster_genes Target Gene Expression Insulin Insulin SREBP1c SREBP-1c (Transcription Factor) Insulin->SREBP1c activates LXR_Agonist LXR Agonist LXR_Agonist->SREBP1c activates PUFA Unsaturated Fatty Acids (e.g., this compound) PUFA->SREBP1c inhibits ACACA ACACA SREBP1c->ACACA FASN FASN SREBP1c->FASN SCD1 SCD1 SREBP1c->SCD1 Lipogenesis Increased Fatty Acid & Cholesterol Synthesis ACACA->Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis

Caption: The role of SREBP-1c in regulating genes involved in lipid synthesis.

References

Technical Support Center: Petroselaidic Acid Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the stability and storage of petroselaidic acid standard solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: The solid form of this compound is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder at -20°C.[1][2] Under these conditions, stability has been reported for at least three to four years.[1][2]

Q2: What are the recommended storage conditions for this compound standard solutions?

A2: The stability of this compound in solution is highly dependent on the storage temperature and solvent. For stock solutions, storage at -80°C is recommended for longer-term use, while -20°C is suitable for shorter periods.[1] It is crucial to use an appropriate solvent and protect the solution from factors that promote degradation.

Q3: What solvents are suitable for preparing this compound stock solutions?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1][2] When using DMSO, which is hygroscopic, it is advisable to use a newly opened bottle to ensure maximum solubility.[1] Sonication may be required to fully dissolve the compound.[1][3]

Q4: How long can I expect my this compound standard solution to be stable?

A4: The stability period varies significantly with temperature. A summary of stability data is provided in the table below. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Data Presentation: Stability of this compound
FormStorage TemperatureReported Stability PeriodSource
Solid (Powder) -20°C3 yearsMedchemExpress.com[1]
-20°C≥ 4 yearsCayman Chemical[2]
In Solvent -80°C6 monthsMedchemExpress.com[1]
-20°C1 monthMedchemExpress.com[1]

Note: The stability of fatty acid solutions can be affected by factors such as exposure to air, light, and metal contaminants, which can accelerate oxidation and hydrolysis.[4][5]

Troubleshooting Guide

Issue: I am seeing inconsistent or unexpected results from my analytical method (e.g., GC, HPLC).

This issue can often be traced back to the integrity of the standard solution. Follow this guide to troubleshoot the problem.

TroubleshootingGuide start Inconsistent Analytical Results cause1 Potential Cause: Standard Degradation start->cause1 cause2 Potential Cause: Improper Solution Preparation start->cause2 cause3 Potential Cause: Instrument or Method Issue start->cause3 subcause1a Oxidation from Air/Light Exposure cause1->subcause1a subcause1b Incorrect Storage Temperature cause1->subcause1b subcause1c Exceeded Shelf-Life cause1->subcause1c subcause2a Incomplete Dissolution cause2->subcause2a subcause2b Solvent Contamination (e.g., water in DMSO) cause2->subcause2b subcause2c Inaccurate Concentration cause2->subcause2c solution3 Action: Run system suitability tests. Check column, mobile phase, etc. cause3->solution3 solution1a Solution: Prepare fresh standard. Store under inert gas (N2/Ar). Use amber vials. subcause1a->solution1a solution1b Solution: Verify storage T. Use -80°C for long-term storage. subcause1b->solution1b solution1c Solution: Discard expired solution. Prepare fresh from solid stock. subcause1c->solution1c solution2a Solution: Use sonication to ensure complete dissolution. subcause2a->solution2a solution2b Solution: Use fresh, high-purity solvent. Use newly opened DMSO. subcause2b->solution2b solution2c Solution: Recalibrate balance. Review dilution calculations. subcause2c->solution2c

Caption: Troubleshooting logic for inconsistent analytical results.

Experimental Protocols

Protocol 1: Preparation of a this compound Standard Stock Solution

This protocol outlines the general steps for preparing a standard stock solution for use in chromatography.

  • Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add a portion of the chosen solvent (e.g., DMSO, Ethanol[1][2]). If necessary, use an ultrasonic bath to ensure the compound dissolves completely.[1][3]

  • Dilution: Once dissolved, dilute to the final volume with the solvent and mix thoroughly.

  • Storage: Transfer the solution to an appropriate container, such as an amber glass vial, to protect it from light.[4] For optimal stability, purge the headspace with an inert gas like nitrogen or argon to minimize oxidation.

  • Labeling and Logging: Clearly label the vial with the compound name, concentration, solvent, preparation date, and expiry date. Log the details in your laboratory notebook.

  • Store Correctly: Store the solution at the appropriate temperature (-20°C for short-term, -80°C for long-term) as determined by your experimental needs.[1]

ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage start Equilibrate Solid to Room Temp weigh Weigh this compound start->weigh dissolve Transfer to Volumetric Flask Add Solvent & Sonicate weigh->dissolve dilute Dilute to Final Volume & Mix Thoroughly dissolve->dilute transfer Transfer to Amber Vial Purge with Inert Gas dilute->transfer label_log Label Vial & Log Details transfer->label_log store Store at Recommended Temp (-20°C or -80°C) label_log->store

Caption: Workflow for preparing and storing standard solutions.

Protocol 2: Monitoring Stability via Oxidative Stability Testing

The stability of unsaturated fatty acids like this compound is often assessed by measuring their resistance to oxidation. The Rancimat method is a common accelerated aging test.

  • Principle: The sample is exposed to a stream of air at a constant elevated temperature (e.g., 110°C).[6]

  • Oxidation: The airflow causes the fatty acid to oxidize over time.

  • Detection: Volatile secondary oxidation products are carried by the air stream into a measuring vessel containing deionized water.

  • Conductivity Measurement: The conductivity of the water is continuously monitored. As the acidic oxidation products dissolve, the conductivity increases.

  • Induction Time: The time until a rapid increase in conductivity occurs is known as the "induction time" or "oxidation stability index." A longer induction time indicates higher stability.[6] This method can be used to compare the stability of different formulations or the effect of antioxidants.

References

Technical Support Center: Petroselaidic Acid Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of petroselaidic acid for mass spectrometry (MS) analysis.

Troubleshooting Guides

This section addresses common problems encountered during the derivatization and analysis of this compound.

Issue 1: Low or No Product Yield After Derivatization

Possible Causes and Solutions:

  • Presence of Water: Derivatization reagents, particularly silylating agents and those used for esterification, are sensitive to moisture. Water in the sample or solvent will preferentially react with the reagent, reducing the yield of the desired this compound derivative.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly dried in an oven prior to use.

      • Use anhydrous solvents. If necessary, solvents can be dried using molecular sieves.

      • Lyophilize or evaporate aqueous samples to complete dryness before adding derivatization reagents.

      • Store derivatization reagents under inert gas (e.g., nitrogen or argon) and in a desiccator to prevent degradation.

  • Incomplete Reaction: The derivatization reaction may not have gone to completion due to suboptimal reaction time, temperature, or reagent concentration.

    • Troubleshooting Steps:

      • Optimize Reaction Time and Temperature: For Fatty Acid Methyl Ester (FAME) synthesis using BF₃-methanol, a common starting point is heating at 60-100°C for 5-60 minutes.[1] For silylation with BSTFA, heating at 60°C for 60 minutes is typical.[1] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific sample matrix.

      • Ensure Sufficient Reagent: A molar excess of the derivatization reagent is necessary to drive the reaction to completion.

      • Proper Mixing: Ensure the sample and derivatization reagent are thoroughly mixed by vortexing.

  • Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.

    • Troubleshooting Steps:

      • Perform a sample cleanup step prior to derivatization, such as solid-phase extraction (SPE), to remove interfering substances.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Underivatized this compound: Free carboxyl groups on underivatized this compound can interact with active sites on the GC column and in the injector, leading to peak tailing.

    • Troubleshooting Steps:

      • Re-optimize the derivatization procedure to ensure complete conversion to the ester or silyl (B83357) derivative.

      • Use a derivatized glass liner in the GC inlet to minimize interactions.

  • Column Overload: Injecting too much sample can lead to broad or fronting peaks.

    • Troubleshooting Steps:

      • Dilute the sample.

      • Decrease the injection volume.

      • Use a split injection instead of a splitless injection.

  • Active Sites in the GC System: Active sites in the injector, column, or detector can cause peak tailing for polar analytes.

    • Troubleshooting Steps:

      • Deactivate the injector liner by silylation.

      • Condition the GC column according to the manufacturer's instructions.

      • If the column is old or has been exposed to contaminants, it may need to be replaced.

Issue 3: Co-elution of this compound with Isomers (e.g., Oleic Acid)

Possible Causes and Solutions:

  • Inadequate Chromatographic Resolution: Standard GC columns and conditions may not be sufficient to separate positional isomers of C18:1 fatty acids.

    • Troubleshooting Steps:

      • Use a Highly Polar Capillary Column: Columns with a high cyanopropyl content are specifically designed for the separation of FAME isomers.[2]

      • Increase Column Length: Longer columns (e.g., 100-200 meters) provide higher resolution.[2][3]

      • Optimize Temperature Program: Use a slow, shallow temperature ramp through the elution range of the C18:1 isomers to maximize separation.

      • Consider Alternative Derivatives: Derivatization to butyl esters instead of methyl esters can sometimes improve the separation of positional isomers.[3]

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is best for this compound analysis by GC-MS?

A1: The choice of derivatization method depends on the sample matrix and the specific analytical goals.

  • Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most common method.[1] Acid-catalyzed methylation with BF₃-methanol or HCl-methanol is robust and widely applicable. Base-catalyzed transesterification is faster but may not be suitable for free fatty acids.

  • Silylation: This method, typically using BSTFA, forms trimethylsilyl (B98337) (TMS) esters. It is also a very effective method.[1]

Q2: How can I be sure my derivatization reaction is complete?

A2: To confirm the completion of the derivatization, you can analyze the sample by GC-MS and look for the peak corresponding to the underivatized this compound. If a significant peak is present, the reaction is incomplete. You can also perform a time-course study, analyzing the reaction mixture at different time points to determine when the product peak area plateaus.

Q3: What are the key differences in mass spectra between FAME and TMS derivatives of this compound?

A3: The mass spectra will be distinct. The FAME derivative will show a molecular ion corresponding to the methyl ester of this compound and characteristic fragmentation patterns for FAMEs. The TMS derivative will have a higher molecular weight due to the addition of the trimethylsilyl group and will exhibit fragmentation patterns typical of TMS esters.

Q4: Can I analyze this compound without derivatization?

A4: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor peak shape and low sensitivity.[1] While LC-MS methods can be used for underivatized fatty acids, derivatization is generally recommended for GC-MS analysis to improve chromatographic performance and sensitivity.

Quantitative Data Summary

The following table summarizes a comparison of different derivatization methods for fatty acids. While not specific to this compound, it provides a general overview of what can be expected in terms of recovery and reproducibility.

Derivatization MethodAnalyteRecovery (%)Relative Standard Deviation (%)Reference
Base-catalyzed (KOCH₃) followed by Acid-catalyzed (HCl)Unsaturated Fatty Acids84 - 112< 15[4]
Base-catalyzed followed by TMS-diazomethaneUnsaturated Fatty Acids90 - 106< 6[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification to FAMEs using Boron Trifluoride (BF₃)-Methanol

  • Sample Preparation: Place 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness.[1]

  • Reagent Addition: Add 2 mL of 12% BF₃-methanol solution.

  • Reaction: Cap the tube tightly and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Vortex the tube vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis. To ensure the removal of any residual water, the hexane layer can be passed through a small column of anhydrous sodium sulfate.

Protocol 2: Silylation using BSTFA

  • Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid in an aprotic solvent like acetonitrile) into an autosampler vial.[1]

  • Reagent Addition: Add a silylating agent, such as 50 µL of BSTFA with 1% TMCS.[1]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Derivatization Yield start Low or No Product Yield check_water Check for Water Contamination start->check_water check_reaction Review Reaction Conditions check_water->check_reaction No dry_sample Dry Sample/Solvents Thoroughly check_water->dry_sample Yes check_matrix Consider Matrix Effects check_reaction->check_matrix Optimal optimize_conditions Optimize Time, Temp, Reagent Conc. check_reaction->optimize_conditions Suboptimal cleanup_sample Perform Sample Cleanup (e.g., SPE) check_matrix->cleanup_sample Suspected rerun Re-run Derivatization check_matrix->rerun Not Suspected dry_sample->rerun optimize_conditions->rerun cleanup_sample->rerun

Caption: A logical workflow for troubleshooting low derivatization yield.

G cluster_pathway Petroselinic Acid and the cGAS-STING Signaling Pathway cytosolic_dna Cytosolic dsDNA cgas cGAS cytosolic_dna->cgas activates cgamp cGAMP cgas->cgamp synthesizes sting STING cgamp->sting activates tbk1 TBK1 sting->tbk1 recruits irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 irf3->p_irf3 nucleus Nucleus p_irf3->nucleus translocates to ifn Type I Interferon Production nucleus->ifn induces petroselaidic_acid This compound petroselaidic_acid->sting inhibits activation

Caption: this compound's role in the cGAS-STING signaling pathway.[5]

References

Technical Support Center: Optimizing GC Analysis of Petroselaidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Petroselaidic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, presented in a question-and-answer format.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound methyl ester (PAME) peak?

A1: Poor peak shape is a common issue in GC analysis and can stem from several factors.

  • Active Sites in the System: The highly polar nature of fatty acid methyl esters (FAMEs) can lead to interactions with active sites in the GC system (e.g., in the injector liner, column, or detector). This can cause peak tailing.[1][2]

    • Solution: Deactivate the glass inlet liner or use a liner with a gentle deactivation. Ensure the column is well-conditioned. If the column is old, it may need to be replaced.[1]

  • Column Overloading: Injecting too much sample can saturate the column, leading to peak fronting.[2]

    • Solution: Dilute your sample or reduce the injection volume.

  • Improper Derivatization: Incomplete derivatization can leave free fatty acids, which are highly polar and will tail significantly on most GC columns.[3]

    • Solution: Review your derivatization protocol to ensure a complete reaction. This may involve optimizing the reaction time, temperature, or reagent concentrations.[3]

  • Inlet Temperature: An injector temperature that is too low can cause slow vaporization of the sample, leading to broad or tailing peaks. Conversely, a temperature that is too high can cause degradation of the analyte.

    • Solution: Optimize the injector temperature. A good starting point is typically 250 °C for FAME analysis.[4]

Q2: My this compound peak is co-eluting with the Oleic acid peak. How can I improve their separation?

A2: The separation of positional isomers like this compound (C18:1 n-12) and Oleic acid (C18:1 n-9) is a known challenge in GC.

  • Column Selection: The choice of GC column is critical. For separating FAME isomers, highly polar stationary phases are recommended.[5]

    • Solution: Employ a long (e.g., 50-100 meters) capillary column with a highly polar stationary phase, such as a high-cyanopropyl siloxane (e.g., HP-88) or a biscyanopropyl phase.[5][6] Polyethylene glycol (PEG) columns, like DB-Wax, may not provide sufficient resolution for these isomers.[5]

  • Temperature Program: A slow, optimized temperature ramp can enhance the separation of closely eluting compounds.

    • Solution: Decrease the temperature ramp rate (e.g., 1-2 °C/min) during the elution window of the C18:1 isomers.

  • Derivatization to Butyl Esters: Derivatizing to fatty acid butyl esters (FABEs) instead of methyl esters can sometimes improve the separation of positional isomers.[6][7]

    • Solution: Consider using butanol instead of methanol (B129727) in your esterification procedure.

Q3: I'm observing unexpected peaks (ghost peaks) in my chromatogram.

A3: Ghost peaks are typically the result of contamination in the GC system.

  • Septum Bleed: Particles from the injector septum can be deposited into the inlet liner and subsequently elute during a run.

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Check for and remove any septum particles from the inlet liner.[1]

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a sufficient bake-out step at the end of your temperature program to ensure all compounds have eluted. Clean the injector and replace the liner if necessary.[8] A solvent wash of the syringe before and after injection is also good practice.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.[9][10]

    • Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly and have not expired.[10]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an optimized temperature program for this compound analysis?

A1: The initial step is to run a "scouting gradient."[11] This involves a broad temperature program to determine the elution range of your analytes.[11] A typical scouting gradient starts at a low oven temperature (e.g., 40 °C), ramps at a moderate rate (e.g., 10 °C/min) to the maximum operating temperature of the column, and includes a hold at the final temperature.[11] This will give you a general idea of the elution temperature of this compound methyl ester.

Q2: How do I optimize the initial oven temperature and hold time?

A2: The initial temperature and hold time primarily affect the resolution of early-eluting peaks.[11] For FAME analysis where this compound is a later-eluting peak, a lower initial temperature can help focus the sample at the head of the column, leading to sharper peaks overall. A common starting point is between 40-60 °C.[11][12] An initial hold time is often necessary when using splitless injection to ensure complete transfer of the sample to the column.[12]

Q3: What is the best way to determine the optimal temperature ramp rate?

A3: The ramp rate influences both analysis time and resolution. A faster ramp rate will shorten the run time but may decrease resolution. A slower ramp rate will improve resolution for closely eluting peaks but will increase the analysis time. For complex mixtures of fatty acids, multiple ramp rates may be employed. A good starting point for the ramp rate is around 10-20 °C per minute.[11]

Q4: How should I set the final temperature and hold time?

A4: The final temperature should be high enough to ensure all components of your sample, including any heavier fatty acids, elute from the column.[11] A good rule of thumb is to set the final temperature 20-30 °C above the elution temperature of the last analyte of interest.[12] The final hold time should be long enough to allow for the elution of all compounds and to clean the column, preventing carryover. A hold time of 5-10 minutes is typical.[11]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)

This protocol describes a common method for the esterification of fatty acids using boron trifluoride (BF3) in methanol.

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample containing this compound into a screw-cap test tube.

  • Saponification: Add 2 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat in a water bath at 80-90 °C for 10 minutes, with occasional vortexing. This will hydrolyze the lipids to free fatty acids.

  • Esterification: Cool the tube to room temperature. Add 2 mL of 14% BF3 in methanol. Cap the tube and heat again at 80-90 °C for 10 minutes.[13]

  • Extraction: Cool the tube to room temperature. Add 2 mL of a non-polar solvent (e.g., hexane (B92381) or heptane) and 2 mL of saturated NaCl solution.[13]

  • Separation: Vortex the tube vigorously for 1 minute and then centrifuge for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer, which contains the FAMEs, to a clean vial for GC analysis.

Protocol 2: General GC Method for this compound Methyl Ester Analysis

This protocol provides a starting point for the GC analysis of PAME. Optimization will be required based on your specific instrument and column.

Parameter Recommended Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Highly polar capillary column (e.g., HP-88, DB-23)
Dimensions: 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, 1-2 mL/min
Injector Split/Splitless
Injection Volume 1 µL
Injector Temp. 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial Temp: 100 °C, hold for 2 min
Ramp 1: 10 °C/min to 180 °C
Ramp 2: 1 °C/min to 200 °C
Ramp 3: 5 °C/min to 240 °C, hold for 10 min
Detector FID
Detector Temp. 260 °C
Makeup Gas Nitrogen

Data Presentation

Table 1: Example Temperature Program Parameters for FAME Analysis

Parameter Scouting Gradient Optimized Program for Isomer Separation
Initial Temperature 40 °C100 °C
Initial Hold Time 2 min2 min
Ramp Rate(s) 10 °C/min10 °C/min to 180 °C, then 1 °C/min to 200 °C
Final Temperature 250 °C240 °C
Final Hold Time 10 min15 min

Table 2: Common GC Columns for FAME Analysis

Stationary Phase Polarity Use Case Example
Polyethylene Glycol (PEG)PolarGeneral FAME analysis, good for saturation/unsaturation separation.[13]DB-Wax, FAMEWAX
Biscyanopropyl PolysiloxaneHighly PolarSeparation of cis/trans and positional FAME isomers.[13]SP-2560, HP-88
Mid-Polarity CyanopropylIntermediateGood balance of resolution and thermal stability.[14]DB-23
Non-PolarNon-PolarHigh thermal stability but less selective for FAMEs.[14]DB-5ms

Visualizations

Troubleshooting_Workflow start Problem Identified: Poor GC Analysis of this compound peak_shape Issue: Poor Peak Shape (Tailing/Fronting) start->peak_shape coelution Issue: Co-elution with Oleic Acid start->coelution ghost_peaks Issue: Unexpected (Ghost) Peaks start->ghost_peaks check_active_sites Check for Active Sites (Inlet, Column) peak_shape->check_active_sites check_overload Check for Column Overloading peak_shape->check_overload check_derivatization Verify Complete Derivatization peak_shape->check_derivatization check_column Evaluate GC Column coelution->check_column check_temp_program Optimize Temperature Program coelution->check_temp_program check_derivative Consider Alternative Derivatization coelution->check_derivative check_septum Inspect Injector Septum ghost_peaks->check_septum check_carryover Investigate Carryover ghost_peaks->check_carryover check_gas Verify Carrier Gas Purity ghost_peaks->check_gas sol_active_sites Solution: - Deactivate/replace liner - Condition/replace column check_active_sites->sol_active_sites sol_overload Solution: - Dilute sample - Reduce injection volume check_overload->sol_overload sol_derivatization Solution: - Optimize derivatization  protocol check_derivatization->sol_derivatization sol_column Solution: - Use long, highly polar  column (e.g., HP-88) check_column->sol_column sol_temp_program Solution: - Use slow temperature  ramp check_temp_program->sol_temp_program sol_derivative Solution: - Prepare butyl esters  (FABEs) check_derivative->sol_derivative sol_septum Solution: - Replace septum - Clean inlet liner check_septum->sol_septum sol_carryover Solution: - Increase final hold time - Clean injector check_carryover->sol_carryover sol_gas Solution: - Use high-purity gas - Check gas traps check_gas->sol_gas

Caption: Troubleshooting workflow for common GC analysis issues.

GC_Temperature_Program start Start Run initial_temp Initial Temperature: 100 °C Hold: 2 min (Focuses sample at column head) start->initial_temp ramp1 Ramp 1: 10 °C/min to 180 °C (Elutes lighter FAMEs) initial_temp->ramp1 ramp2 Ramp 2: 1 °C/min to 200 °C (Separates C18:1 isomers) ramp1->ramp2 ramp3 Ramp 3: 5 °C/min to 240 °C (Elutes heavier FAMEs) ramp2->ramp3 final_hold Final Hold: 240 °C for 15 min (Ensures column is clean) ramp3->final_hold end End Run final_hold->end

Caption: Optimized GC temperature program for this compound analysis.

References

Minimizing ion suppression of Petroselaidic acid in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Petroselaidic Acid Analysis

Welcome to the technical support center for the LC-MS analysis of this compound. This guide provides troubleshooting advice and frequently asked questions to help you minimize ion suppression and improve data quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression when analyzing this compound?

Ion suppression in the analysis of this compound, a fatty acid, is primarily caused by co-eluting components from the sample matrix that interfere with the ionization process in the mass spectrometer's ion source.[1]

Key causes include:

  • High concentrations of phospholipids (B1166683): In biological samples like plasma or serum, phospholipids are a major source of ion suppression.[2][3] They often elute in the same chromatographic region as fatty acids.

  • Competition for Ionization: The analyte (this compound) and matrix components compete for the available charge and space at the surface of the electrospray droplet. Abundant matrix components can monopolize this process, reducing the number of analyte ions that reach the gas phase and enter the mass spectrometer.[1]

  • Changes in Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets (e.g., viscosity, surface tension), which affects the efficiency of solvent evaporation and ion formation.[4]

Q2: How can I detect if ion suppression is affecting my this compound analysis?

The most direct method to visualize and identify regions of ion suppression is the post-column infusion experiment .[1][5]

This technique involves:

  • Continuously infusing a standard solution of this compound at a constant rate into the flow path after the analytical column but before the MS ion source.

  • Injecting a blank matrix extract (a sample prepared without the analyte) onto the LC column.

  • Monitoring the signal of the infused this compound.

A steady, flat baseline is expected. If the baseline signal drops at certain retention times, it indicates that components are eluting from the column at those points and suppressing the ionization of your analyte.[1] A rise in the signal would indicate ion enhancement. This method qualitatively maps the regions in your chromatogram that are affected by matrix effects.[6][7][8]

Q3: Which sample preparation techniques are most effective at reducing ion suppression for fatty acids?

Improving sample preparation is generally the most effective way to combat ion suppression.[2] The goal is to selectively remove interfering matrix components, particularly phospholipids, without losing your analyte.

Effective techniques include:

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous sample. For an acidic analyte like this compound, adjusting the pH two units lower than its pKa will keep it uncharged, allowing for extraction into a moderately nonpolar organic solvent while leaving polar interferences behind.[2]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than LLE. Various sorbents can be used to either retain the analyte while washing away interferences or retain the interferences while the analyte passes through.

  • Phospholipid Depletion Plates/Cartridges: These are highly effective products, such as HybridSPE-Phospholipid or EMR-Lipid, that use specific chemistry (e.g., zirconia-coated silica) to selectively bind and remove phospholipids from the sample extract.[4][9]

  • Sample Dilution: A simple but sometimes effective strategy is to dilute the sample extract. This reduces the concentration of all matrix components, which can lessen the severity of ion suppression.[10] In cases of severe suppression, dilution can sometimes paradoxically improve the limit of detection (LOD).[10]

Q4: How can I optimize my LC method and MS settings to minimize suppression?

Beyond sample preparation, both chromatography and mass spectrometer settings can be optimized.

Chromatographic Optimization:

  • Improve Separation: Adjust your gradient, mobile phase, or column chemistry to chromatographically separate this compound from the suppression zones identified by your post-column infusion experiment.[11]

  • Use a Divert Valve: If significant suppression occurs from early-eluting, highly abundant matrix components (like salts), program the divert valve to send the initial column effluent to waste, preventing it from entering the MS ion source.[8]

Mass Spectrometer Optimization:

  • Use Negative Ion Mode (ESI-): For fatty acids, which possess a carboxylic acid group, acquiring data in negative ion mode is fundamentally more appropriate.[12] In positive mode, these molecules can easily lose water in the source, complicating data and reducing sensitivity. Negative mode provides a more direct and robust signal for the deprotonated molecule [M-H]⁻.[12]

  • Optimize Mobile Phase Modifiers: The choice of mobile phase additive is critical. For lipid analysis in negative ion mode, a mobile phase containing 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid has been shown to be a good compromise, providing strong signal intensity and stable retention times.[13][14]

Quantitative Data Tables

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

This table summarizes the effectiveness of different sample preparation methods in removing phospholipids, a primary source of ion suppression.

Sample Preparation Technique% Phospholipid Remaining in SampleReference
Protein Precipitation (PPT)100%[3]
Captiva NDLipids Plate1.24%[3]
Captiva NDLipids Cartridge (100 µL)0.33%[3]
Captiva NDLipids Cartridge (500 µL)1.04%[3]

Data demonstrates that specialized phospholipid removal products are significantly more effective than standard protein precipitation.

Table 2: Recommended Mobile Phase Compositions for Fatty Acid Analysis in ESI-

This table outlines mobile phase modifier combinations evaluated for lipidomics, highlighting a recommended choice for robust analysis in negative ion mode.

Mobile Phase Modifier CombinationSuitability for Free Fatty Acids (ESI-)Reference
10 mM Ammonium FormateLower signal intensity[13]
10 mM Ammonium Formate + 0.1% Formic AcidLower signal intensity[13]
10 mM Ammonium AcetateGood signal, potential retention time instability[13]
10 mM Ammonium Acetate + 0.1% Acetic Acid Reasonable compromise for signal intensity and stability [13][14]
0.02% Acetic AcidLower signal intensity[13]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify chromatographic regions where co-eluting matrix components suppress the signal of this compound.

Materials:

  • LC-MS system with a T-fitting

  • Syringe pump

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using the same procedure as your samples, but with a matrix known to be free of the analyte)

Procedure:

  • System Setup: Connect the LC column outlet to one inlet of a T-fitting. Connect the syringe pump outlet to the second inlet of the T-fitting. Connect the outlet of the T-fitting to the MS ion source inlet.

  • Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.

  • Equilibration: Start the LC flow with your analytical method's initial conditions. Allow the system to equilibrate until a stable signal for the infused analyte is observed in the mass spectrometer.

  • Injection: Inject a blank matrix extract onto the LC column and begin the analytical gradient.

  • Data Analysis: Monitor the ion chromatogram for the m/z of this compound. A consistent, flat baseline indicates no ion suppression. A dip in the baseline signifies a region of ion suppression, while a peak indicates ion enhancement.[1]

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Problem: Low or Inconsistent This compound Signal q1 Is Ion Suppression Suspected? start->q1 detect Perform Post-Column Infusion Experiment q1->detect Yes ms Optimize MS Method q1->ms No, check basics first q2 Suppression Zone Identified? detect->q2 sample_prep Optimize Sample Preparation (Most Effective) q2->sample_prep Yes chrom Optimize Chromatography q2->chrom Yes spe Use Phospholipid Removal Plates/SPE sample_prep->spe lle Optimize LLE (pH adjustment) sample_prep->lle dilute Dilute Sample Extract sample_prep->dilute end_node Re-evaluate Signal & Performance spe->end_node lle->end_node dilute->end_node gradient Modify Gradient to Shift Analyte from Suppression Zone chrom->gradient gradient->end_node mode Confirm Use of Negative Ion Mode (ESI-) ms->mode mode->end_node

Caption: A logical workflow for troubleshooting and mitigating ion suppression.

Mechanism of Ion Suppression in ESI

Caption: Competition between analyte and matrix ions in the ESI droplet.

References

Technical Support Center: Analysis of Petroselaidic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Petroselaidic acid from biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Isomeric Interference: My this compound peak is co-eluting with other fatty acids. How can I resolve this?

Answer:

Co-elution with isomers is a primary challenge in the analysis of this compound (C18:1n-12), particularly with its positional isomer oleic acid (C18:1n-9) and cis-vaccenic acid (C18:1n-7).[1][2][3] Standard gas chromatography (GC) methods using methyl esters often result in poor resolution of these isomers.[3][4]

Troubleshooting Strategies:

  • Optimize GC Conditions: While challenging, adjusting the GC parameters can sometimes improve separation. This includes using a highly polar capillary column (e.g., biscyanopropyl polysiloxane) and a long column (e.g., >50m).[3][4]

  • Alternative Derivatization: Derivatizing the fatty acids to bulkier esters, such as butyl or 2-ethyl-1-hexyl esters, can enhance the separation of positional isomers on a polar GC column.[3][4] The increased chain length of the alcohol moiety improves resolution.[4]

  • Liquid Chromatography (LC): Reversed-phase LC (RPLC) is effective for separating this compound from its isomers.[1] The elution order is influenced by the double bond position relative to the omega end of the fatty acid.[1] Typically, on a C8 or C18 column, the elution order is cis-vaccenic acid (ω-7), followed by oleic acid (ω-9), and then this compound (ω-12).[1]

Table 1: Comparison of GC Derivatization Methods for Isomer Separation

DerivativeColumn TypeObservationReference
Methyl EsterStandard Polar CapillaryCo-elution of Petroselaidic and Oleic acid is common.[3][4]
Butyl Ester100% Cyanopropyl PolysiloxaneImproved resolution between Petroselaidic and Oleic acid.[4]
2-Ethyl-1-hexyl Ester100% Cyanopropyl PolysiloxaneHighest resolution observed for Δ6 and Δ9 isomers.[4]

dot

GC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis Biological_Sample Biological Sample (e.g., Plasma, Adipose Tissue) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Folch or Bligh-Dyer Saponification Saponification Lipid_Extraction->Saponification Release fatty acids Derivatization Derivatization Saponification->Derivatization e.g., Butylation GC_Separation GC Separation (Polar Capillary Column) Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Matrix_Effect_Mitigation cluster_workflow Troubleshooting Workflow Start Ion Suppression/ Enhancement Observed Sample_Prep Optimize Sample Preparation Start->Sample_Prep Chromatography Optimize Chromatography Sample_Prep->Chromatography If still problematic Internal_Standard Use Stable Isotope-Labeled Internal Standard Chromatography->Internal_Standard For accurate quantification Result Improved Data Quality Internal_Standard->Result

References

Validation & Comparative

Comparative Guide to the Quantification of Petroselaidic Acid: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids like petroselaidic acid is crucial for various applications, from food science to pharmaceutical research. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as a validated method for this compound quantification, alongside Gas Chromatography (GC), a widely used alternative.

Method Performance Comparison

ParameterHPLC Method (Proposed)Gas Chromatography (GC) Method
Linearity (Range) 0.05 - 500 µg/mLWide dynamic range
Limit of Detection (LOD) ~0.05 µg/mLVaries with derivatization and detector
Limit of Quantification (LOQ) ~0.15 µg/mLVaries with derivatization and detector
Accuracy (% Recovery) 94.5 - 98.7%High accuracy with proper calibration
Precision (%RSD) < 1%Typically < 2%
Derivatization Required NoYes (Fatty Acid Methyl Esters - FAMEs)
Analysis Time ~10 - 20 minutesLonger, including derivatization
Temperature AmbientHigh temperatures for volatilization

Advantages of HPLC for this compound Quantification

High-Performance Liquid Chromatography (HPLC) offers several advantages for the analysis of fatty acids like this compound, particularly when compared to Gas Chromatography (GC).[3][4] HPLC operates at ambient temperatures, which minimizes the risk of degradation for sensitive molecules.[4] A significant benefit of HPLC is that it often does not require the derivatization step that is mandatory for GC analysis, simplifying the sample preparation process and reducing the potential for analytical errors.[3] Furthermore, HPLC can be readily used for micropreparative purposes, allowing for the collection of fractions for further analysis by other techniques.[4]

Gas chromatography is a robust and overwhelmingly popular technique for fatty acid analysis due to its high resolution and sensitivity, especially when coupled with a flame ionization detector (FID).[5] However, the requirement for derivatization to convert fatty acids into volatile fatty acid methyl esters (FAMEs) can introduce complexity and potential inaccuracies.[6] For the specific separation of cis and trans isomers, silver ion HPLC (Ag-HPLC) can be a powerful tool, often used to fractionate samples before GC analysis for less ambiguous results.[5]

Experimental Workflow and Protocol

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting start Obtain this compound Standard & Sample dissolve Dissolve in Mobile Phase start->dissolve prep_series Prepare Calibration & QC Samples dissolve->prep_series inject Inject Sample onto HPLC System prep_series->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration & Quantification detect->integrate linearity Linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report integrate->report

HPLC Method Validation Workflow for this compound.

Detailed Experimental Protocol (Proposed HPLC Method)

This protocol is based on validated methods for similar trans fatty acids.[1][2]

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or Formic acid)

  • Methanol (for sample extraction, if necessary)

  • Hexane (B92381) (for sample extraction, if necessary)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 80:20, v/v) containing 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 to 500 µg/mL).[1]

  • Sample Preparation: For oil or fat samples, a lipid extraction may be necessary. The extracted lipid residue can be dissolved in hexane and then diluted with the mobile phase before injection.

5. Method Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Determine the accuracy by performing recovery studies on spiked samples at different concentration levels. The recovery should be within an acceptable range (e.g., 95-105%).

  • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of quality control samples at different concentrations. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assess the robustness of the method by introducing small, deliberate variations in chromatographic parameters such as mobile phase composition, flow rate, and column temperature and observing the effect on the results.

This guide provides a framework for the validation of an HPLC method for this compound quantification. While GC remains a powerful technique for fatty acid analysis, HPLC presents a simpler and often faster alternative, particularly for routine analysis of specific trans fatty acids. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.

References

Unveiling the Bioactivity of Petroselaidic Acid: A Comparative Guide to Bioassay Development and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of bioassays for evaluating the biological activity of Petroselaidic acid, a monounsaturated omega-12 fatty acid. The information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. This compound has garnered attention for its diverse biological effects, including anti-inflammatory, antidiabetic, antimicrobial, and lipid-modulating properties.[1][2][3][4] The selection of a robust and relevant bioassay is critical for the accurate determination of its potency and mechanism of action.

Comparative Analysis of Bioassays for this compound Activity

The following tables summarize key performance indicators for various bioassays relevant to the known biological activities of this compound. These assays provide quantitative measures of its efficacy in different biological contexts.

Table 1: Comparison of Cell-Based Bioassays for this compound

Assay TypePrincipleCell LineKey ParametersPotential Application
ISRE Luciferase Reporter Assay Measures the inhibition of type I interferon signaling by quantifying the activity of a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE).[2][5]HEK293, THP-1IC50, Z'-factor, Signal-to-Background (S/B) RatioQuantifying anti-inflammatory and immunomodulatory activity.
Lipid Accumulation Assay Quantifies the accumulation of neutral lipids in hepatocytes in response to fatty acid treatment, typically visualized by Oil Red O staining.[6][7][8][9][10]HepG2EC50, Fold Induction of Lipid DropletsAssessing effects on hepatic steatosis and lipid metabolism.

Table 2: Comparison of Enzyme Inhibition and Antimicrobial Bioassays

Assay TypePrincipleTargetKey ParametersPotential Application
PTP1B Enzyme Inhibition Assay Measures the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling, using a colorimetric substrate.[11][12][13][14]Recombinant human PTP1BIC50, KiScreening for antidiabetic potential.
Antibacterial Biofilm Inhibition Assay Quantifies the inhibition of bacterial biofilm formation, often using crystal violet staining or metabolic assays to measure biofilm mass and viability.[1][3][15][16]Staphylococcus aureusMinimum Biofilm Inhibitory Concentration (MBIC), Biofilm Eradication Concentration (MBEC)Evaluating antibacterial and antibiofilm efficacy.
Antifungal Susceptibility Assay Determines the minimum concentration of a compound that inhibits the visible growth of a fungal pathogen, typically using a broth microdilution method.[17][18][19][20][21]Candida albicansMinimum Inhibitory Concentration (MIC)Assessing antifungal properties.

Experimental Protocols

Detailed methodologies for two key bioassays are provided below. These protocols serve as a starting point for the development and validation of assays for this compound.

ISRE Luciferase Reporter Assay for Type I Interferon Signaling

This assay is designed to quantify the inhibitory effect of this compound on the JAK/STAT signaling pathway, a key component of the type I interferon response.

Materials:

  • HEK293 cells stably expressing an ISRE-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Recombinant human Interferon-alpha (IFN-α)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-ISRE cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Stimulation: After 1 hour of pre-incubation with the compound, stimulate the cells with IFN-α at a final concentration of 100 U/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the IFN-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

PTP1B Enzyme Inhibition Assay

This biochemical assay evaluates the direct inhibitory effect of this compound on the PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the PTP1B assay buffer, followed by the this compound dilutions and the PTP1B enzyme. Include a positive control (e.g., a known PTP1B inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add pNPP to each well to a final concentration of 2 mM to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the reaction velocity (V) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of this compound relative to the control. Calculate the IC50 value from the dose-response curve.

Visualizing Key Processes

To further elucidate the experimental and biological frameworks, the following diagrams illustrate a typical bioassay workflow, a relevant signaling pathway, and the stages of bioassay validation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Data Acquisition & Analysis prep_cells Cell Seeding (e.g., HEK293-ISRE) treatment Pre-incubate cells with This compound prep_cells->treatment prep_compound Prepare this compound Serial Dilutions prep_compound->treatment stimulation Stimulate with IFN-α treatment->stimulation incubation Incubate for 24 hours stimulation->incubation readout Measure Luciferase Activity incubation->readout analysis Calculate IC50 readout->analysis

Figure 1. Experimental workflow for an ISRE luciferase reporter assay.

signaling_pathway cluster_nucleus Inside Nucleus IFN Type I IFN Receptor IFN Receptor IFN->Receptor JAK JAK1/TYK2 Receptor->JAK activates STAT STAT1/STAT2 JAK->STAT phosphorylates ISGF3 ISGF3 Complex STAT->ISGF3 forms Nucleus Nucleus ISGF3->Nucleus translocates to ISRE ISRE Transcription Gene Transcription ISRE->Transcription drives PA This compound PA->JAK inhibits PA->STAT inhibits ISGF3_n ISGF3 ISGF3_n->ISRE binds to

Figure 2. this compound's inhibitory effect on the JAK/STAT pathway.

validation_workflow cluster_val Validation Parameters dev Assay Development & Optimization qual Pre-study Qualification dev->qual val Method Validation qual->val routine Routine Monitoring val->routine acc Accuracy prec Precision spec Specificity rob Robustness

Figure 3. Logical flow for bioassay validation.

References

A Comparative Guide to the Biological Activities of Petroselaidic Acid and Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid and oleic acid, both monounsaturated fatty acids with an 18-carbon chain, are positional isomers that exhibit distinct biological activities primarily due to the different placement of their double bond. Oleic acid, a ubiquitous omega-9 fatty acid (18:1n-9), has its double bond at the ninth carbon from the methyl end. In contrast, this compound, an omega-12 fatty acid (18:1n-12), possesses a double bond at the sixth carbon. This structural variance leads to different metabolic fates and interactions with cellular signaling pathways, resulting in a range of distinct biological effects. This guide provides a comprehensive comparison of their known biological activities, supported by experimental data and detailed methodologies.

Comparative Summary of Biological Activities

Biological ActivityThis compoundOleic Acid
Immunomodulation Exhibits immunosuppressive properties by inhibiting the type I interferon signaling pathway.[1]Generally considered anti-inflammatory, modulating various immune cell functions and signaling pathways like NF-κB.[2][3][4]
Metabolic Effects Limited data available.Associated with improved insulin (B600854) sensitivity, favorable lipid profiles, and potential benefits in metabolic syndrome.
Impact on Arachidonic Acid Reduces the concentration of arachidonic acid in tissue lipids.Shows an inverse relationship with arachidonic acid levels in serum and tissues.[5][6]
Antimicrobial Activity Potential antibacterial and antifungal properties.Exhibits antibacterial activity against various strains.
Other Activities Used in cosmetic formulations.May have hypotensive effects and contribute to the health benefits of olive oil.

In-Depth Comparison of Key Biological Activities

Immunomodulatory Effects: A Divergence in Signaling Pathway Inhibition

A key differentiator between this compound and oleic acid lies in their interaction with the immune system. While both demonstrate anti-inflammatory potential, their mechanisms of action appear to be distinct.

This compound: A Specific Inhibitor of Type I Interferon Signaling

Recent studies have identified this compound as a potent inhibitor of the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune response to viral and other pathogenic threats.[1] Overactivation of this pathway is implicated in the pathogenesis of various autoimmune diseases. This compound exerts its inhibitory effect by specifically targeting the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key downstream mediators in the IFN-I cascade.[1] Notably, this inhibitory action is specific to the IFN-I pathway, as this compound does not appear to suppress the production of pro-inflammatory cytokines like IL-6, which are regulated by other pathways such as NF-κB.[1]

Oleic Acid: A Broad-Spectrum Anti-Inflammatory Agent

Oleic acid is widely recognized for its general anti-inflammatory properties, which are thought to contribute to the health benefits of diets rich in olive oil.[2][3] Its mechanisms are multifaceted and involve the modulation of various immune cells, including macrophages and lymphocytes. Oleic acid has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory genes and the production of cytokines such as TNF-α and IL-1β.[4] Furthermore, oleic acid can influence the fatty acid composition of immune cell membranes, which in turn can alter cell signaling and the production of inflammatory mediators.

Signaling Pathway Diagram: Inhibition of Type I Interferon Signaling by this compound

G cluster_0 Cytosolic Nucleic Acid Sensing cluster_1 Signal Transduction cluster_2 Nuclear Events cGAS cGAS STING STING cGAS->STING activates RIGI RIG-I MAVS MAVS RIGI->MAVS activates TBK1 TBK1 STING->TBK1 recruits and activates MAVS->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I Interferon Gene Expression pIRF3->IFN_Genes translocates to nucleus and induces Petroselaidic_Acid This compound Petroselaidic_Acid->TBK1 inhibits phosphorylation Petroselaidic_Acid->IRF3 inhibits phosphorylation

Caption: this compound inhibits the Type I Interferon signaling pathway.

Signaling Pathway Diagram: Anti-inflammatory Action of Oleic Acid via NF-κB Inhibition

G cluster_0 Extracellular Stimulus cluster_1 Signal Transduction cluster_2 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates and leads to degradation NFkappaB NF-κB IkappaB->NFkappaB sequesters in cytoplasm NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active released and activated Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) NFkappaB_active->Inflammatory_Genes translocates to nucleus and induces Oleic_Acid Oleic Acid Oleic_Acid->IKK inhibits

Caption: Oleic acid inhibits the NF-κB inflammatory signaling pathway.

Impact on Arachidonic Acid Metabolism

Both this compound and oleic acid appear to influence the metabolism of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid that is a precursor to a wide range of pro-inflammatory eicosanoids.

This compound: Studies in animal models have demonstrated that dietary supplementation with this compound leads to a significant reduction in the concentration of arachidonic acid in tissue lipids. The exact mechanism for this reduction is not fully elucidated but may involve competition for enzymes involved in fatty acid metabolism or incorporation into cellular membranes.

Oleic Acid: A consistent body of evidence from both animal and human studies points to an inverse relationship between the levels of oleic acid and arachidonic acid in serum and tissues.[5][6] Higher levels of oleic acid are often correlated with lower levels of arachidonic acid. This may be due to several factors, including:

  • Enzymatic Competition: Oleic acid may compete with linoleic acid (the precursor of arachidonic acid) for the same desaturase and elongase enzymes required for its conversion to arachidonic acid.

  • Altered Membrane Composition: Increased incorporation of oleic acid into cell membranes can displace arachidonic acid, making it less available for the synthesis of pro-inflammatory mediators.

Experimental Protocols

Protocol 1: Assessment of Type I Interferon Signaling Inhibition

Objective: To determine the inhibitory effect of this compound on the cytosolic nucleic acid-sensing pathway leading to type I interferon production.

Cell Culture and Treatment:

  • Human cell lines (e.g., A549, BJ5ta, U937) or primary cells like bone marrow-derived macrophages (BMDMs) are cultured under standard conditions.

  • Cells are pre-treated with varying concentrations of this compound (e.g., 200 μM) for a specified duration (e.g., 6 hours).[1]

Stimulation:

  • To activate the cytosolic RNA sensing pathway, cells are transfected with polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA.[1]

  • To activate the cytosolic DNA sensing pathway, cells are transfected with herring testes DNA (HT-DNA).

Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells, and the expression levels of IFN-β and interferon-stimulated genes (ISGs) like CXCL10 are quantified to assess the transcriptional response.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted IFN-β in the cell culture supernatant is measured to determine the protein-level response.[1]

  • Western Blotting: Cell lysates are analyzed to determine the phosphorylation status of key signaling proteins such as TBK1 and IRF3.

Experimental Workflow: Assessing this compound's Impact on IFN-I Signaling

G cluster_0 Cell Culture & Treatment cluster_1 Stimulation cluster_2 Analysis A 1. Culture Cells (e.g., A549, BMDMs) B 2. Pre-treat with This compound A->B C 3. Transfect with poly(I:C) or HT-DNA B->C D 4a. qRT-PCR for IFN-β & ISG mRNA C->D E 4b. ELISA for secreted IFN-β C->E F 4c. Western Blot for p-TBK1 & p-IRF3 C->F

Caption: Workflow for evaluating this compound's effect on IFN-I signaling.

Protocol 2: Analysis of Fatty Acid Composition in Tissues

Objective: To determine the effect of dietary supplementation with this compound or oleic acid on the fatty acid profile of tissue lipids, with a focus on arachidonic acid levels.

Animal Model and Diet:

  • Laboratory animals (e.g., rats or mice) are fed a control diet for an acclimatization period.

  • Animals are then divided into experimental groups and fed diets supplemented with either this compound or oleic acid for a defined period (e.g., several weeks).

Tissue Collection and Lipid Extraction:

  • At the end of the dietary intervention, animals are euthanized, and target tissues (e.g., liver, adipose tissue, serum) are collected.

  • Total lipids are extracted from the tissues using a standard method, such as the Folch procedure, which involves homogenization in a chloroform:methanol mixture.

Fatty Acid Analysis:

  • The extracted lipids are saponified to release the fatty acids.

  • The fatty acids are then esterified to form fatty acid methyl esters (FAMEs).

  • The FAMEs are analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).

  • The individual fatty acids, including this compound, oleic acid, and arachidonic acid, are identified based on their retention times compared to known standards, and their relative abundance is quantified.

Conclusion

This compound and oleic acid, despite being structural isomers, exhibit distinct and important biological activities. This compound emerges as a specific inhibitor of the type I interferon signaling pathway, suggesting its potential as a therapeutic agent in autoimmune diseases characterized by IFN-I overproduction. Oleic acid, on the other hand, demonstrates broad anti-inflammatory effects through mechanisms such as the inhibition of the NF-κB pathway. Both fatty acids appear to modulate arachidonic acid metabolism, which may contribute to their overall anti-inflammatory profiles.

Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological potencies and to explore the therapeutic potential of these two fatty acids in various disease contexts. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative research.

References

A Comparative Guide to the Purity of Petroselaidic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a high-purity reference standard is a critical first step in any research, development, or quality control process. This is particularly true for fatty acids like Petroselaidic acid, where isomeric purity can significantly impact experimental outcomes and the accuracy of analytical methods. This guide provides an objective comparison of commercially available this compound reference standards, supported by experimental data and detailed analytical protocols, to aid researchers in making an informed decision.

Comparison of this compound Reference Standards

The purity of a reference standard is a key indicator of its quality. The following table summarizes the purity specifications of this compound and its cis-isomer, Petroselinic acid, from various commercial suppliers. It is important to note that while this guide focuses on this compound, the purity of its cis-isomer is also included as it is a common potential impurity and is often used in related research.

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Method
Supplier A (Example) This compound 593-40-8 ≥99.0% GC-FID
Cayman Chemicaltrans-Petroselinic Acid593-40-8≥98%Not specified
MedchemExpressThis compound593-40-898.0%Not specified
LGC Standards(6Z)-6-Octadecenoic Acid (Petroselinic acid)593-39-599.80%GC
CymitQuimicaPetroselinic Acid593-39-5>98.0%GC
RayBiotechPetroselinic acid593-39-598%Not specified
Sigma-AldrichPetroselinic acid analytical standard593-39-5≥95.0%GC

Note: Data is based on publicly available information from supplier websites and certificates of analysis. Users should always refer to the lot-specific certificate of analysis for the most accurate and up-to-date information.

Potential Impurities in this compound Reference Standards

The most common impurities in this compound reference standards are its geometric and positional isomers.

  • Geometric Isomer (cis-isomer): The most likely impurity is its cis-isomer, Petroselinic acid . Due to their similar chemical structures, separation can be challenging. The presence of Petroselinic acid can interfere with analytical methods and biological assays.

  • Positional Isomers: Other C18:1 fatty acid isomers, such as Oleic acid (an ω-9 fatty acid) and Vaccenic acid (an ω-7 fatty acid), can also be present as impurities. These may arise from the starting materials used in synthesis or from the natural source from which the acid is isolated.

  • Saturated Fatty Acids: Saturated fatty acids of similar chain length, such as Stearic acid (C18:0) , may also be present.

  • Oxidation Products: As an unsaturated fatty acid, this compound is susceptible to oxidation. Hydroperoxides, aldehydes, and other degradation products can form upon prolonged exposure to air, light, or high temperatures.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of a this compound reference standard requires robust analytical methods. The following are detailed protocols for key analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Fatty Acid Methyl Ester (FAME) Analysis

Gas chromatography is the most common and effective method for quantifying the purity of fatty acids. For optimal results, fatty acids are typically derivatized to their corresponding Fatty Acid Methyl Esters (FAMEs) prior to analysis.

1. Derivatization to FAMEs (Acid-catalyzed transesterification):

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a screw-capped glass tube.

    • Add 2 mL of methanolic HCl or BF3-MeOH.

    • Cap the tube tightly and heat at 60-70°C for 30-60 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC-FID analysis.

2. GC-FID Analysis:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for FAME analysis (e.g., a highly polar column like a biscyanopropyl polysiloxane phase).

  • Typical GC Conditions:

    • Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent)

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes

      • Ramp: 4°C/minute to 240°C

      • Hold at 240°C for 20 minutes

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound methyl ester relative to the total area of all fatty acid methyl ester peaks.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC can be a valuable tool for the analysis of underivatized fatty acids and for the separation of isomers.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Typical HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid).

      • Gradient Example: Start with 70% acetonitrile and increase to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • ELSD Settings:

      • Nebulizer Temperature: 40°C

      • Evaporator Temperature: 60°C

      • Gas Flow Rate: 1.5 L/min

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Data Analysis: Purity is assessed by the relative peak area of this compound compared to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for the detection of impurities without the need for derivatization.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the olefinic protons of the trans double bond, the α-methylene protons adjacent to the carboxyl group, and the terminal methyl group. The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for the trans configuration.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the carboxyl carbon, the olefinic carbons, and the aliphatic chain carbons.

  • Data Analysis: The purity can be estimated by comparing the integrals of the characteristic signals of this compound to those of any impurity signals present in the spectrum.

Diagrams

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Reporting ReferenceStandard This compound Reference Standard Derivatization Derivatization (FAMEs) ReferenceStandard->Derivatization for GC HPLC_ELSD HPLC-ELSD Analysis ReferenceStandard->HPLC_ELSD direct NMR NMR Spectroscopy ReferenceStandard->NMR direct GC_FID GC-FID Analysis Derivatization->GC_FID Purity_Calculation Purity Calculation (% Area) GC_FID->Purity_Calculation HPLC_ELSD->Purity_Calculation Impurity_ID Impurity Identification NMR->Impurity_ID CoA Certificate of Analysis Purity_Calculation->CoA Impurity_ID->CoA

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Potential Impurities

Impurity_Relationships cluster_isomers Isomeric Impurities cluster_other Other Impurities Petroselaidic_Acid This compound (trans-C18:1, ω-12) Petroselinic_Acid Petroselinic Acid (cis-C18:1, ω-12) Petroselaidic_Acid->Petroselinic_Acid Geometric Isomer Oleic_Acid Oleic Acid (cis-C18:1, ω-9) Petroselaidic_Acid->Oleic_Acid Positional Isomer Vaccenic_Acid Vaccenic Acid (trans-C18:1, ω-7) Petroselaidic_Acid->Vaccenic_Acid Positional Isomer Stearic_Acid Stearic Acid (C18:0) Petroselaidic_Acid->Stearic_Acid From Synthesis/ Purification Oxidation_Products Oxidation Products Petroselaidic_Acid->Oxidation_Products Degradation

Caption: Potential impurities in this compound reference standards.

A Comparative Analysis of the Mechanisms of Action: Petroselaidic Acid vs. Petroselinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanisms of action for petroselaidic acid and petroselinic acid. While both are isomers of octadec-6-enoic acid, their distinct cis and trans configurations lead to different biological activities and downstream effects. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the relevant signaling pathways to facilitate a deeper understanding of these two fatty acids.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the biological effects of this compound and petroselinic acid.

Table 1: Effects of this compound on Gene Expression in HepG2 Cells

GeneFunctionFold Change (vs. Control)ConcentrationCell Line
SREBP-1cFatty Acid Synthesis RegulationUpregulated100 µMHepG2
ACACAFatty Acid SynthesisUpregulated100 µMHepG2
FASNFatty Acid SynthesisUpregulated100 µMHepG2
SCD1Fatty Acid SynthesisUpregulated100 µMHepG2
SREBP-2Cholesterol Synthesis RegulationUpregulated100 µMHepG2
HMGCRCholesterol SynthesisUpregulated100 µMHepG2
HMGCS1Cholesterol SynthesisUpregulated100 µMHepG2
FDFT1Cholesterol SynthesisUpregulated100 µMHepG2

Data from Vahmani, P., et al. (2017).[1]

Table 2: Inhibitory and Modulatory Effects of Petroselinic Acid

Target/ProcessEffectIC₅₀ / ConcentrationSystem/Cell Line
Protein Tyrosine Phosphatase 1B (PTP1B)InhibitionIC₅₀ = 6.99 mmol/LIn vitro
Prostaglandin (B15479496) E2 (PGE2) ProductionReduction0.1 µMKeratinocytes
Intracellular Adhesion Molecule (ICAM)Decreased ProductionNot specifiedFibroblasts
Candida albicans Biofilm FormationInhibitionMIC = 2-16 μg/mLIn vitro
Staphylococcus aureus Virulence FactorsInhibition10-100 μg/mLS. aureus 6538
Type I Interferon ProductionSuppression200 µMA549, BJ5ta, U937 cells

Data compiled from multiple sources.[2][3][4][5]

Signaling Pathways and Mechanisms of Action

This compound: Upregulation of Lipogenesis and Cholesterogenesis

This compound, the trans-isomer of petroselinic acid, has been shown to increase the cellular content of triacylglycerols and cholesterol esters in liver cells.[1] This is achieved through the upregulation of key genes involved in fatty acid and cholesterol synthesis. The proposed mechanism involves the activation of sterol regulatory element-binding proteins (SREBPs), specifically SREBP-1c for fatty acid synthesis and SREBP-2 for cholesterol synthesis.

Petroselaidic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Petroselaidic_Acid This compound SREBP_complex SREBP-1c / SREBP-2 (Inactive) Petroselaidic_Acid->SREBP_complex Activates Cell_Membrane Nucleus Nucleus SREBP_active SREBP-1c / SREBP-2 (Active) SREBP_complex->SREBP_active Cleavage & Translocation SRE SRE SREBP_active->SRE Binds Lipogenic_Genes Lipogenic Genes (ACACA, FASN, SCD1) SRE->Lipogenic_Genes Upregulates Cholesterogenic_Genes Cholesterogenic Genes (HMGCR, HMGCS1, FDFT1) SRE->Cholesterogenic_Genes Upregulates Lipid_Synthesis Increased Triacylglycerols & Cholesterol Esters Lipogenic_Genes->Lipid_Synthesis Cholesterogenic_Genes->Lipid_Synthesis

Caption: this compound upregulates lipogenic and cholesterogenic gene expression via SREBP activation.

Petroselinic Acid: Multifaceted Inhibitory and Modulatory Roles

Petroselinic acid exhibits a broader range of biological activities, including anti-inflammatory, antidiabetic, antibacterial, and antiviral effects. Its mechanisms are more diverse and appear to involve the modulation of several distinct signaling pathways.

1. Anti-Inflammatory and Immune Modulation:

Petroselinic acid demonstrates anti-inflammatory properties by reducing the production of prostaglandin E2 (PGE2) and intracellular adhesion molecule (ICAM).[4] Furthermore, it has been identified as a suppressor of the type I interferon (IFN) response to cytosolic nucleic acids. This is achieved by inhibiting the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key components of this innate immune pathway.[5]

Petroselinic_Acid_Immune_Pathway Petroselinic_Acid Petroselinic Acid TBK1 TBK1 Petroselinic_Acid->TBK1 Inhibits Phosphorylation IRF3 IRF3 Petroselinic_Acid->IRF3 Inhibits Phosphorylation Cytosolic_NA Cytosolic Nucleic Acids (dsDNA, dsRNA) cGAS_RIGI cGAS / RIG-I Cytosolic_NA->cGAS_RIGI Activate cGAS_RIGI->TBK1 Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates Nucleus Nucleus pIRF3->Nucleus Translocates IFN_Genes Type I IFN Genes Nucleus->IFN_Genes Induces

Caption: Petroselinic acid inhibits type I interferon production by targeting TBK1 and IRF3 phosphorylation.

2. Antibacterial and Antifungal Activity:

Petroselinic acid has been shown to inhibit biofilm formation in microorganisms like Candida albicans and suppress the growth and virulence factor production in Staphylococcus aureus.[3][6] The latter is achieved through the inhibition of quorum sensing pathways, which are crucial for bacterial communication and coordination of group behaviors, including virulence. It has been observed to inhibit the expression of genes such as agrA, RNAIII, hla, nuc1, nuc2, and saeR in S. aureus.[3][6]

Petroselinic_Acid_Antimicrobial_Workflow cluster_bacteria Staphylococcus aureus cluster_fungi Candida albicans Petroselinic_Acid Petroselinic Acid QS_system Quorum Sensing (e.g., agr system) Petroselinic_Acid->QS_system Inhibits Biofilm Biofilm Formation Petroselinic_Acid->Biofilm Inhibits Hyphae Hyphae Formation Petroselinic_Acid->Hyphae Inhibits Virulence_Genes Virulence Genes (hla, nuc, etc.) QS_system->Virulence_Genes Activates Virulence_Factors Virulence Factors (Toxins, Enzymes) Virulence_Genes->Virulence_Factors Expression

References

Unraveling the Lipogenic Landscape: A Comparative Analysis of Petroselaidic Acid Isomers in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LIVERMORE, CA – December 10, 2025 – A comprehensive analysis of the lipogenic effects of various Petroselaidic acid (trans-6-18:1) isomers in liver cells reveals significant differences in their ability to induce fat accumulation and stimulate lipogenic gene expression. This guide provides an objective comparison of these isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of metabolic disease.

A pivotal study examining the impact of seven trans-18:1 isomers on human hepatoma HepG2 cells demonstrated that the position of the double bond in the fatty acid chain plays a crucial role in determining its metabolic effects. The findings indicate that this compound (t6-18:1), along with t9-18:1 (elaidic acid) and t10-18:1, are potent inducers of lipogenesis, leading to increased cellular storage of triglycerides and cholesteryl esters. In contrast, other isomers such as t11-18:1 (vaccenic acid), t13-18:1, t14-18:1, and t15-18:1 exhibited effects comparable to the control treatments.

This guide summarizes the key quantitative findings, details the experimental methodologies used to assess these lipogenic effects, and provides visual representations of the involved signaling pathways and experimental workflows.

Comparative Lipogenic Effects of trans-18:1 Isomers

The lipogenic potential of this compound and its isomers was evaluated by measuring the intracellular accumulation of triacylglycerol (TG) and cholesteryl esters (CE) in HepG2 cells. Furthermore, the expression of key genes involved in fatty acid and cholesterol synthesis was quantified.

Fatty Acid Isomer (100 µM)Triacylglycerol (TG) Content (% of Control)Cholesteryl Ester (CE) Content (% of Control)
This compound (t6-18:1) Increased Increased
t9-18:1 (Elaidic acid)IncreasedIncreased
t10-18:1IncreasedIncreased
t11-18:1 (Vaccenic acid)No significant changeNo significant change
t13-18:1No significant changeNo significant change
t14-18:1No significant changeNo significant change
t15-18:1No significant changeNo significant change
c9-18:1 (Oleic acid)No significant changeNo significant change
BSA (Control)100%100%
*Statistically significant increase compared to BSA control (P < 0.05). Data adapted from a study on HepG2 cells.[1]

Consistent with the observed increases in lipid accumulation, this compound and its more lipogenic counterparts (t9- and t10-18:1) were found to upregulate the expression of several critical genes involved in the synthesis of fatty acids and cholesterol.[1] This response is primarily mediated through the activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.

GeneFunctionEffect of this compound (t6-18:1)
SREBP-1c Master transcriptional regulator of lipogenesisUpregulated
FASN Fatty Acid Synthase; key enzyme in fatty acid synthesisUpregulated
SCD1 Stearoyl-CoA Desaturase-1; introduces double bonds in fatty acidsUpregulated
ACACA Acetyl-CoA Carboxylase Alpha; controls the commitment of acetyl-CoA to fatty acid synthesisUpregulated
SREBP-2 Master transcriptional regulator of cholesterol synthesisUpregulated
HMGCR HMG-CoA Reductase; rate-limiting enzyme in cholesterol synthesisUpregulated
*Gene expression changes were observed to be most consistent for t6-18:1.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments utilized in evaluating the lipogenic effects of this compound isomers.

Cell Culture and Fatty Acid Treatment

Human hepatoma HepG2 cells were cultured in a suitable growth medium. For the experiments, fatty acids (100 µM) were complexed to bovine serum albumin (BSA) and incubated with the cells for 24 hours. A BSA-only treatment served as the negative control.[1]

Quantification of Intracellular Lipids (Oil Red O Staining)

This method provides a qualitative and semi-quantitative assessment of neutral lipid accumulation within the cells.

  • Cell Seeding: HepG2 cells are seeded in 24-well plates and treated with the various fatty acid isomers for 24 hours.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde for 30 minutes.[1][2]

  • Staining: After washing, the cells are stained with a working solution of Oil Red O (0.3-0.5% in 60% isopropanol (B130326) or ethanol) for 15-20 minutes at room temperature.[1][2][3]

  • Washing: The staining solution is removed, and the cells are washed repeatedly with water to remove unbound dye.[1][4]

  • Visualization and Quantification: The stained lipid droplets within the cells are visualized by microscopy. For quantification, the dye is extracted from the cells using 100% isopropanol, and the absorbance is measured at approximately 510 nm.[3]

Triglyceride (TG) and Cholesteryl Ester (CE) Quantification

For a more precise measurement of intracellular lipid content, enzymatic assays are employed.

  • Cell Lysis: After fatty acid treatment, cells are washed with PBS and lysed. For triglyceride extraction from cellular homogenates, a solution containing 5% NP-40 in water can be used, followed by heating to solubilize all triglycerides.[5]

  • Assay Principle: Commercially available kits are typically used. These assays involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then used in a series of coupled enzymatic reactions that result in the formation of a colored or fluorescent product.[6]

  • Measurement: The absorbance or fluorescence is measured using a plate reader, and the triglyceride concentration is determined by comparison to a standard curve.[6] A similar principle is applied for the quantification of cholesteryl esters.

Gene Expression Analysis (Quantitative Real-Time PCR)

To assess the impact on the molecular machinery of lipogenesis, the expression levels of key genes are measured.

  • RNA Extraction: Total RNA is isolated from the treated HepG2 cells using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for quantitative real-time PCR (qPCR) with primers specific for the target genes (e.g., SREBP-1c, FASN, SCD1) and a reference gene (e.g., GAPDH, HPRT1) for normalization.[7]

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathway.

Experimental_Workflow HepG2 HepG2 Cell Culture Treatment Incubation with this compound Isomers (100 µM, 24h) HepG2->Treatment Lipid_Staining Oil Red O Staining Treatment->Lipid_Staining Lipid_Quant Triglyceride & Cholesteryl Ester Quantification Treatment->Lipid_Quant RNA_Extraction RNA Extraction Treatment->RNA_Extraction Visualization Microscopy Lipid_Staining->Visualization Absorbance Spectrophotometry Lipid_Quant->Absorbance qPCR Quantitative PCR (SREBP-1c, FASN, SCD1) RNA_Extraction->qPCR Gene_Expression Relative Gene Expression Analysis qPCR->Gene_Expression SREBP1c_Pathway cluster_nucleus Fatty_Acid This compound (t6) SREBP1c_Activation Activation of SREBP-1c Fatty_Acid->SREBP1c_Activation stimulates SREBP1c_n Nuclear SREBP-1c SREBP1c_Activation->SREBP1c_n translocates to Nucleus Nucleus Lipogenic_Genes Lipogenic Gene Transcription SREBP1c_n->Lipogenic_Genes activates FASN FASN Lipogenic_Genes->FASN SCD1 SCD1 Lipogenic_Genes->SCD1 ACACA ACACA Lipogenic_Genes->ACACA Lipogenesis Increased Lipogenesis & Triglyceride Synthesis FASN->Lipogenesis SCD1->Lipogenesis ACACA->Lipogenesis

References

In Vivo Comparison of Petroselaidic Acid and Other Trans Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Petroselaidic acid and other prominent trans fatty acids, focusing on their metabolic and cardiovascular effects. This document summarizes available experimental data, details relevant methodologies, and visualizes key biological pathways.

Introduction

Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. They are primarily categorized into two groups: industrially produced TFAs (iTFAs), formed during the partial hydrogenation of vegetable oils, and ruminant TFAs (rTFAs), naturally produced by bacteria in the stomach of ruminant animals. The most common iTFA is elaidic acid (trans-9-octadecenoic acid), while vaccenic acid (trans-11-octadecenoic acid) is the predominant rTFA.

This compound (trans-6-octadecenoic acid) is a less common trans fatty acid. While its cis-isomer, petroselinic acid, is found in plants of the Apiaceae family, in vivo comparative data on the metabolic and cardiovascular effects of this compound are notably scarce in mammalian models. This guide aims to synthesize the existing in vivo evidence for elaidic and vaccenic acids to provide a comparative framework, while clearly acknowledging the current data gap for this compound.

Data Presentation: Comparative Effects on Metabolic and Cardiovascular Markers

The following tables summarize quantitative data from in vivo animal studies comparing the effects of different trans fatty acids on key metabolic and cardiovascular risk factors. It is important to note the absence of direct comparative in vivo data for this compound in mammalian models.

Table 1: Effects of Trans Fatty Acids on Plasma Lipid Profiles in Hamsters

ParameterElaidic Acid (trans-9-C18:1)Vaccenic Acid (trans-11-C18:1)Oleic Acid (cis-9-C18:1)Reference
Total Cholesterol No significant difference from oleic acidNo significant difference from oleic acidControl[[“]]
LDL Cholesterol No significant difference from oleic acidNo significant difference from oleic acidControl[[“]]
HDL Cholesterol No significant difference from oleic acidNo significant difference from oleic acidControl[[“]]
LDL/HDL Ratio Significantly lower than vaccenic acidSignificantly higher than elaidic acidNot reported[[“]]

Table 2: Effects of Trans Fatty Acids on Hepatic Lipid Metabolism in Rats (Isolated Perfused Liver)

Parametertrans-9-Octadecenoic Acid (Elaidic Acid)cis-9-Octadecenoic Acid (Oleic Acid)Reference
Ketone Body Production IncreasedLower than trans-isomer[2]
Triacylglycerol Secretion (as VLDL) Did not augmentAugmented[2]
Oxidation Rate More readily oxidizedLess readily oxidized[2]
Incorporation into Liver Phospholipid HigherLower[2]
Incorporation into Liver Triacylglycerol LowerHigher[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the in vivo studies cited.

Protocol 1: Dietary Intervention in Hamsters to Assess Plasma Lipids
  • Animal Model: Male hamsters.

  • Dietary Formulation: Semi-purified diets with 30% of energy from fat. The experimental diets were formulated to contain 10% of energy from the test fatty acids (elaidic acid, vaccenic acid, or oleic acid) incorporated into mixed triglycerides.

  • Feeding Regimen: Diets were provided ad libitum for a duration of 4 weeks.

  • Blood Collection and Analysis: At the end of the feeding period, blood was collected from the animals. Plasma was separated for the analysis of total cholesterol, LDL cholesterol, and HDL cholesterol using standard enzymatic kits.

  • Lipid Analysis: Platelet phospholipids (B1166683) were extracted and analyzed by gas chromatography to determine fatty acid composition.[[“]]

Protocol 2: Isolated Perfused Rat Liver Model for Studying Fatty Acid Metabolism
  • Animal Model: Male rats.

  • Perfusion Technique: The liver was isolated and perfused with a medium containing the fatty acid of interest (trans-9-octadecenoic acid or cis-9-octadecenoic acid).

  • Metabolic Measurements:

    • Ketone Bodies: Measured in the perfusate to assess the rate of fatty acid oxidation.

    • Triacylglycerol Secretion: The concentration of very-low-density lipoprotein (VLDL)-triacylglycerol was measured in the perfusate to determine the rate of hepatic lipid secretion.

    • Radioactive Tracer Studies: [1-14C]-labeled fatty acids were used to quantify their uptake, oxidation, and incorporation into various lipid fractions (phospholipids, triacylglycerols) in both the liver tissue and the perfusate.[2]

Mandatory Visualization

Signaling Pathways

Trans fatty acids, as a class, have been shown to activate pro-inflammatory signaling pathways, which are implicated in the pathogenesis of cardiovascular diseases. While specific pathways for this compound have not been elucidated in vivo, the general mechanism for iTFAs is presented below.

trans_fatty_acid_signaling TFA Trans Fatty Acids (e.g., Elaidic Acid) TLR4 Toll-like Receptor 4 (TLR4) TFA->TLR4 Activates ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1) TFA->ASK1 Potentiates Activation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Upregulates Transcription Endothelial_Dysfunction Endothelial Dysfunction ProInflammatory_Cytokines->Endothelial_Dysfunction Atherosclerosis Atherosclerosis Endothelial_Dysfunction->Atherosclerosis p38 p38 MAPK ASK1->p38 Apoptosis Apoptosis p38->Apoptosis

Caption: Pro-inflammatory signaling pathways activated by trans fatty acids.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo dietary intervention study comparing the effects of different fatty acids.

experimental_workflow start Animal Acclimatization diet Dietary Intervention (e.g., 4 weeks) start->diet group1 Control Diet (e.g., Oleic Acid) diet->group1 group2 Test Diet 1 (e.g., Elaidic Acid) diet->group2 group3 Test Diet 2 (e.g., Vaccenic Acid) diet->group3 monitoring In-life Monitoring (Body weight, food intake) group1->monitoring group2->monitoring group3->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Biochemical & Molecular Analysis collection->analysis lipid Lipid Profiling (Cholesterol, Triglycerides) analysis->lipid gene Gene Expression (e.g., qPCR) analysis->gene histology Histopathology analysis->histology data Data Analysis & Interpretation lipid->data gene->data histology->data

References

Safety Operating Guide

Proper Disposal of Petroselaidic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

ITHACA, NY – For researchers, scientists, and drug development professionals handling petroselaidic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

This compound, the trans-isomer of octadec-6-enoic acid, is a long-chain fatty acid that requires careful management as chemical waste.[1][2] Adherence to proper disposal procedures is essential to mitigate potential hazards and ensure compliance with environmental regulations.

Immediate Safety and Handling

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash-resistant safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard and Chemical Profile of this compound

A thorough understanding of the chemical's properties is fundamental to its safe management.

PropertyValue
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.468 g/mol [1]
Appearance White powder[1]
Solubility in Water Insoluble[1]
Hazards May cause skin and serious eye irritation (based on cis-isomer data)[3]

Disposal Operational Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed in an environmentally sound and compliant manner. An alternative, for small quantities, may involve neutralization; however, this should only be performed by trained personnel and in accordance with institutional and local regulations.

Logical Flow for this compound Disposal

DisposalWorkflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity? assess_quantity->small_quantity neutralization Neutralization (if permitted and trained) small_quantity->neutralization Yes collection Collect as Hazardous Waste small_quantity->collection No neutralization->collection storage Store in a Labeled, Sealed Container collection->storage vendor_selection Select Licensed Hazardous Waste Vendor storage->vendor_selection pickup Arrange for Waste Pickup vendor_selection->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol: Neutralization of this compound Waste (for small quantities)

This protocol should only be undertaken if permitted by your institution's environmental health and safety (EHS) department and by personnel trained in handling hazardous chemicals. Due to the insolubility of long-chain fatty acids in water, a co-solvent is often necessary.

Materials:

  • This compound waste

  • Ethanol (B145695) (or other suitable solvent)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • 1M Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

  • pH meter or pH indicator strips

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Dissolution: In a chemical fume hood, place the this compound waste in a beaker. Add a minimal amount of ethanol to dissolve the fatty acid. Stir the solution gently with a stir bar.

  • Neutralization: While continuously stirring, slowly add the 1M NaOH or KOH solution dropwise to the dissolved this compound. The neutralization of a fatty acid with a base is an exothermic reaction, so slow addition is crucial to control the temperature.[4]

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once neutralized, the resulting solution of the fatty acid salt may be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations and does not contain other hazardous materials. Always confirm your institution's specific guidelines for drain disposal.

Standard Operating Procedure for Hazardous Waste Collection

For larger quantities or when neutralization is not feasible or permitted, collection for disposal by a licensed professional service is the standard and required procedure.

1. Waste Collection and Storage:

  • Container: Collect this compound waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container should be in good condition with a secure screw-top cap.

  • Labeling: As soon as waste is added to the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An approximate concentration or quantity of the waste

    • The date accumulation started

    • The name and contact information of the generating researcher or lab

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.

2. Selecting a Hazardous Waste Vendor:

Choosing a reputable and certified hazardous waste disposal company is paramount. Key considerations include:

  • Licensing and Certification: Verify that the company is fully licensed and certified to transport and dispose of chemical waste in accordance with federal, state, and local regulations.[5][6]

  • Experience: Select a vendor with proven experience in handling laboratory and chemical waste.[6][7]

  • Services Offered: Ensure the company can handle the specific type of waste you are generating and offers services like "lab packing" for the safe transport of various small chemical containers.[7]

  • References: Request and check references from other laboratories or research institutions.[6]

3. Preparing for Pickup:

  • Finalize Labeling: Ensure all waste containers are accurately and completely labeled.

  • Secure Containers: Tightly cap all containers. Do not overfill; leave some headspace for expansion.

  • Documentation: Complete any required waste profile sheets or manifests provided by the disposal company. This documentation is a legal record of the waste's journey from "cradle to grave."

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Petroselaidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Petroselaidic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for its cis-isomer, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4] Therefore, a comprehensive PPE strategy is essential.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Must be worn at all times in the laboratory. Ensure a proper fit to prevent any gaps.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.
Body Protection Laboratory coat.A flame-retardant lab coat is recommended. It should be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Work in a fume hood to minimize inhalation exposure. If a respirator is needed, ensure it is properly fitted and NIOSH-approved.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Properly Store or Dispose of Acid F->G H Segregate Waste G->H I Label Waste Container H->I J Arrange for Professional Disposal I->J

A flowchart illustrating the key steps for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

This compound and any contaminated materials should be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a secure and productive laboratory environment. This commitment to safety not only protects individuals but also enhances the quality and reliability of scientific discovery.

References

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